Tuberostemonine D
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H33NO4 |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
(1R,9R,10R,11S,14S,16R)-10-ethyl-14-methyl-3-[(2R,4S)-4-methyl-5-oxooxolan-2-yl]-12-oxa-4-azatetracyclo[7.6.1.04,16.011,15]hexadecan-13-one |
InChI |
InChI=1S/C22H33NO4/c1-4-13-14-7-5-6-8-23-16(17-9-11(2)21(24)26-17)10-15(19(14)23)18-12(3)22(25)27-20(13)18/h11-20H,4-10H2,1-3H3/t11-,12-,13+,14+,15+,16?,17+,18?,19+,20-/m0/s1 |
InChI Key |
GYOGHROCTSEKDY-NHFLJPJNSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of Tuberostemonine D from Stemona tuberosa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and isolation of Tuberostemonine (B192615) D, a stenine-type alkaloid derived from the roots of Stemona tuberosa. This document details the experimental protocols for extraction and purification, presents key quantitative data, and outlines the structural elucidation process.
Introduction
Stemona tuberosa, a member of the Stemonaceae family, has a long history of use in traditional medicine for treating respiratory ailments. The therapeutic effects of this plant are largely attributed to its rich and diverse alkaloid content. Among these, the tuberostemonine class of alkaloids has garnered significant scientific interest. Tuberostemonine D, a newer addition to this family, was first reported by Zhang et al. in 2014.[1] This guide serves as a technical resource for the replication of its isolation and to facilitate further research into its pharmacological potential.
Experimental Protocols
The isolation of this compound from Stemona tuberosa follows a multi-step process involving extraction, acid-base partitioning, and chromatographic separation. The following protocols are based on established methods for the isolation of stenine- and stemoninine-type alkaloids from this plant species.
Plant Material and Extraction
-
Plant Material: Dried roots of Stemona tuberosa are the starting material.
-
Extraction: The powdered roots are subjected to extraction with 95% ethanol.[2] This process is typically performed at room temperature over several days or via reflux to ensure exhaustive extraction of the alkaloids.
Acid-Base Partitioning for Crude Alkaloid Extraction
A critical step to separate the alkaloids from other plant metabolites is an acid-base liquid-liquid extraction.
-
The ethanolic extract is concentrated under vacuum to yield a crude residue.
-
This residue is then acidified with a dilute acid (e.g., 5% HCl) to a pH of 1-2.[2]
-
The acidic solution is partitioned with an organic solvent such as dichloromethane (B109758) (CH2Cl2) to remove neutral and acidic compounds.
-
The aqueous layer, containing the protonated alkaloids, is then basified with a base (e.g., NH4OH) to a pH of 10-11.[2]
-
The deprotonated alkaloids are subsequently extracted from the basified aqueous layer using an organic solvent like CH2Cl2.[2]
-
The organic solvent is evaporated to yield the crude alkaloid extract.
Chromatographic Isolation and Purification
The crude alkaloid extract, a complex mixture of various alkaloids, is then subjected to multiple rounds of chromatography to isolate this compound.
-
Silica (B1680970) Gel Column Chromatography: The crude extract is first fractionated using silica gel column chromatography with a gradient elution system, typically a mixture of dichloromethane and methanol (B129727) (e.g., 100:0 to 70:30).[2]
-
Preparative Thin-Layer Chromatography (pTLC): Fractions containing compounds with similar polarity are further separated using preparative TLC.
-
High-Performance Liquid Chromatography (HPLC): The final purification of this compound is achieved using preparative HPLC, often with a C18 column and a mobile phase consisting of a methanol-water or acetonitrile-water gradient.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C22H33NO4 | |
| Molecular Weight | 375.50 g/mol | |
| CAS Number | 1627827-84-2 | |
| Appearance | Colorless crystals | [1] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data |
| ¹H NMR (CDCl₃) | Data not fully available in the searched literature. |
| ¹³C NMR (CDCl₃) | Data not fully available in the searched literature. |
| Mass Spectrometry (MS) | Specific data for this compound is not detailed in the available literature. However, related tuberostemonine compounds show a characteristic [M+H]⁺ ion. |
| Infrared (IR) | Data not available in the searched literature. |
| UV-Vis | Data not available in the searched literature. |
Note: Detailed spectroscopic data for this compound is found within the primary publication by Zhang et al. (2014), which was not available in full text from the conducted searches. The data presented here is based on the abstract and related compounds.
Structural Elucidation
The structure of this compound was elucidated through a combination of extensive spectroscopic methods and confirmed by X-ray crystallography.[1]
-
1D and 2D NMR Spectroscopy: Techniques such as ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC were employed to determine the connectivity of protons and carbons, establishing the core stenine-type skeleton and the relative stereochemistry.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) was used to confirm the molecular formula.
-
X-ray Diffraction Analysis: Single-crystal X-ray diffraction provided the unambiguous determination of the absolute configuration of the molecule.[1]
Conclusion
The discovery and successful isolation of this compound from Stemona tuberosa adds to the growing family of structurally complex and biologically interesting alkaloids from this plant. The detailed protocols provided in this guide, based on established methodologies, offer a clear pathway for its re-isolation. Further investigation into the pharmacological properties of this compound is warranted and may lead to the development of new therapeutic agents.
References
Tuberostemonine D: A Technical Guide to its Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tuberostemonine (B192615) D, a member of the stenine-type Stemona alkaloids, is a natural product of significant interest due to the pharmacological activities associated with this class of compounds, including antitussive and insecticidal properties. This technical guide provides a comprehensive overview of the natural sources, distribution, and analytical methodologies for Tuberostemonine D. It is intended to serve as a resource for researchers engaged in natural product chemistry, pharmacology, and drug development. This document details the primary plant sources, presents quantitative data on its prevalence, and outlines the experimental protocols for its extraction, isolation, and quantification.
Natural Sources and Distribution
This compound is primarily isolated from the roots of plants belonging to the Stemona genus (Stemonaceae family). The principal source identified in the literature is Stemona tuberosa , a perennial twining herb found in Southeast Asian countries, including China, Vietnam, and Thailand.[1] The roots of S. tuberosa, known as "Baibu" in traditional Chinese medicine, have a long history of use for treating respiratory ailments and parasitic infections.[2]
While over 250 alkaloids have been isolated from the Stemona genus, the distribution and concentration of specific alkaloids, such as this compound, can vary significantly.[3] This variation is influenced by factors including the specific Stemona species, geographical location, season of collection, and storage conditions of the plant material.[2] Research has also identified tuberostemonine alkaloids in other species such as Stemona phyllantha .[3][4]
Quantitative Analysis of Tuberostemonine Alkaloids
The concentration of tuberostemonine and its derivatives in Stemona species has been a subject of phytochemical investigation. The following table summarizes the quantitative data available for tuberostemonine and related compounds in the roots of Stemona tuberosa and Stemona phyllantha. It is important to note that specific yield data for this compound is not always reported separately from other isomers.
| Plant Source | Alkaloid | Method of Analysis | Concentration (% dry weight) | Reference |
| Stemona tuberosa (Thailand) | Tuberostemonine | TLC-Image Analysis | 1.31 ± 0.28 | [3][4] |
| Tuberostemonine N | TLC-Image Analysis | 1.63 ± 0.18 | [3][4] | |
| Neotuberostemonine | TLC-Image Analysis | 1.24 ± 0.27 | [3][4] | |
| Stemona phyllantha (Thailand) | Tuberostemonine | TLC-Image Analysis | 1.39 ± 0.14 | [3][4] |
| Tuberostemonine A | TLC-Image Analysis | 0.39 ± 0.08 | [3][4] | |
| Stemona tuberosa | Tuberostemonine O | Column Chromatography | 0.00023 | [5][6] |
| Tuberostemonine N | Column Chromatography | 0.04 | [5] |
Experimental Protocols
Extraction of Total Alkaloids from Stemona tuberosa Roots
This protocol outlines a general acid-base extraction method for obtaining a crude alkaloid mixture from the dried roots of S. tuberosa.
Materials:
-
Dried and powdered roots of Stemona tuberosa
-
Dilute Hydrochloric Acid (4%)
-
Aqueous Ammonia (28%)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Distilled Water
-
Rotary Evaporator
-
pH meter or pH paper
Procedure:
-
Macerate the air-dried and powdered roots of S. tuberosa with 95% ethanol at room temperature. The extraction is typically carried out over several days with repeated changes of the solvent to ensure exhaustive extraction.[7]
-
Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.
-
Acidify the crude extract to a pH of 1-2 with 4% hydrochloric acid.
-
Partition the acidified extract between dichloromethane and water. The alkaloids, in their salt form, will remain in the aqueous phase.
-
Separate the aqueous layer and basify to a pH of 9-10 with 28% aqueous ammonia. This converts the alkaloid salts back to their free base form.
-
Extract the basified aqueous solution multiple times with dichloromethane.
-
Combine the dichloromethane fractions and evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.[2]
Isolation of this compound by Column Chromatography
The crude alkaloid extract is a complex mixture that requires further separation, typically by column chromatography, to isolate individual compounds like this compound.
Materials:
-
Crude alkaloid extract
-
Silica (B1680970) gel (for column chromatography, e.g., 230-400 mesh)
-
Solvents for elution (e.g., n-hexane, acetone, dichloromethane, methanol (B129727) in a gradient system)
-
Glass column for chromatography
-
Fraction collector
-
Thin-Layer Chromatography (TLC) plates for monitoring fractions
Procedure:
-
Prepare a silica gel column packed in a suitable non-polar solvent (e.g., n-hexane).
-
Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a solvent gradient of increasing polarity. A common gradient system is n-hexane-acetone or petroleum ether-acetone, starting with a high ratio of the non-polar solvent and gradually increasing the proportion of the polar solvent.[2][5]
-
Collect fractions of the eluate using a fraction collector.
-
Monitor the separation by spotting fractions onto TLC plates and developing them in an appropriate solvent system. Visualize the spots using a suitable reagent, such as Dragendorff's reagent, which is specific for alkaloids.[3][4]
-
Combine fractions containing the compound of interest (this compound) based on their TLC profiles.
-
Further purify the combined fractions using repeated column chromatography or preparative TLC if necessary to obtain pure this compound.[7]
Quantification by TLC-Image Analysis
This method provides a simple and cost-effective way to quantify tuberostemonine alkaloids.
Materials:
-
Silica gel 60 F254 aluminum TLC plates
-
Standard solutions of this compound of known concentrations
-
Extracted sample solution
-
Mobile phase: Dichloromethane:Ethyl Acetate:Methanol:Ammonium Hydroxide (50:45:4:1 v/v/v/v)[3][4]
-
Dragendorff's reagent for visualization
-
TLC scanner and image analysis software
Procedure:
-
Apply known volumes of the standard solutions and the sample extract as spots onto the TLC plate.
-
Develop the TLC plate in a chamber saturated with the mobile phase.
-
After development, dry the plate and dip it into Dragendorff's reagent to visualize the alkaloid spots.
-
Scan the TLC plate using a scanner.
-
Perform image analysis on the scanned plate. Create a calibration curve by plotting the spot intensity or area of the standards against their concentrations.
-
Determine the concentration of this compound in the sample by interpolating its spot intensity or area on the calibration curve.[3][4]
Biological Activity and Signaling Pathways
While various biological activities, such as antitussive and anti-inflammatory effects, have been reported for extracts of Stemona species and for the broader class of Stemona alkaloids, specific signaling pathways for this compound have not been extensively elucidated in the currently available literature. The antitussive activity of some tuberostemonine alkaloids has been demonstrated in vivo, suggesting a potential interaction with neuronal pathways controlling the cough reflex.[8] Further research is required to delineate the precise molecular targets and signaling cascades modulated by this compound.
Conclusion
This compound is a characteristic alkaloid of the Stemona genus, with Stemona tuberosa being its most prominent natural source. The concentration of this and related alkaloids can be variable, necessitating robust analytical methods for standardization. The protocols for extraction, isolation, and quantification outlined in this guide provide a framework for researchers to obtain and analyze this compound. Future studies are warranted to fully understand its pharmacological profile and mechanism of action, which will be crucial for any potential therapeutic development.
References
- 1. d-nb.info [d-nb.info]
- 2. acgpubs.org [acgpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. TLC-image analysis of non-chromophoric tuberostemonine alkaloid derivatives in Stemona species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Oral absorption and antitussive activity of tuberostemonine alkaloids from the roots of Stemona tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Tuberostemonine D: Properties, and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tuberostemonine (B192615) D, a stenine-type alkaloid isolated from the roots of Stemona tuberosa, stands as a molecule of significant interest within the scientific community, particularly for its potential therapeutic applications. This technical guide provides a comprehensive overview of the physical and chemical properties of Tuberostemonine D, alongside detailed experimental protocols for its isolation, analysis, and biological evaluation. The information presented herein is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.
Physicochemical Properties
This compound is a complex polycyclic alkaloid. While it shares the same molecular formula and mass as other tuberostemonine isomers, its unique stereochemistry, designated by its "D" isomer classification and specific CAS number, dictates its distinct physical and chemical characteristics.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Citation |
| Molecular Formula | C₂₂H₃₃NO₄ | |
| Molecular Weight | 375.50 g/mol | |
| CAS Number | 1627827-84-2 | |
| Appearance | Solid | [1] |
| Purity | >98% (HPLC) | |
| Storage Conditions | Store at -20°C for long-term stability. | [1] |
Table 2: Solubility Data for Tuberostemonine Isomers
| Solvent | Solubility | Citation |
| Dimethyl Sulfoxide (DMSO) | 75 mg/mL (for Tuberostemonine) |
Note: Specific solubility data for this compound is limited. The provided data for "Tuberostemonine" can serve as a preliminary guide. Researchers are advised to perform their own solubility tests for precise quantification.
Spectral Data
2.1. Mass Spectrometry (MS)
-
Expected Molecular Ion: [M+H]⁺ at m/z 376.2482.[2]
-
Key Fragmentation Patterns: Analysis of the fragmentation pattern can provide valuable structural information regarding the polycyclic core and substituent groups.
2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H-NMR: The proton NMR spectrum is expected to be complex due to the numerous stereocenters. Key signals would likely include those corresponding to the ethyl and methyl groups, as well as methine protons within the fused ring system.
-
¹³C-NMR: The carbon NMR spectrum would reveal the full complement of 22 carbon atoms, with characteristic shifts for the carbonyl groups of the lactone moieties, as well as the aliphatic carbons of the intricate ring structure.
2.3. Infrared (IR) Spectroscopy
-
Expected Absorptions: The IR spectrum should display characteristic absorption bands for C=O stretching vibrations of the lactone rings, as well as C-N and C-O stretching vibrations, and C-H stretching from the aliphatic portions of the molecule.
Biological Activity and Mechanism of Action
Alkaloids from the Stemona genus are renowned for their potent biological activities, primarily as antitussive and insecticidal agents. While research on this compound is still emerging, its activity is presumed to align with that of other tuberostemonine isomers.
3.1. Antitussive Activity
-
Mechanism of Action: Studies on related tuberostemonine alkaloids suggest a peripheral mechanism of action for their antitussive effects.[3][4] This is a significant advantage over centrally acting antitussives like codeine, as it may result in a more favorable side-effect profile. The proposed mechanism involves the inhibition of the cough reflex arc at the level of sensory nerve endings in the respiratory tract. However, the precise molecular targets and signaling pathways involved remain an active area of investigation.
3.2. Insecticidal Activity
-
Mechanism of Action: Stemona alkaloids have demonstrated insecticidal properties, acting as feeding deterrents and contact toxins against various insect species. The mechanism is thought to involve the disruption of neurotransmission in insects, although the specific receptors or channels affected by this compound have yet to be fully elucidated.
Experimental Protocols
The following sections provide generalized protocols that can be adapted for the study of this compound. Researchers should optimize these methods based on their specific experimental conditions and available instrumentation.
4.1. Isolation and Purification of this compound
The isolation of this compound from the roots of Stemona tuberosa is a multi-step process involving extraction and chromatography.
Caption: General workflow for the isolation and purification of this compound.
Methodology:
-
Extraction: The dried and powdered roots of Stemona tuberosa are extracted with a suitable organic solvent, such as ethanol or methanol, using either maceration or Soxhlet extraction.
-
Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator.
-
Acid-Base Partitioning: The concentrated extract is subjected to an acid-base partitioning process to separate the alkaloids from other constituents. This typically involves dissolving the extract in an acidic aqueous solution, washing with an immiscible organic solvent to remove neutral and acidic compounds, followed by basification of the aqueous layer and extraction of the crude alkaloid mixture with a solvent like dichloromethane.
-
Chromatographic Purification: The crude alkaloid mixture is then subjected to one or more rounds of column chromatography on silica (B1680970) gel, eluting with a gradient of increasingly polar solvents. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing this compound are combined and may be further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
4.2. Analytical Method: High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is essential for the quantification of this compound in plant extracts and biological samples.
Caption: Key components of an HPLC method for this compound analysis.
Methodology:
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water, often with a modifier such as formic acid or ammonium acetate (B1210297) to improve peak shape, is commonly employed.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable, as this compound lacks a strong chromophore.
-
-
Standard Preparation: A stock solution of accurately weighed, pure this compound is prepared in a suitable solvent (e.g., methanol). A series of calibration standards are prepared by serial dilution of the stock solution.
-
Sample Preparation: Plant extracts or biological samples are appropriately diluted and filtered through a 0.45 µm syringe filter before injection.
-
Quantification: The concentration of this compound in the samples is determined by comparing the peak area with the calibration curve generated from the standards.
4.3. Biological Assay: Citric Acid-Induced Cough in Guinea Pigs
This in vivo model is widely used to evaluate the antitussive activity of test compounds.
Methodology:
-
Animal Acclimatization: Male Hartley guinea pigs are acclimatized to the experimental conditions for several days before the study.
-
Compound Administration: this compound is dissolved in a suitable vehicle and administered to the test group of animals (e.g., via oral gavage or intraperitoneal injection). A control group receives the vehicle only, and a positive control group may receive a known antitussive agent like codeine.
-
Cough Induction: After a predetermined pretreatment time, the animals are individually placed in a whole-body plethysmograph chamber and exposed to an aerosolized solution of citric acid (e.g., 0.1 M) for a set duration to induce coughing.
-
Data Recording and Analysis: The number of coughs is recorded by a trained observer and/or a specialized software that analyzes the characteristic changes in respiratory patterns. The antitussive activity of this compound is expressed as the percentage inhibition of the cough response compared to the vehicle-treated control group.
Signaling Pathways: Avenues for Future Research
The precise signaling pathways modulated by this compound are not yet well-defined and represent a promising area for future research. Given its potential effects on the nervous system (in the context of both antitussive and insecticidal activities), investigations could focus on its interaction with various ion channels and receptors.
Caption: Hypothesized signaling pathways potentially modulated by this compound.
Future studies could employ techniques such as patch-clamp electrophysiology on neuronal cells to investigate the effects of this compound on ion channel activity. Additionally, receptor binding assays and functional assays in cell lines expressing specific neurotransmitter receptors could help identify its molecular targets. Understanding these pathways will be crucial for elucidating its mechanism of action and for the rational design of novel therapeutic agents based on the this compound scaffold.
References
- 1. Metabolic profiles of neotuberostemonine and tuberostemonine in rats by high performance liquid chromatography/quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tuberostemonine | C22H33NO4 | CID 100781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Oral absorption and antitussive activity of tuberostemonine alkaloids from the roots of Stemona tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitussive activity of Stemona alkaloids from Stemona tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Tuberostemonine D and other Stemona alkaloids structural relationships
An In-depth Technical Guide to the Structural Relationships of Tuberostemonine (B192615) D and other Stemona Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural characteristics, classification, and analysis of Stemona alkaloids, with a specific focus on the tuberostemonine group, including the recently synthesized Bisdehydrotuberostemonine D. The complex molecular architecture of these natural products, coupled with their significant biological activities, makes them a subject of intense interest in phytochemical research and drug discovery.
Introduction to Stemona Alkaloids
Stemona alkaloids are a large and structurally diverse family of over 250 natural products isolated exclusively from plants of the Stemonaceae family.[1] These plants have a long history of use in traditional medicine in East Asia for treating respiratory ailments and as anthelmintics.[2] The biological activity of these plants, particularly their potent antitussive (anti-cough) and insecticidal properties, is largely attributed to their unique alkaloid constituents.[3]
Structurally, the vast majority of Stemona alkaloids are characterized by a conserved pyrrolo[1,2-a]azepine core.[3][4] The remarkable diversity within this family arises from the varied nature of carbon chains and functional groups attached to this core, often forming complex polycyclic systems with multiple stereocenters.[5]
Structural Classification of Stemona Alkaloids
The classification of Stemona alkaloids is based on their carbon skeletons. One of the most comprehensive systems divides them into eight main groups, each defined by a unique structural framework. Understanding this classification is fundamental to appreciating the structural relationships among different members of the family.[6]
The stenine group , which includes the well-known tuberostemonine and its analogues, is one of the largest and most studied classes, characterized by a complex pentacyclic structure. This guide will focus primarily on this group due to its prominent biological activity.
The Tuberostemonine (Stenine) Group: Focus on Bisdehydrothis compound
The tuberostemonine or stenine class of alkaloids is of significant interest due to its potent antitussive properties. While a compound named "this compound" is not prominently described in the literature, Bisdehydrothis compound is a recently synthesized and structurally characterized member of this family.[7][8] Its total synthesis has provided unambiguous proof of its structure and stereochemistry, making it an excellent exemplar for this class.
Bisdehydrothis compound shares the core tetracyclic framework of the stenine class but is distinguished by a pyrrole (B145914) moiety. Its structure is closely related to other members like tuberostemonine and neotuberostemonine, with differences often arising from stereochemistry or the degree of saturation in the rings. Such subtle structural variations can have a profound impact on biological activity.
Quantitative Data Summary
The following tables summarize key quantitative data for Bisdehydrothis compound and the closely related, well-characterized Tuberostemonine.
Table 1: Physicochemical Properties of Selected Stenine-Type Alkaloids
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Reference(s) |
| Tuberostemonine | C₂₂H₃₃NO₄ | 375.50 | [9] |
| Neotuberostemonine | C₂₂H₃₃NO₄ | 375.50 | [10] |
| Bisdehydrothis compound | C₂₂H₂₇NO₄ | 369.45 | [7][8] |
Table 2: Comparative ¹³C and ¹H NMR Spectral Data for Tuberostemonine L and M (CDCl₃)
| Position | Tuberostemonine L (δC, δH) | Tuberostemonine M (δC, δH) |
| 1 | 34.7 (CH), 1.74 (m) | 34.9 (CH), 1.85 (m) |
| 2 | 33.2 (CH₂), 2.18/1.10 (m) | 33.3 (CH₂), 2.23/1.25 (m) |
| 3 | 64.8 (CH), 3.18 (m) | 66.2 (CH), 3.26 (dt) |
| 5 | 29.3 (CH₂), 1.65/1.55 (m) | 29.4 (CH₂), 1.68/1.58 (m) |
| 6 | 32.2 (CH₂), 1.50/1.40 (m) | 32.3 (CH₂), 1.52/1.42 (m) |
| 7 | 27.2 (CH₂), 1.58/1.48 (m) | 27.3 (CH₂), 1.60/1.50 (m) |
| 8 | 51.5 (CH₂), 3.05/2.15 (m) | 51.6 (CH₂), 3.08/2.18 (m) |
| 9a | 60.8 (CH), 3.46 (br.s) | 61.0 (CH), 3.50 (br.s) |
| 10 | 47.3 (CH), 1.75 (m) | 47.5 (CH), 1.78 (m) |
| 11 | 82.5 (CH), 4.25 (t) | 82.7 (CH), 4.28 (t) |
| 12 | 177.2 (C) | 177.4 (C) |
| 14 | 33.8 (CH), 2.10 (m) | 34.0 (CH), 2.12 (m) |
Experimental Protocols
The isolation and structural determination of Stemona alkaloids require a systematic combination of phytochemical extraction techniques and advanced spectroscopic analysis.
Protocol 1: General Procedure for Alkaloid Isolation and Purification
The isolation of Stemona alkaloids typically involves a multi-step process beginning with the dried and powdered plant material (usually roots). This workflow is designed to separate the basic alkaloid fraction from other plant metabolites.
Methodology:
-
Extraction: The powdered plant material is exhaustively extracted with a solvent, typically 90-95% ethanol, via maceration or reflux.[11][12] The combined extracts are then concentrated under reduced pressure to yield a crude extract.
-
Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and washed with an organic solvent (e.g., dichloromethane) to remove neutral and acidic compounds. The aqueous layer, containing the protonated alkaloids, is then made basic (pH 9-10) with a base like ammonia (B1221849) and re-extracted with an organic solvent. This yields a crude alkaloid mixture.[13]
-
Chromatographic Separation: The crude alkaloid mixture is subjected to chromatographic techniques for separation.
-
Column Chromatography: Initial separation is often performed on a silica (B1680970) gel or ion-exchange resin column.[12]
-
Preparative TLC/HPLC: Fractions obtained from column chromatography are further purified using preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to isolate individual compounds.[13]
-
Protocol 2: Workflow for Structure Elucidation
Determining the complex, three-dimensional structure of a novel alkaloid is a puzzle solved using a suite of modern spectroscopic techniques.[14][15]
Methodology:
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is first used to obtain an accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the molecular formula.[14]
-
1D Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Provides information about the number and types of protons (hydrogens) in the molecule and their immediate electronic environment.
-
¹³C NMR & DEPT: Identifies the number of carbon atoms and classifies them as CH₃, CH₂, CH, or quaternary (C).[16]
-
-
2D Nuclear Magnetic Resonance (NMR): These experiments reveal connectivity between atoms.
-
COSY (Correlation Spectroscopy): Shows which protons are coupled (i.e., adjacent to each other).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton.[6]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close in space, which helps in determining the relative stereochemistry.
-
-
X-ray Crystallography: If a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive evidence for the molecular structure, including the absolute configuration of all stereocenters.[4]
Structure-Activity Relationships (SAR)
Studies on the antitussive effects of various stenine-type alkaloids have revealed key structural features that are essential for this activity. This information is invaluable for the rational design of new, potent antitussive drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structural relationships, distribution and biological activities of stemona alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Alkaloids From Stemona tuberosa and Their Anti-Inflammatory Activity [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Tuberostemonine | C22H33NO4 | CID 100781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Antitussive activity of Stemona alkaloids from Stemona tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [Technology study on extraction and purification of alkaloid from Stemona japonica] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. Molecular Structure Analysis of Alkaloids | Applications Notes | JEOL Ltd. [jeol.com]
- 15. Structure Elucidation Of Alkaloids - Hugo Garraffo [grantome.com]
- 16. researchgate.net [researchgate.net]
The Untraveled Path: A Technical Guide to the Proposed Biosynthesis of Tuberostemonine D
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tuberostemonine D, a prominent member of the structurally complex Stemona alkaloids, has garnered significant interest for its potential therapeutic applications. However, the intricate biosynthetic pathway leading to this pentacyclic alkaloid remains largely uncharted territory. This technical guide synthesizes the current understanding, which is primarily based on biosynthetic proposals for related Stemona alkaloids and analogous well-characterized pathways. Due to the nascent stage of research in this specific area, this document presents a plausible, yet largely hypothetical, biosynthetic pathway for this compound. It is intended to serve as a foundational resource to stimulate and guide future experimental investigations. This guide outlines the proposed enzymatic steps, potential intermediates, and the likely primary metabolic precursors. Furthermore, it provides templates for the systematic collection of quantitative data and details general experimental protocols that will be instrumental in the elucidation of this complex pathway. The visualizations included are designed to offer a clear conceptual framework for the proposed biosynthetic logic and experimental strategies.
Introduction
The Stemonaceae plant family is a rich source of structurally diverse and biologically active alkaloids, with over 200 identified compounds to date. Among these, this compound, isolated from Stemona tuberosa, stands out due to its intricate pentacyclic framework and potential pharmacological properties. Despite numerous successful total syntheses of this compound and its congeners, a definitive understanding of its natural biosynthetic route is conspicuously absent from the scientific literature. Current knowledge is based on well-reasoned hypotheses that draw parallels with the biosynthesis of other alkaloid families, particularly the pyrrolizidine (B1209537) alkaloids.
This guide aims to provide a comprehensive overview of the proposed biosynthetic pathway of this compound, with the explicit understanding that it represents a frontier of natural product biosynthesis research. The information presented herein is intended to be a catalyst for empirical studies that will ultimately confirm, refute, or refine the proposed pathway.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to commence with the amino acid L-ornithine, a common precursor for many alkaloids. The proposed pathway can be conceptually divided into three main stages:
-
Formation of the core pyrrolo[1,2-a]azepine skeleton.
-
Assembly and attachment of the two butyrolactone side chains.
-
Late-stage tailoring reactions to yield the final this compound structure.
Formation of the Pyrrolo[1,2-a]azepine Core
Drawing parallels with the biosynthesis of pyrrolizidine alkaloids, the construction of the central pyrrolo[1,2-a]azepine core of this compound is proposed to proceed through the following key intermediates:
-
L-Ornithine to Putrescine: The pathway is likely initiated by the decarboxylation of L-ornithine to form putrescine. This reaction is catalyzed by ornithine decarboxylase (ODC), a well-characterized enzyme in polyamine biosynthesis.
-
Putrescine to Spermidine (B129725) and Homospermidine: Putrescine serves as a crucial building block for higher polyamines. Through the action of spermidine synthase, putrescine is converted to spermidine. Subsequently, homospermidine synthase is proposed to catalyze the formation of homospermidine, a key intermediate in the biosynthesis of the necine base of pyrrolizidine alkaloids.
-
Cyclization to the Pyrrolo[1,2-a]azepine Nucleus: The subsequent steps are thought to involve oxidative deamination of homospermidine followed by a series of intramolecular cyclizations, likely via a Mannich-type reaction, to form the characteristic bicyclic pyrrolo[1,2-a]azepine core. The precise enzymatic machinery driving these cyclization events in Stemona species remains to be identified.
Biosynthesis and Attachment of the Butyrolactone Side Chains
A distinctive feature of this compound is the presence of two α-methyl-γ-butyrolactone rings. The biosynthetic origin of these moieties is not established, but they are likely derived from a polyketide-type pathway. It is plausible that a dedicated polyketide synthase (PKS) or a related enzymatic system assembles these four-carbon units from precursors such as acetyl-CoA and malonyl-CoA.
The attachment of these side chains to the pyrrolo[1,2-a]azepine core is another area requiring significant investigation. The specific enzymes responsible for forming the C-C bonds between the core and the butyrolactone precursors are currently unknown.
Late-Stage Tailoring Reactions
Following the assembly of the core structure and the attachment of the side chains, a series of tailoring reactions, including oxidations, reductions, and stereochemical rearrangements, are necessary to arrive at the final, complex structure of this compound. These reactions are likely catalyzed by a suite of enzymes such as cytochrome P450 monooxygenases, reductases, and isomerases.
Quantitative Data (Hypothetical)
As no experimental data on the biosynthesis of this compound is currently available, the following tables are provided as templates for future research. Populating these tables with empirical data will be a critical step in validating and understanding the proposed pathway.
Table 1: Hypothetical Kinetic Parameters of Key Biosynthetic Enzymes
| Enzyme (Proposed) | Substrate(s) | Km (µM) | kcat (s-1) | Vmax (µmol/mg/min) | Optimal pH | Optimal Temp (°C) |
| Ornithine Decarboxylase | L-Ornithine | |||||
| Spermidine Synthase | Putrescine, S-adenosylmethioninamine | |||||
| Homospermidine Synthase | Spermidine, Putrescine | |||||
| Putative PKS | Acetyl-CoA, Malonyl-CoA | |||||
| Putative Tailoring Enzymes | Pathway Intermediates |
Table 2: Hypothetical Concentrations of Key Metabolites in Stemona tuberosa
| Metabolite | Tissue | Concentration (µg/g fresh weight) | Developmental Stage |
| L-Ornithine | Roots | Vegetative | |
| Putrescine | Roots | Flowering | |
| Spermidine | Leaves | Vegetative | |
| Homospermidine | Leaves | Flowering | |
| This compound | Roots | Mature |
Experimental Protocols for Pathway Elucidation
The following are generalized experimental protocols that are fundamental to the study of alkaloid biosynthesis and can be adapted to investigate the formation of this compound in Stemona tuberosa.
Precursor Feeding Studies with Isotopic Labeling
Objective: To identify the primary precursors of this compound.
Methodology:
-
Synthesis of Labeled Precursors: Synthesize isotopically labeled (e.g., 13C, 14C, 15N, 2H) versions of hypothesized precursors such as L-ornithine.
-
Administration to Plant Material: Administer the labeled precursors to S. tuberosa plantlets, cell suspension cultures, or hairy root cultures.
-
Incubation: Allow the plant material to metabolize the labeled precursors over a time course.
-
Extraction and Purification: Extract the alkaloid fraction from the plant material and purify this compound using chromatographic techniques (e.g., HPLC).
-
Analysis: Analyze the purified this compound for the incorporation of the isotopic label using mass spectrometry (MS) and/or nuclear magnetic resonance (NMR) spectroscopy. The position and extent of labeling will provide evidence for the precursor's role in the biosynthetic pathway.
In Vitro Enzyme Assays
Objective: To identify and characterize the enzymes involved in the biosynthesis of this compound.
Methodology:
-
Protein Extraction: Extract total protein from S. tuberosa tissues believed to be active in biosynthesis (e.g., roots).
-
Enzyme Assay: Incubate the protein extract with a hypothesized substrate (e.g., L-ornithine for ODC activity) and any necessary co-factors.
-
Product Detection: Monitor the formation of the expected product (e.g., putrescine) over time using methods such as HPLC, GC-MS, or LC-MS.
-
Enzyme Purification: If activity is detected, purify the responsible enzyme using chromatographic techniques (e.g., affinity, ion-exchange, size-exclusion chromatography).
-
Characterization: Determine the kinetic parameters (Km, Vmax), substrate specificity, and optimal reaction conditions for the purified enzyme.
-
Gene Identification: Obtain partial amino acid sequences from the purified protein to design probes for screening a cDNA library and isolating the corresponding gene.
Future Outlook
The elucidation of the this compound biosynthetic pathway presents a significant scientific challenge and a compelling opportunity. A definitive understanding of this pathway will not only provide fundamental insights into the metabolic capabilities of the Stemona genus but also pave the way for biotechnological production of this compound and related alkaloids. The application of modern 'omics' technologies, including genomics, transcriptomics, and metabolomics, will be invaluable in identifying candidate genes and intermediates. The heterologous expression of candidate genes in microbial or plant hosts will be a powerful tool for functional characterization. The journey to unraveling the biosynthesis of this compound is just beginning, and the framework presented in this guide is intended to be a valuable roadmap for the exciting research that lies ahead.
Tuberostemonine D: A Technical Review of a Promising Stenine-Type Alkaloid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberostemonine D is a stenine-type alkaloid isolated from the roots of Stemona tuberosa, a plant with a history of use in traditional medicine for respiratory ailments. As a member of the broader class of Stemona alkaloids, this compound has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive review of the current research on this compound, focusing on its anti-inflammatory properties. It aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development by presenting quantitative data, detailed experimental protocols, and a proposed mechanism of action.
Chemical Structure
This compound belongs to the stenine (B102979) group of Stemona alkaloids, characterized by a unique and complex polycyclic ring system. The precise stereochemistry of this compound has been elucidated through extensive spectroscopic methods, including 1D and 2D NMR, as well as X-ray diffraction analysis.
Biological Activity: Anti-Inflammatory Effects
Current research has primarily focused on the anti-inflammatory potential of this compound. The key findings are summarized below.
Quantitative Data on Anti-Inflammatory Activity
The anti-inflammatory activity of this compound has been assessed by its ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. While a specific IC50 value has not been reported in the reviewed literature, one study demonstrated a notable reduction in NO production at a concentration of 10 μM.[1][2]
| Compound | Assay | Cell Line | Concentration | % Inhibition of NO Production | Reference |
| This compound | Nitric Oxide (NO) Production | RAW 264.7 | 10 μM | Moderate Inhibition* | [1][2] |
*In the primary study, the result was presented as a bar chart indicating a "moderate inhibitory effect" on nitric oxide production at the specified concentration.[1][2]
Experimental Protocols
The following section details the methodology for the in vitro anti-inflammatory assay used to evaluate this compound.
Inhibition of Nitric Oxide (NO) Production in LPS-Induced RAW 264.7 Macrophages
This assay is a standard method for screening the anti-inflammatory potential of compounds.
1. Cell Culture and Treatment:
-
Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For the experiment, cells are seeded in 96-well plates at a suitable density and allowed to adhere overnight.
-
The following day, the culture medium is replaced with fresh medium containing varying concentrations of this compound.
-
After a pre-incubation period (typically 1-2 hours), cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL to induce an inflammatory response. A control group without LPS stimulation and a vehicle control group are also included.
2. Nitric Oxide (NO) Measurement (Griess Assay):
-
After a 24-hour incubation period with LPS and the test compound, the cell culture supernatant is collected.
-
The concentration of nitrite (B80452) (a stable metabolite of NO) in the supernatant is measured using the Griess reagent.
-
The Griess reagent typically consists of two solutions: Solution A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) and Solution B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
An equal volume of the cell supernatant is mixed with the Griess reagent and incubated at room temperature for a short period (e.g., 10-15 minutes) to allow for color development.
-
The absorbance is measured at a specific wavelength (typically 540 nm) using a microplate reader.
3. Data Analysis:
-
A standard curve is generated using known concentrations of sodium nitrite.
-
The concentration of nitrite in the samples is calculated from the standard curve.
-
The percentage of NO inhibition is calculated using the following formula:
4. Cell Viability Assay (e.g., MTT Assay):
-
To ensure that the observed inhibition of NO production is not due to cytotoxicity, a cell viability assay is performed in parallel.
-
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used.
-
After the treatment period, the culture medium is removed, and MTT solution is added to each well.
-
Following an incubation period, the formazan (B1609692) crystals formed are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm).
-
Cell viability is expressed as a percentage relative to the vehicle-treated control group.
Proposed Mechanism of Action and Signaling Pathway
While the precise signaling pathways modulated by this compound have not been explicitly elucidated, research on closely related stenine-type alkaloids, such as Neotuberostemonine, provides a plausible hypothetical mechanism for its anti-inflammatory effects. Neotuberostemonine has been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3] The NF-κB pathway is a critical regulator of the inflammatory response, and its inhibition leads to a downstream reduction in the expression of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), the enzyme responsible for NO production.
Based on this evidence, it is hypothesized that this compound may exert its anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.
Figure 1: Proposed inhibitory mechanism of this compound on the NF-κB signaling pathway.
Experimental Workflow
The general workflow for investigating the anti-inflammatory properties of this compound is outlined below.
Figure 2: General experimental workflow for this compound research.
Conclusion and Future Directions
This compound, a stenine-type alkaloid from Stemona tuberosa, has demonstrated promising anti-inflammatory activity by inhibiting nitric oxide production in vitro. While the precise mechanism of action is yet to be fully elucidated, evidence from related compounds suggests that the inhibition of the NF-κB signaling pathway is a plausible route.
Future research should focus on:
-
Determining the precise IC50 value of this compound for NO inhibition to provide a more robust quantitative measure of its potency.
-
Elucidating the specific molecular targets and signaling pathways modulated by this compound to confirm the proposed mechanism of action.
-
Conducting in vivo studies to evaluate the anti-inflammatory efficacy and safety profile of this compound in animal models of inflammation.
-
Exploring other potential pharmacological activities of this compound, given the diverse biological effects of other Stemona alkaloids.
A deeper understanding of the pharmacological properties and mechanism of action of this compound will be crucial for its potential development as a novel therapeutic agent for inflammatory diseases.
References
A Technical Guide to the Biological Activities of Tuberostemonine D
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tuberostemonine (B192615) D, a member of the Stemona alkaloid family, has garnered scientific interest for its diverse biological activities. Traditionally utilized in folk medicine for its antitussive properties, recent research has begun to unveil a broader spectrum of pharmacological effects, including insecticidal, anthelmintic, and potential anticancer activities. This technical guide provides a comprehensive overview of the known biological activities of Tuberostemonine D and its closely related analogues, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.
Introduction
The genus Stemona is a rich source of structurally unique alkaloids that have been used for centuries in traditional medicine, particularly in East and Southeast Asia. Among these, the tuberostemonine group of alkaloids has been identified as possessing a range of biological effects. While much of the literature refers to "tuberostemonine" without specifying the isomer, this guide will focus on the available data for this compound and its closely related analogues, highlighting areas where further research is needed to delineate the specific activities of the D isomer.
Biological Activities and Quantitative Data
The biological activities of tuberostemonine and its analogues are multifaceted. The following tables summarize the available quantitative data for its key pharmacological effects. It is important to note that much of the existing research has been conducted on "tuberostemonine" without isomeric specification.
Table 1: Insecticidal Activity of Tuberostemonine
| Target Organism | Assay Type | Metric | Value | Reference |
| Spodoptera littoralis (Neonate larvae) | Chronic feeding bioassay | LC₅₀ | ~500 ppm | [1] |
| Spodoptera littoralis (Neonate larvae) | Chronic feeding bioassay | EC₅₀ | ~500 ppm | [1] |
Table 2: Anthelmintic Activity of Tuberostemonine
| Target Organism | Assay Type | Effect | Concentration | Reference |
| Angiostrongylus cantonensis | Motility assay | Paralysis | 6.7 x 10⁻⁶ to 2 x 10⁻⁵ M |
Table 3: Cytotoxic and Multidrug Resistance Reversal Activity of Tuberostemonine
| Cell Line | Activity | Effect | Additional Information | Reference |
| K562/ADR (Adriamycin-resistant human chronic myelogenous leukemia) | Multidrug Resistance Reversal | Down-regulation of NF-κB and Survivin expression; Promotion of apoptosis. | Tuberostemonine was shown to reverse multidrug resistance in these cells. |
Mechanisms of Action
Modulation of the NF-κB Signaling Pathway
One of the key mechanisms underlying the biological activities of tuberostemonine involves the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Research has indicated that tuberostemonine can down-regulate the expression of NF-κB in multidrug-resistant cancer cells. This inhibition is significant as the NF-κB pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. The suppression of NF-κB by tuberostemonine suggests its potential as an anti-inflammatory and anticancer agent.
Figure 1: Proposed mechanism of this compound on the NF-κB signaling pathway.
Induction of Apoptosis
Tuberostemonine has been shown to promote apoptosis, or programmed cell death, in cancer cells. This activity is closely linked to its ability to down-regulate the expression of Survivin, an inhibitor of apoptosis protein (IAP). By reducing the levels of Survivin, tuberostemonine may allow for the activation of caspases, the key executioners of apoptosis, leading to the systematic dismantling of the cancer cell.
Figure 2: this compound's proposed role in the induction of apoptosis.
Detailed Experimental Protocols
This section provides an overview of the methodologies that can be employed to assess the biological activities of this compound.
Cytotoxicity and Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
References
Pharmacological Properties of Tuberostemonine D: A Technical Guide
Abstract
Tuberostemonine D is a member of the diverse family of Stemona alkaloids, isolated from the roots of Stemona tuberosa. Traditionally used in Chinese medicine for respiratory ailments and as an insecticide, this class of compounds has garnered significant scientific interest. This technical guide provides a comprehensive overview of the core pharmacological properties of this compound and its related analogues, focusing on its antitussive, anti-inflammatory, and insecticidal activities. Detailed experimental protocols, quantitative data, and mechanistic signaling pathways are presented to facilitate further research and drug development efforts.
Core Pharmacological Activities
This compound exhibits a range of biological effects, primarily centered on three key areas: cough suppression, modulation of inflammatory responses, and insecticidal action. These properties are attributed to its unique pentacyclic structure.
Antitussive Properties
One of the most well-documented activities of Tuberostemonine is its potent antitussive (anti-cough) effect. Unlike centrally-acting opioids such as codeine, Tuberostemonine and its analogues appear to exert their effects primarily on the peripheral nervous system, which may offer a superior safety profile by avoiding common central side effects.[1]
The antitussive action of Tuberostemonine is mediated by the inhibition of the peripheral cough reflex pathway.[2] The cough reflex is initiated by the stimulation of afferent sensory nerve endings, specifically C-fibers and Aδ-fibers, in the larynx and upper airways. Chemical irritants, like citric acid, activate these fibers, triggering a signal to the brainstem's cough center. Tuberostemonine is believed to suppress this initial activation step, preventing the cough signal from being transmitted.
Caption: Antitussive Mechanism of this compound.
The antitussive potency of Tuberostemonine (TS) has been quantified in preclinical models and compared with its stereoisomer, Neotuberostemonine (NS), and the standard-of-care drug, codeine.
| Compound | Animal Model | Assay | Administration | ID₅₀ (Median Inhibitory Dose) | Reference |
| Tuberostemonine (TS) | Guinea Pig | Citric Acid-Induced Cough | Oral | 61.2 mg/kg | [1] |
| Neotuberostemonine (NS) | Guinea Pig | Citric Acid-Induced Cough | Oral | 11.2 mg/kg | [1] |
| Codeine | Guinea Pig | Citric Acid-Induced Cough | Oral | ~10-24 mg/kg | [3] |
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of Stemona alkaloids, including this compound. This activity is primarily demonstrated through the inhibition of nitric oxide (NO), a key signaling molecule and mediator in the inflammatory cascade.
In macrophages, bacterial lipopolysaccharide (LPS) acts as a potent inflammatory stimulus. LPS binds to Toll-like receptor 4 (TLR4) on the cell surface, initiating a downstream signaling cascade involving adaptor proteins like MyD88. This cascade activates key transcription factors, notably NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) pathways. These factors then drive the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large quantities of NO. This compound has been shown to interfere with this pathway, reducing the overall production of NO.[4][5][6]
Caption: Anti-inflammatory Signaling Pathway Inhibition.
While a specific IC₅₀ value for this compound is not yet widely published, studies have characterized its activity and that of closely related alkaloids.
| Compound | Cell Line | Assay | IC₅₀ (Half-maximal Inhibitory Conc.) | Reference |
| This compound | RAW 264.7 Macrophages | LPS-Induced NO Production | Moderate Inhibitory Effect | [4][5] |
| Stemjapine C | RAW 264.7 Macrophages | LPS-Induced NO Production | 13.8 µM | [4][5] |
| Stemjapine A | RAW 264.7 Macrophages | LPS-Induced NO Production | 19.7 µM | [4][5] |
| Dexamethasone (Control) | RAW 264.7 Macrophages | LPS-Induced NO Production | Potent Inhibition (µM range) | [5] |
Insecticidal Properties
The traditional use of Stemona extracts as natural pesticides is supported by modern scientific investigation. While many alkaloids in this family are potent toxins to insects, Tuberostemonine itself appears to function primarily as a strong repellent rather than a lethal agent for certain species.
The insecticidal action of the broader class of Stemona alkaloids, such as stemofoline, has been linked to their function as agonists of the insect nicotinic acetylcholine (B1216132) receptor (nAChR).[2][7] These receptors are ligand-gated ion channels crucial for synaptic transmission in the insect central nervous system. Agonists like Stemona alkaloids cause hyperexcitation of the neurons by persistently activating nAChRs, leading to paralysis and death. While Tuberostemonine's primary role may be repellent, its structural similarity suggests a potential interaction at these or other neuronal receptors, such as GABA or glutamate (B1630785) receptors, disrupting normal neurotransmission.[8][9][10]
Caption: Insecticidal Mechanism via nAChR Modulation.
Tuberostemonine's effect is species-dependent. Data for related alkaloids are provided to illustrate the high potency of this chemical class against various insect pests.
| Compound | Target Species | Assay Type | Result (LC₅₀ / Activity) | Reference |
| Tuberostemonine | Spodoptera littoralis | Antifeedant | High Repellency, No toxic effects | [11] |
| Methanolic S. tuberosa Extract | Spodoptera litura | Contact Toxicity | LC₅₀ (48h) = 2,313 ppm | [12] |
| Unnamed Alkaloid (from S. curtisii) | Aedes aegypti | Larvicidal | LC₅₀ = 2.44 µM | [13][14] |
| Didehydrostemofoline | Spodoptera littoralis | Contact Toxicity | LC₅₀ = 0.59% | [12] |
Detailed Experimental Protocols
The following sections provide standardized methodologies for assessing the pharmacological properties of this compound.
Protocol: Citric Acid-Induced Cough Assay (Guinea Pig)
This protocol outlines the in vivo assessment of antitussive activity.
Caption: Experimental Workflow for Antitussive Assay.
Detailed Steps:
-
Animals: Male Hartley guinea pigs (300-350g) are used. They are acclimatized to the laboratory environment for at least one week prior to experimentation.[13]
-
Drug Administration: Test compounds (this compound) and a vehicle control are administered orally (p.o.) or intraperitoneally (i.p.). A positive control, such as codeine (24 mg/kg), is often included.[3]
-
Exposure: After a pre-treatment period (e.g., 30-60 minutes), each animal is placed individually into a whole-body plethysmography chamber.
-
Induction: A nebulizer generates an aerosol of a tussive agent, typically 0.4 M citric acid solution. The animal is exposed to the aerosol for a fixed period, usually 3 to 5 minutes.[3][7][15]
-
Quantification: The number of coughs is counted by trained observers, often confirmed by analyzing characteristic airflow changes recorded by the plethysmograph software, for a 10-15 minute period following the start of the induction.[5]
-
Analysis: The median number of coughs in the treated group is compared to the vehicle control group to determine the percentage of cough inhibition and calculate the ID₅₀.
Protocol: LPS-Induced Nitric Oxide (NO) Inhibition Assay
This in vitro assay quantifies the anti-inflammatory activity of a compound by measuring its effect on NO production in macrophages.
Detailed Steps:
-
Cell Culture: Murine macrophage cells (RAW 264.7) are cultured in DMEM supplemented with 10% FBS and antibiotics. Cells are seeded into 96-well plates at a density of 1.5 x 10⁵ cells/well and incubated for 24 hours.[4][14]
-
Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control. The cells are incubated for 2 hours.
-
Stimulation: Lipopolysaccharide (LPS) is added to each well (except for the negative control) to a final concentration of 1 µg/mL to induce an inflammatory response. The plates are incubated for a further 18-24 hours.[4][14]
-
NO Measurement (Griess Assay): A 100 µL aliquot of the cell culture supernatant is transferred to a new 96-well plate. An equal volume (100 µL) of Griess reagent (a solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to each well.[16]
-
Quantification: After a 15-30 minute incubation at room temperature in the dark, the absorbance is measured at 540 nm using a microplate reader. The nitrite (B80452) concentration, a stable proxy for NO production, is calculated from a sodium nitrite standard curve.
-
Analysis: The IC₅₀ value is determined by plotting the percentage inhibition of NO production against the concentration of this compound. A concurrent cell viability assay (e.g., MTT) should be performed to rule out cytotoxicity.[14]
Protocol: Insecticidal Residual Film Assay
This method is used to assess the contact toxicity or repellent effect of a compound on insects.
Detailed Steps:
-
Preparation of Treated Surface: A solution of this compound is prepared in a volatile solvent like acetone (B3395972) at various concentrations.
-
Coating: A precise volume (e.g., 1 mL) of the solution is added to a glass vial or the bottom of a petri dish. The container is manually rolled and rotated until the solvent evaporates completely, leaving a uniform thin film of the compound on the inner surface.
-
Insect Exposure: A known number of test insects (e.g., 10-20 adult Sitophilus zeamais or third-instar larvae of Spodoptera litura) are introduced into the treated container. The container is then sealed with a perforated lid or mesh to allow for air exchange.
-
Observation: Mortality or repellent behavior is recorded at specific time intervals (e.g., 2, 4, 12, 24, and 48 hours).[10] For repellency, the number of insects that avoid contact with the treated surface is recorded.
-
Analysis: Mortality data is corrected for any deaths in the solvent-only control group (Abbott's formula). The LC₅₀ (lethal concentration for 50% of the population) or EC₅₀ (effective concentration for 50% repellency) is calculated using probit analysis.
Conclusion and Future Directions
This compound, a key alkaloid from Stemona tuberosa, demonstrates significant pharmacological potential. Its robust, peripherally-mediated antitussive activity presents a compelling case for development as an alternative to current cough therapies. Furthermore, its anti-inflammatory and insect-repellent properties warrant further investigation.
Future research should focus on:
-
Elucidating Specific Molecular Targets: Identifying the precise ion channels or receptors that this compound modulates to exert its antitussive and insecticidal effects.
-
Pharmacokinetic and Safety Profiling: Conducting comprehensive ADME (absorption, distribution, metabolism, excretion) and toxicology studies to assess its drug-like properties and safety margin.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to optimize potency and selectivity for its various biological targets.
This guide consolidates the current technical knowledge on this compound, providing a foundational resource for scientists dedicated to exploring the therapeutic and practical applications of this promising natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. selleck.co.jp [selleck.co.jp]
- 9. Dictionary of Natural Products On CD-ROM by John Buckingham | PDF | Window (Computing) | Menu (Computing) [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. US6992078B2 - Plant extracts and alkaloids having antitussive activity - Google Patents [patents.google.com]
- 15. Nicotine and Other Insecticidal Alkaloids [ouci.dntb.gov.ua]
- 16. Alkaloide Protoberberina | PDF | Plantas | Natureza [scribd.com]
A Technical Guide to the Antitussive Mechanism of Tuberostemonine D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberostemonine (B192615) D is a prominent stenine-type alkaloid isolated from the roots of Stemona tuberosa, a plant with a long history in traditional Chinese medicine for treating respiratory ailments, most notably cough. As the pharmaceutical industry seeks novel, non-opioid antitussives, understanding the precise mechanism of action of natural compounds like Tuberostemonine D is paramount. This technical guide provides an in-depth analysis of the current scientific understanding of this compound's antitussive properties, focusing on its core mechanisms, supporting experimental evidence, and quantitative data.
Core Mechanism of Action: A Peripheral Approach
The antitussive effect of this compound is primarily attributed to its action on the peripheral nervous system, a significant distinction from centrally-acting opioids like codeine which suppress the cough center in the brainstem.[1][2] The cough reflex is initiated by the stimulation of afferent sensory nerves, primarily C-fibers and Aδ-fibers, located in the airways.[3][4][5][6] this compound is believed to exert its effect by directly inhibiting the excitability of these sensory nerves, thereby reducing the transmission of tussive signals to the central nervous system.
Several studies differentiate the site of action among Stemona alkaloids. While compounds like croomine (B1227750) demonstrate central activity, this compound, along with neotuberostemonine (B189803) and stemoninine, acts on the peripheral cough reflex pathway.[1] This peripheral action suggests a lower risk of central side effects such as sedation and dependence, which are common with traditional opioid antitussives.
Caption: Proposed site of action for this compound in the cough reflex pathway.
Molecular Mechanisms and Signaling Pathways
While the exact molecular target of this compound has not been definitively identified, the primary mechanisms are believed to involve the modulation of neuronal excitability and anti-inflammatory effects.
Inhibition of Sensory Nerve Excitability
The leading hypothesis is that this compound reduces the firing rate of airway sensory nerves in response to tussive stimuli. This is likely achieved through the modulation of ion channels that govern neuronal action potentials.[3][7] Alkaloids are known to interact with various ion channels, including voltage-gated sodium (NaV) and potassium (KV) channels, which are critical for setting the threshold of neuronal activation.[7][8] By potentially blocking NaV channels or opening KV channels, this compound could hyperpolarize the nerve membrane, making it more difficult for an action potential to be generated and propagated.
Anti-inflammatory Activity
A significant contributing factor to this compound's antitussive effect is its potent anti-inflammatory activity.[2] Chronic cough is often associated with airway inflammation, which sensitizes the sensory nerves, lowering their activation threshold.[9] Tuberostemonine has been shown to suppress lung inflammation in preclinical models, such as those induced by cigarette smoke.[10][11] It achieves this by reducing the infiltration of inflammatory cells (neutrophils, macrophages) into the airways and decreasing the production of pro-inflammatory chemokines and cytokines.[11][12] By mitigating this neuro-inflammatory environment, this compound indirectly desensitizes the cough reflex.
Caption: Dual mechanism of this compound via anti-inflammatory and neuronal pathways.
Quantitative Data on Antitussive Efficacy
Studies have quantified the dose-dependent antitussive effects of this compound and related alkaloids. The data is primarily derived from the citric acid-induced cough model in guinea pigs.
Table 1: Comparative Antitussive Potency of Stemona Alkaloids
| Alkaloid | Administration | Dose (mg/kg) | Cough Inhibition (%) | ID₅₀ (mg/kg) | Reference(s) |
|---|---|---|---|---|---|
| Tuberostemonine (TS) | Oral | 100 | 64% | 61.2 | [2] |
| Tuberostemonine (TS) | Intraperitoneal | 100 | 68% | - | [2] |
| Neotuberostemonine (NS) | Oral | 100 | 66% | - | [2] |
| Neotuberostemonine (NS) | Intraperitoneal | 100 | 97% | < 30 | [2] |
| Croomine | Intraperitoneal | 25 | Similar to NS | - | [1] |
| Stemoninine | Intraperitoneal | 25 | Similar to NS | - | [1] |
| Codeine Phosphate | Oral | 10 | ~50% | ~10 |[2] |
Note: Data is compiled from multiple studies and experimental conditions may vary. ID₅₀ represents the dose required to inhibit coughing by 50%.
Table 2: Anti-inflammatory Effects of Tuberostemonine (TS) in a Cigarette Smoke (CS)-Induced Acute Lung Inflammation Mouse Model
| Treatment Group | Total Cells (x10⁴ in BALF) | Neutrophils (x10⁴ in BALF) | Macrophages (x10⁴ in BALF) | Reference |
|---|---|---|---|---|
| Control (Fresh Air) | 10.1 ± 1.2 | 0.1 ± 0.05 | 9.9 ± 1.2 | [11] |
| CS Exposure | 45.2 ± 4.5 | 24.3 ± 4.1 | 20.8 ± 1.5 | [11] |
| CS + TS (1 mg/kg) | 28.3 ± 3.1* | 12.1 ± 2.5* | 16.1 ± 1.1* | [11] |
| CS + TS (5 mg/kg) | 18.5 ± 2.5* | 5.6 ± 1.5* | 12.8 ± 1.2* |[11] |
*BALF: Bronchoalveolar Lavage Fluid. Data are presented as mean ± SEM. p < 0.05 compared to the CS-exposure group.
Experimental Protocols
The mechanisms of this compound have been elucidated using specific and reproducible experimental models.
Protocol 1: Citric Acid-Induced Cough Model in Guinea Pigs
-
Objective: To evaluate the antitussive potency of a test compound.
-
Methodology:
-
Animal Model: Male Hartley guinea pigs are used.
-
Acclimatization: Animals are placed in a whole-body plethysmograph to acclimate.
-
Cough Induction: Animals are exposed to an aerosolized solution of citric acid (typically 0.1-0.4 M) for a set duration (e.g., 3 minutes) to induce coughing.
-
Data Recording: The number of cough efforts is recorded via a pressure transducer connected to the plethysmograph and confirmed by a trained observer.
-
Compound Administration: this compound, a positive control (e.g., codeine), or a vehicle is administered (e.g., orally or intraperitoneally) at a set time before the citric acid challenge.
-
Analysis: The number of coughs post-treatment is compared to a pre-treatment baseline or a vehicle control group. The percentage of cough inhibition is calculated.
-
Protocol 2: Site of Action Determination via Superior Laryngeal Nerve (SLN) Stimulation
-
Objective: To differentiate between a central and peripheral site of antitussive action.
-
Methodology:
-
Animal Preparation: Guinea pigs are anesthetized. The superior laryngeal nerve (SLN), a key afferent nerve in the cough reflex, is surgically isolated.
-
Stimulation: The distal end of the transected SLN is electrically stimulated, bypassing the peripheral sensory receptors in the larynx and airways to directly activate the central cough pathway.
-
Measurement: The resulting cough response is measured.
-
Analysis: If a compound inhibits citric acid-induced cough but fails to inhibit electrically-induced cough via SLN stimulation, a peripheral mechanism of action is concluded. This compound fits this profile.[1]
-
Caption: Experimental workflows for assessing antitussive activity and site of action.
Conclusion and Future Directions
This compound presents a compelling profile as a novel antitussive agent. Its mechanism of action is primarily peripheral, focusing on the inhibition of airway sensory nerves, which offers a significant safety advantage over centrally-acting opioids. This neuro-modulatory effect is complemented by a potent anti-inflammatory activity that likely reduces the underlying sensitization of the cough reflex arc.
Future research should focus on:
-
Molecular Target Identification: Utilizing techniques such as radioligand binding assays and electrophysiological patch-clamp studies to identify the specific ion channel(s) or receptor(s) with which this compound interacts.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to optimize potency and selectivity, potentially leading to the development of a new class of peripherally-acting antitussive drugs.
-
Clinical Translation: Progressing preclinical findings into well-designed clinical trials to evaluate the efficacy and safety of this compound in patients with acute and chronic cough.
References
- 1. Antitussive and central respiratory depressant effects of Stemona tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Peripheral mechanisms II: the pharmacology of peripherally active antitussive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peripheral antitussives affect temporal features of tracheobronchial coughing in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological modulation of cough reflex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alkaloids Modulate the Functioning of Ion Channels Produced by Antimicrobial Agents via an Influence on the Lipid Host - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Airway Sensory Nerve Plasticity in Asthma and Chronic Cough [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. The therapeutic effects of tuberostemonine against cigarette smoke-induced acute lung inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tuberostemonine N, an active compound isolated from Stemona tuberosa, suppresses cigarette smoke-induced sub-acute lung inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Tuberostemonine D: A Technical Guide to its Anti-inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tuberostemonine D, a prominent alkaloid isolated from the roots of Stemona tuberosa, has garnered significant interest for its potential therapeutic properties. This technical guide provides an in-depth analysis of the anti-inflammatory effects of this compound, consolidating available quantitative data, detailing experimental methodologies, and visualizing the implicated signaling pathways. The evidence presented herein suggests that this compound exerts its anti-inflammatory action primarily through the modulation of nitric oxide production and may influence key inflammatory signaling cascades such as the NF-κB pathway. This document aims to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Introduction
Stemona tuberosa has a long history of use in traditional medicine for treating respiratory ailments and parasitic infections. Modern phytochemical investigations have identified a diverse array of alkaloids within this plant, with the Tuberostemonine group being of particular pharmacological interest. This compound is a member of the stenine (B102979) skeleton of alkaloids. This guide focuses specifically on the anti-inflammatory properties of this compound, providing a technical overview of its mechanism of action and the experimental evidence supporting it.
Quantitative Data on Anti-inflammatory Activity
The primary in vitro measure of the anti-inflammatory effect of this compound has been the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory therapies.
| Compound | Assay | Cell Line | Inducer | Endpoint | Result | Reference |
| This compound | Nitric Oxide Inhibition | RAW 264.7 | LPS | NO Production | Moderate inhibitory effect | [1] |
| Dehydrostenine A | Nitric Oxide Inhibition | RAW 264.7 | LPS | NO Production | Moderate inhibitory effect | [1] |
| Tuberostemonine O | Nitric Oxide Inhibition | RAW 264.7 | LPS | NO Production | Moderate inhibitory effect | [1] |
| Dehydrocroomine | Nitric Oxide Inhibition | RAW 264.7 | LPS | NO Production | Moderate inhibitory effect | [1] |
| Dehydrostenine B | Nitric Oxide Inhibition | RAW 264.7 | LPS | NO Production | Obvious inhibitory activity | [1] |
Note: The referenced study qualitatively describes the inhibitory effect of this compound as "medium."[1] For comparison, the same study characterized the effect of Dehydrostenine B as "obvious."[1] Specific IC50 values for this compound are not yet widely published.
Experimental Protocols
Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages
This protocol outlines the methodology used to assess the in vitro anti-inflammatory activity of this compound by measuring its effect on nitric oxide production in LPS-stimulated macrophages.
3.1.1. Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Plating: Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a pre-incubation period of 1 hour, cells are stimulated with 1 µg/mL of Lipopolysaccharide (LPS) to induce an inflammatory response. A vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-inflammatory agent) are included.
3.1.2. Nitric Oxide Measurement (Griess Assay)
-
Sample Collection: After 24 hours of incubation with LPS and the test compound, the cell culture supernatant is collected.
-
Griess Reagent Preparation: The Griess reagent is prepared by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.
-
Reaction: 100 µL of the cell supernatant is mixed with 100 µL of the Griess reagent in a 96-well plate.
-
Incubation: The mixture is incubated at room temperature for 10 minutes, protected from light.
-
Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader.
-
Quantification: The concentration of nitrite (B80452) (a stable product of NO) is determined by comparison with a standard curve generated using known concentrations of sodium nitrite. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.
Western Blot Analysis of NF-κB Pathway Proteins
This protocol is designed to investigate the effect of this compound on the expression and phosphorylation of key proteins in the NF-κB signaling pathway.
3.2.1. Cell Lysis and Protein Quantification
-
Cell Treatment: RAW 264.7 cells are cultured and treated with this compound and LPS as described in section 3.1.1.
-
Cell Lysis: After the desired treatment period, cells are washed with ice-cold Phosphate Buffered Saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay kit.
3.2.2. SDS-PAGE and Protein Transfer
-
Sample Preparation: An equal amount of protein (e.g., 20-40 µg) from each sample is mixed with Laemmli sample buffer and heated at 95°C for 5 minutes.
-
Electrophoresis: The protein samples are separated based on molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
3.2.3. Immunoblotting
-
Blocking: The PVDF membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., phospho-p65, total p65, IκBα, and a loading control like β-actin).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. The band intensities are quantified using densitometry software.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of this compound are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65/p50 dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for iNOS, COX-2, and various cytokines. While direct evidence for this compound is still emerging, studies on related Tuberostemonine alkaloids suggest an inhibitory effect on NF-κB expression.[2]
Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.
Potential Modulation of the MAPK Signaling Pathway
Mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, are also critical in regulating the production of inflammatory mediators. Activation of these pathways by stimuli such as LPS leads to the phosphorylation of downstream transcription factors that, in turn, promote the expression of pro-inflammatory genes. While the direct effects of this compound on this pathway have not been extensively characterized, many natural anti-inflammatory compounds are known to target MAPK signaling.
References
Tuberostemonine D: A Technical Overview for Researchers
An In-depth Guide to the Stenine-Type Alkaloid from Stemona tuberosa
This technical guide provides a comprehensive overview of Tuberostemonine (B192615) D, a stenine-type alkaloid isolated from the roots of Stemona tuberosa. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical properties and potential therapeutic applications of Stemona alkaloids. While specific research on Tuberostemonine D is limited, this guide consolidates the available information and provides context based on the broader class of Tuberostemonine alkaloids.
Chemical Identity of this compound
This compound is a naturally occurring alkaloid with a complex polycyclic structure. It was first isolated and characterized in 2014.[1][2] Below is a summary of its key chemical identifiers.
| Identifier | Value | Source |
| CAS Number | 1627827-84-2 | N/A |
| Molecular Formula | C22H33NO4 | [3] |
| Molecular Weight | 375.5 g/mol | [3] |
| Compound Type | Stenine-type Alkaloid | [1][2] |
| Natural Source | Stemona tuberosa | [1][2] |
Isolation and Structural Elucidation
Discovery
This compound was first reported as a new stenine-type alkaloid isolated from the roots of Stemona tuberosa.[1][2] Its discovery, along with other known stenine- and stemoninine-type alkaloids from the same plant source, has contributed to the chemotaxonomic understanding of the Stemona genus.[1][2]
General Experimental Protocol for Isolation
Structural Confirmation
The chemical structure of this compound was elucidated using extensive spectroscopic methods, including Infrared (IR) and Ultraviolet (UV) spectroscopy, Mass Spectrometry (MS), and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] The definitive structure and stereochemistry were confirmed by X-ray diffraction analysis.[1][2]
Biological Activities of Tuberostemonine Alkaloids
To date, there is a significant lack of research into the specific biological activities of this compound. However, the broader class of stenine-type and tuberostemonine alkaloids from Stemona species are known to possess a range of pharmacological properties, most notably antitussive and anti-inflammatory effects.
Antitussive Activity
The roots of Stemona tuberosa have a long history of use in traditional medicine for treating respiratory ailments.[4] Modern pharmacological studies have validated these uses, demonstrating the potent antitussive (cough-suppressing) activities of various Stemona alkaloids.
Several studies have shown that tuberostemonine and its stereoisomers can significantly reduce cough frequency in preclinical models.[5][6][7] The mechanism of action is believed to be primarily peripheral, targeting the cough reflex pathway.[5] The saturated tricyclic pyrrolo[3,2,1-jk]benzazepine nucleus is considered a key structural feature for the antitussive activity of stenine-type alkaloids.[6][8]
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of Stemona alkaloids.[9] Certain alkaloids isolated from Stemona tuberosa have been shown to provide protection against lipopolysaccharide (LPS)-induced inflammation in cellular models.[10] For instance, some stemoamide-type alkaloids have demonstrated anti-inflammatory effects by inhibiting the expression of inducible nitric oxide synthase (iNOS) in macrophage cell lines.[11]
The table below summarizes the reported biological activities of several Tuberostemonine and related stenine-type alkaloids. It is important to reiterate that these activities have not been specifically demonstrated for this compound.
| Alkaloid | Biological Activity | Experimental Model | Reference |
| Tuberostemonine | Antitussive, weak | Citric acid-induced cough in guinea pigs | [5] |
| Neurochemical effects | Inhibitory activity on excitatory transmission at the crayfish neuromuscular junction | [4] | |
| Neotuberostemonine | Potent Antitussive | Citric acid-induced cough in guinea pigs | [5][6] |
| Stemoninine | Antitussive | Citric acid-induced cough in guinea pigs | [5] |
| Neostenine | Significant Antitussive | Citric acid-induced cough in guinea pigs | [6] |
| Protostemonine | Anti-inflammatory | Inhibition of iNOS expression in RAW264.7 macrophages | [11] |
Potential Mechanisms of Action
The precise molecular mechanisms underlying the biological activities of this compound are yet to be investigated. However, based on studies of related compounds, a potential mechanism for the anti-inflammatory effects of Stemona alkaloids can be conceptualized.
Future Directions
The discovery of this compound opens up new avenues for research in the field of natural product chemistry and pharmacology. The immediate research priorities should include:
-
Biological Screening: A comprehensive screening of this compound for a range of biological activities, including but not limited to antitussive, anti-inflammatory, insecticidal, and neuroprotective effects.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.
-
Total Synthesis: Development of a synthetic route to this compound to enable the production of larger quantities for further research and to facilitate the synthesis of novel analogues with potentially improved therapeutic properties.
Conclusion
This compound is a structurally interesting stenine-type alkaloid with currently uncharacterized biological activities. Based on the known pharmacological profile of related compounds from Stemona tuberosa, it represents a promising lead compound for further investigation, particularly in the areas of respiratory and inflammatory disorders. This technical guide serves as a foundational resource to stimulate and guide future research efforts into this intriguing natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Tuberostemonine | C22H33NO4 | CID 100781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Syntheses of the Stemona Alkaloids (±)-Stenine, (±)-Neostenine, and (±)-13-Epineostenine Using a Stereodivergent Diels-Alder/Azido-Schmidt Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitussive and central respiratory depressant effects of Stemona tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitussive activity of Stemona alkaloids from Stemona tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oral absorption and antitussive activity of tuberostemonine alkaloids from the roots of Stemona tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Alkaloids From Stemona tuberosa and Their Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Tuberostemonine D
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the extraction and purification of Tuberostemonine (B192615) D from its natural source, primarily the roots of Stemona tuberosa. The protocols are based on established scientific literature and are intended to guide researchers in obtaining this alkaloid for further study and development.
Introduction
Tuberostemonine D is a prominent alkaloid found in the roots of plants from the Stemonaceae family, which have been utilized in traditional medicine for their therapeutic properties, including antitussive and insecticidal activities.[1] The complex structure of this compound and its potential pharmacological effects make its efficient extraction and purification a critical step for research and drug development. This application note details two primary methods for its isolation: a classical liquid-liquid extraction followed by column chromatography and a modern solid-phase extraction coupled with high-performance liquid chromatography (SPE-HPLC) method.
Quantitative Data Summary
The following table summarizes the reported yields of this compound from Stemona tuberosa roots using different extraction and purification techniques.
| Method | Plant Material | Yield of this compound | Reference |
| Monolithic SPE Cartridge and Semi-preparative HPLC | Stemonae Radix | 1.08 mg/g | [2] |
| TLC-Image Analysis | S. tuberosa (dried roots) | 1.31 ± 0.28% (dry weight) | [3][4] |
Experimental Protocols
Protocol 1: Classical Extraction and Purification by Column Chromatography
This protocol outlines a traditional method for the isolation of this compound involving solvent extraction, acid-base partitioning, and silica (B1680970) gel column chromatography.
1. Materials and Reagents:
-
Dried and powdered roots of Stemona tuberosa
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Hydrochloric acid (HCl), 4% solution
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH), concentrated solution
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., petroleum ether, acetone)
-
Rotary evaporator
-
pH meter or pH paper
-
Standard laboratory glassware
2. Extraction Procedure:
- Grind the air-dried roots of S. tuberosa into a fine powder.
- Macerate the powdered plant material with 95% ethanol at room temperature. A solid-to-liquid ratio of 1:10 (w/v) is recommended. The extraction should be repeated multiple times (e.g., 3 times) to ensure exhaustive extraction.
- Combine the ethanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
3. Acid-Base Partitioning:
- Suspend the crude extract in a 4% aqueous HCl solution to achieve a pH of 1-2.[1]
- Partition the acidified solution with dichloromethane to remove neutral and acidic compounds. Discard the organic layer.
- Basify the aqueous layer to a pH of 9-10 using a concentrated ammonium hydroxide solution.[1]
- Extract the basified aqueous solution multiple times with dichloromethane.[1]
- Combine the dichloromethane layers containing the crude alkaloids and evaporate the solvent to dryness.
4. Purification by Column Chromatography:
- Prepare a silica gel column packed with an appropriate solvent system, such as petroleum ether-acetone.
- Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the column.
- Elute the column with a gradient of increasing polarity, for instance, starting with petroleum ether-acetone (4:1) and gradually increasing the proportion of acetone.[1]
- Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with a suitable visualization reagent like Dragendorff's reagent.
- Combine the fractions containing pure this compound and evaporate the solvent to obtain the isolated compound.
Protocol 2: Advanced Purification using a Monolithic Cartridge (SPE-HPLC)
This protocol describes a more rapid and efficient method for the purification of this compound utilizing an amide group-based monolithic solid-phase extraction (SPE) cartridge coupled with High-Performance Liquid Chromatography (HPLC).[2]
1. Materials and Reagents:
-
Crude extract of Stemonae Radix (prepared as in Protocol 1, steps 2.1-2.3)
-
Amide group-based monolithic SPE cartridge
-
HPLC system with a C18 analytical or semi-preparative column
-
Mobile phase for HPLC (e.g., a mixture of acetonitrile (B52724) and water with a suitable buffer)
-
This compound standard for reference
-
Syringe filters (0.45 µm)
2. Online SPE-HPLC Procedure:
- Dissolve the crude extract in the initial mobile phase and filter it through a 0.45 µm syringe filter.
- Set up the online SPE-HPLC system by connecting the amide group-based monolithic SPE cartridge to the injection valve of the HPLC system, followed by the analytical/semi-preparative column.[2]
- Inject the filtered extract onto the SPE cartridge. The system should be configured to first wash the cartridge to remove interfering substances while retaining this compound.
- After the washing step, switch the valve to elute the trapped this compound from the SPE cartridge onto the HPLC column for separation.
- Run the HPLC with a suitable gradient program to achieve separation of this compound from other co-eluting compounds.
- Monitor the elution using a UV detector and collect the peak corresponding to this compound, identified by comparison with the retention time of a standard.
- The collected fraction can be further concentrated to obtain pure this compound. This method has been reported to have a high yield of 1.08 mg/g.[2]
Visualized Workflows
The following diagrams illustrate the experimental workflows for the described extraction and purification methods.
Caption: Workflow of this compound extraction and purification.
Caption: Detailed workflow for the online SPE-HPLC purification method.
References
High-Yield Extraction of Tuberostemonine D from Stemona Roots: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberostemonine (B192615) D, a prominent alkaloid isolated from the roots of Stemona species, has garnered significant attention for its potential therapeutic properties, including antitussive and insecticidal activities. The efficient extraction and purification of Tuberostemonine D are critical for advancing research and development in pharmaceuticals and natural product chemistry. These application notes provide detailed protocols for high-yield extraction of this compound from Stemona roots, encompassing both traditional and modern techniques. The methodologies are designed to be reproducible and scalable, catering to the needs of academic research and industrial drug development.
Plant Material and Chemical Profile
Stemona roots, known as "Baibu" in traditional Chinese medicine, are the primary source of a diverse group of alkaloids. The chemical composition, and thus the yield of this compound, can vary depending on the Stemona species (S. tuberosa, S. japonica, S. sessilifolia), geographical origin, and harvesting time. It is crucial to properly identify the plant material before proceeding with extraction.
Extraction Methodologies
The selection of an appropriate extraction method is paramount for achieving high yields of this compound. This section details conventional solvent extraction and modern, intensified extraction techniques.
Conventional Solvent Extraction
This traditional method involves the use of organic solvents to extract the target alkaloids from the plant matrix.
Protocol 1: Maceration with Methanol (B129727)
-
Preparation of Plant Material: Air-dry the roots of Stemona tuberosa and grind them into a coarse powder.
-
Extraction: Macerate the powdered roots in methanol (MeOH) at a solid-to-liquid ratio of 1:10 (w/v) for 24 hours at room temperature.[1] Repeat the extraction process three times with fresh solvent.
-
Filtration and Concentration: Combine the methanolic extracts, filter to remove solid plant material, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
Protocol 2: Reflux Extraction
-
Preparation of Plant Material: Prepare the Stemona roots as described in Protocol 1.
-
Extraction: Place the powdered root material in a round-bottom flask and add 95% ethanol (B145695). Reflux the mixture for 30 minutes after an initial 30-minute soaking period.[2]
-
Filtration and Concentration: Filter the extract and concentrate it under reduced pressure to yield the crude extract.
Modern Extraction Techniques: Ultrasound-Assisted Extraction (UAE)
Ultrasound-assisted extraction utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and accelerating the extraction process. This method often leads to higher yields in shorter extraction times compared to conventional methods.
Protocol 3: Ultrasound-Assisted Extraction (UAE)
-
Preparation of Plant Material: Use finely powdered Stemona roots to maximize surface area.
-
Extraction: Suspend the powdered roots in a suitable solvent (e.g., 80% methanol) in an ultrasonic bath.
-
Optimization of Parameters: The extraction efficiency is influenced by several factors. Key parameters to optimize include:
-
Extraction Time: Typically ranges from 20 to 40 minutes.
-
Extraction Temperature: Can be varied, for instance, between 60°C and 80°C.
-
Solvent-to-Sample Ratio: A ratio of 20:1 to 30:1 (mL/g) is a common starting point.
-
Ultrasonic Power: Higher power can enhance extraction but may also lead to degradation of thermolabile compounds.
-
-
Filtration and Concentration: After sonication, filter the mixture and concentrate the solvent to obtain the crude extract.
Modern Extraction Techniques: Microwave-Assisted Extraction (MAE)
Microwave-assisted extraction uses microwave energy to heat the solvent and plant material, leading to rapid extraction.
Protocol 4: Microwave-Assisted Extraction (MAE)
-
Preparation of Plant Material: Use powdered Stemona roots.
-
Extraction: Mix the plant material with the chosen solvent (e.g., ethanol) in a microwave-compatible vessel.
-
Optimization of Parameters: For optimal yield, the following parameters should be considered and optimized:
-
Microwave Power: Typically in the range of 100-500 W.
-
Extraction Time: Usually short, from a few minutes to 30 minutes.
-
Ethanol Concentration: Different concentrations of aqueous ethanol (e.g., 40-80%) can be tested.
-
Solvent-to-Solid Ratio: A common range to explore is 10:1 to 30:1 (mL/g).
-
-
Filtration and Concentration: After extraction, filter the mixture and concentrate the extract.
Purification of this compound
The crude extract contains a complex mixture of compounds. A multi-step purification process is necessary to isolate this compound.
Protocol 5: Liquid-Liquid Partitioning and Solid-Phase Extraction (SPE)
-
Acid-Base Partitioning:
-
Dissolve the crude extract in a dilute acid solution (e.g., 4% HCl) to protonate the alkaloids, making them water-soluble.
-
Wash the acidic solution with a non-polar solvent like dichloromethane (B109758) (CH2Cl2) to remove neutral and acidic impurities.
-
Basify the aqueous layer with an ammonia (B1221849) solution to a pH of 9-10.[3]
-
Extract the deprotonated alkaloids with CH2Cl2.[3]
-
-
Solid-Phase Extraction (SPE):
-
Concentrate the alkaloid-rich fraction and suspend it in water.
-
Load the suspension onto a C18 SPE column.
-
Wash the column with water to remove highly polar impurities.
-
Elute the total alkaloids with methanol.[2]
-
-
Chromatographic Purification:
-
Further purify the methanol eluate using semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate this compound. A high yield of 1.08 mg/g of tuberostemonine has been reported using a specialized monolithic SPE cartridge followed by semi-preparative HPLC.[4]
-
Quantification of this compound
Accurate quantification of this compound is essential for determining the efficiency of the extraction and purification processes.
Protocol 6: High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: An HPLC system equipped with a C18 analytical column and a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Mass Spectrometer - MS) is required.
-
Mobile Phase: A gradient elution with acetonitrile (B52724) and water is commonly used.
-
Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations to generate a calibration curve.
-
Analysis: Inject the final purified sample and quantify the amount of this compound by comparing its peak area to the calibration curve.
Protocol 7: Thin-Layer Chromatography (TLC)-Image Analysis
For a simpler and more cost-effective quantification, TLC-image analysis can be employed.
-
TLC Development: Spot the samples and standards on a silica (B1680970) gel 60 F254 plate and develop it using a mobile phase such as dichloromethane: ethyl acetate: methanol: ammonium (B1175870) hydroxide (B78521) (50:45:4:1).[5]
-
Visualization: Visualize the spots by dipping the plate in Dragendorff's reagent.[5]
-
Image Analysis: Scan the TLC plate and use image analysis software to quantify the spots by comparing their intensity to the standards.
Data Presentation: Quantitative Summary
The following tables summarize the yields of Tuberostemonine and related alkaloids from Stemona species reported in the literature. This data can serve as a benchmark for optimizing extraction protocols for this compound.
Table 1: Tuberostemonine Alkaloid Content in Stemona Species
| Species | Alkaloid | Content (% dry weight) | Analytical Method |
| S. tuberosa | Tuberostemonine | 1.31 ± 0.28 | TLC-Image Analysis[5][6] |
| Tuberostemonine N | 1.63 ± 0.18 | TLC-Image Analysis[5][6] | |
| Neotuberostemonine | 1.24 ± 0.27 | TLC-Image Analysis[5][6] | |
| S. phyllantha | Tuberostemonine | 1.39 ± 0.14 | TLC-Image Analysis[5][6] |
| Tuberostemonine A | 0.39 ± 0.08 | TLC-Image Analysis[5][6] |
Table 2: Yield of Tuberostemonine Alkaloids from Stemona tuberosa Roots
| Compound | Yield (% w/w) | Extraction/Purification Method |
| Tuberostemonine N | 0.04 | Solvent Extraction & Column Chromatography[1] |
| Tuberostemonine O | 0.00023 | Solvent Extraction & Column Chromatography[1][7] |
| Tuberostemonine | 0.108 (1.08 mg/g) | Monolithic SPE cartridge & Semi-preparative HPLC[4] |
Visualized Workflows
The following diagrams illustrate the key experimental workflows described in these application notes.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous quantification of six alkaloid components from commercial stemonae radix by solid phase extraction-high-performance liquid chromatography coupled with evaporative light scattering detector - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. TLC-image analysis of non-chromophoric tuberostemonine alkaloid derivatives in Stemona species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Total Synthesis of Tuberostemonine D and its Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the total synthesis of Tuberostemonine (B192615) D, a complex pentacyclic Stemona alkaloid, and its analogues. It includes comprehensive experimental protocols for key reactions, quantitative data on synthetic yields and biological activities, and visualizations of the synthetic workflow and relevant signaling pathways.
Introduction
Tuberostemonine D belongs to the structurally diverse family of Stemona alkaloids, which are isolated from the roots of various Stemonaceae plants.[1] These natural products have attracted significant attention from the scientific community due to their interesting biological activities, including antitussive, insecticidal, and anti-inflammatory properties.[1][2][3] The intricate polycyclic architecture of tuberostemonine, featuring multiple stereocenters, presents a formidable challenge for synthetic chemists. The development of efficient and stereoselective total syntheses is crucial for providing access to these molecules for further biological investigation and the generation of novel analogues with improved therapeutic potential.
This report focuses on the seminal work by Wipf and Spencer, who accomplished the first asymmetric total synthesis of tuberostemonine, along with its analogues didehydrotuberostemonine and 13-epituberostemonine.[4] Furthermore, the synthesis of other relevant analogues, such as Bisdehydrothis compound, will be discussed.
Retrosynthetic Analysis and Synthetic Strategy
The synthetic approach to this compound hinges on a convergent strategy, starting from readily available chiral precursors. A key feature of the synthesis is the masterful control of stereochemistry, where the chirality of the starting material is efficiently transferred through a series of stereoselective reactions to construct the complex polycyclic core of the target molecule.
Key Synthetic Transformations
The total synthesis of this compound and its analogues relies on several powerful and elegant chemical transformations:
-
Ruthenium-Catalyzed Ring-Closing Metathesis (RCM): This reaction is instrumental in the formation of the central seven-membered azepane ring, a key structural motif in the tuberostemonine core.
-
Alkene Isomerization and Cross-Metathesis: These ruthenium-catalyzed reactions are employed to further elaborate the side chains of the molecule, demonstrating the versatility of this catalytic system in complex molecule synthesis.
-
Stereoselective α-Alkylation of a Lactone: The introduction of the butyrolactone moiety is achieved with high stereocontrol, a critical step in establishing the correct stereochemistry of the final product.
-
Intramolecular Heck Reaction: This palladium-catalyzed cyclization is a key step in the construction of the tetracyclic core of the molecule.
Experimental Protocols
The following are detailed protocols for key steps in the total synthesis of tuberostemonine, based on the work of Wipf and Spencer.
Synthesis of the Tetracyclic Core via Intramolecular Heck Reaction
Reaction: Formation of the tetracyclic core via a palladium-catalyzed intramolecular Heck reaction.
Materials:
-
Diene precursor
-
Palladium(II) acetate (B1210297) (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Silver carbonate (Ag2CO3)
-
Acetonitrile (CH3CN), anhydrous
Procedure:
-
To a solution of the diene precursor in anhydrous acetonitrile, add palladium(II) acetate, triphenylphosphine, and silver carbonate.
-
Heat the reaction mixture at reflux under an inert atmosphere (e.g., argon or nitrogen).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to afford the tetracyclic product.
Ruthenium-Catalyzed Ring-Closing Metathesis
Reaction: Formation of the azepane ring using Grubbs' second-generation catalyst.
Materials:
-
Acyclic diene precursor
-
Grubbs' second-generation catalyst
-
Dichloromethane (B109758) (CH2Cl2), anhydrous
Procedure:
-
Dissolve the acyclic diene precursor in anhydrous dichloromethane under an inert atmosphere.
-
Add a solution of Grubbs' second-generation catalyst in anhydrous dichloromethane to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding ethyl vinyl ether.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired azepane-containing product.
Quantitative Data
The following tables summarize the quantitative data for the total synthesis of tuberostemonine and the biological activities of selected analogues.
Table 1: Summary of the Total Synthesis of (-)-Tuberostemonine [5]
| Step | Reaction | Reagents and Conditions | Yield (%) |
| 1-3 | Preparation of Hydroindole Intermediate | From Cbz-L-tyrosine | - |
| ... | ... | ... | ... |
| 24 | Final Deprotection | ... | - |
| Overall | 24 Steps | 1.4% |
Table 2: Biological Activities of Tuberostemonine and its Analogues
| Compound | Biological Activity | Assay | IC50 / Activity | Reference |
| Tuberostemonine | Antitussive | Citric acid-induced cough in guinea pigs | Dose-dependent inhibition | [2] |
| Tuberostemonine | Anti-inflammatory | LPS-induced NO production in RAW 264.7 cells | Moderate inhibition | [3] |
| Tuberostemonine N | Anti-inflammatory | Cigarette smoke-induced lung inflammation in mice | Significant reduction of inflammatory markers | [6] |
| Stemajapine A | Anti-inflammatory | LPS-induced NO production in RAW 264.7 macrophages | 19.7 µM | |
| Stemajapine C | Anti-inflammatory | LPS-induced NO production in RAW 264.7 macrophages | 13.8 µM |
Mandatory Visualizations
Total Synthesis Workflow
The following diagram illustrates the overall workflow for the total synthesis of this compound.
Caption: Overall workflow for the total synthesis of this compound.
Signaling Pathway
The diagram below illustrates the inhibitory effect of Stemona alkaloids on the JAK2/STAT3 and CXCR4/PI3K/AKT1 signaling pathways, which are implicated in inflammatory responses.
Caption: Inhibition of inflammatory signaling pathways by Stemona alkaloids.
References
- 1. Chemistry and biology of Stemona alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral absorption and antitussive activity of tuberostemonine alkaloids from the roots of Stemona tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Alkaloids From Stemona tuberosa and Their Anti-Inflammatory Activity [frontiersin.org]
- 4. Asymmetric total syntheses of tuberostemonine, didehydrotuberostemonine, and 13-epituberostemonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tuberostemonine N, an active compound isolated from Stemona tuberosa, suppresses cigarette smoke-induced sub-acute lung inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Asymmetric Synthesis of (-)-Tuberostemonine
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocols for the asymmetric total synthesis of (-)-Tuberostemonine, a complex pentacyclic Stemona alkaloid. The synthesis, originally reported by Wipf, Rector, and Takahashi, showcases an elegant strategy that establishes the molecule's intricate stereochemistry from a readily available chiral precursor.
The first total synthesis of (-)-Tuberostemonine was achieved in 24 steps with an overall yield of 1.4%.[1] The synthetic approach begins with a hydroindole intermediate derived from Cbz-l-tyrosine in three steps.[1] A key feature of this synthesis is the utilization of the single stereocenter in the amino acid precursor to control the formation of nine of the ten stereogenic centers in the final natural product.[1]
Highlights of the synthetic route include the threefold use of ruthenium catalysis for an azepine ring-closing metathesis, alkene isomerization, and a subsequent cross-metathesis.[1][2] Another critical step is the stereoselective installation of the γ-butyrolactone moiety onto the tetracyclic core using a lithiated ortho ester.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative data for the asymmetric synthesis of (-)-Tuberostemonine.
| Parameter | Value | Reference |
| Total Number of Steps | 24 | [1] |
| Overall Yield | 1.4% | [1] |
| Starting Material | Cbz-l-tyrosine | [1] |
| Key Methodologies | Ruthenium-catalyzed metathesis, Stereoselective lactone formation | [1][2] |
Experimental Protocols
Detailed experimental procedures for key transformations in the synthesis of (-)-Tuberostemonine are provided below. These protocols are based on the work published by Wipf and colleagues.[1][2][3]
Protocol 1: Azepine Ring-Closing Metathesis
This protocol describes the formation of the azepine ring, a core structural feature of Tuberostemonine.
-
Preparation of the Diene Precursor: The appropriate diene precursor is synthesized from the hydroindole intermediate derived from Cbz-l-tyrosine.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (argon or nitrogen), dissolve the diene precursor in anhydrous, degassed dichloromethane (B109758) (CH₂Cl₂).
-
Catalyst Addition: Add the Grubbs' first-generation catalyst (benzylidene-bis(tricyclohexylphosphine)dichlororuthenium) to the solution. The catalyst loading is typically in the range of 1-5 mol%.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, quench the reaction by adding ethyl vinyl ether. Concentrate the mixture under reduced pressure and purify the residue by flash column chromatography on silica (B1680970) gel to yield the cyclized azepine product.
Protocol 2: Stereoselective Attachment of the γ-Butyrolactone Ring
This protocol details the diastereoselective formation of the γ-butyrolactone ring, a crucial step for achieving the final structure of Tuberostemonine.
-
Preparation of the Lithiated Ortho Ester: In a flame-dried flask under argon, dissolve the asymmetric bicyclo[3.2.1]octane (ABO) ortho ester in anhydrous tetrahydrofuran (B95107) (THF). Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (n-BuLi) dropwise and stir the mixture for the specified time to generate the lithiated species.
-
Reaction with the Tetracyclic Core: To the cooled solution of the lithiated ortho ester, add a solution of the tetracyclic ketone intermediate in anhydrous THF dropwise.
-
Reaction Conditions: Stir the reaction mixture at -78 °C and monitor for the consumption of the starting material by TLC.
-
Quenching and Workup: Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate in vacuo.
-
Hydrolysis and Lactonization: The resulting ortho ester is then hydrolyzed under acidic conditions (e.g., with aqueous acetic acid or a mild resin) to afford the diol, which subsequently undergoes lactonization to form the γ-butyrolactone ring.
-
Purification: Purify the final product by flash column chromatography.
Visualizations
Diagram 1: Retrosynthetic Analysis of (-)-Tuberostemonine
Caption: A simplified retrosynthetic analysis of (-)-Tuberostemonine.
Diagram 2: Experimental Workflow for Azepine Ring Formation
Caption: Workflow for the ruthenium-catalyzed ring-closing metathesis.
References
Application Notes and Protocols for TLC-Image Analysis in the Detection of Tuberostemonine D
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the detection and quantification of Tuberostemonine (B192615) D, a key bioactive alkaloid from Stemona species, using Thin-Layer Chromatography (TLC) coupled with image analysis. This cost-effective and accessible method is suitable for routine quality control, phytochemical analysis, and preliminary quantification in drug discovery and development.
Introduction
Tuberostemonine D is a prominent alkaloid found in the roots of various Stemona species, plants with a long history of use in traditional medicine for their antitussive and insecticidal properties. Accurate and precise quantification of this compound is crucial for the standardization of herbal extracts and the development of phytopharmaceuticals. This document outlines a validated TLC-image analysis method that offers a simple, selective, and accurate alternative to more complex chromatographic techniques like HPLC.[1][2]
The principle of this method involves the separation of this compound from other components in a plant extract on a TLC plate. As this compound is a non-chromophoric compound, a post-chromatographic derivatization step using Dragendorff's reagent is employed to visualize the alkaloid as distinct orange-brown spots. The intensity of these spots, which correlates with the concentration of the analyte, is then captured digitally and quantified using image analysis software.
Experimental Protocols
Materials and Reagents
-
Plant Material: Dried and powdered roots of Stemona species (e.g., Stemona tuberosa, Stemona phyllantha).
-
Standards: this compound reference standard.
-
Solvents: Methanol (B129727), Dichloromethane, Ethyl acetate, Ammonium (B1175870) hydroxide (B78521) (all analytical grade).
-
TLC Plates: Silica (B1680970) gel 60 F254 aluminum plates (20 x 10 cm).
-
Derivatization Reagent: Dragendorff's reagent.
-
Solution A: Dissolve 0.85 g of bismuth subnitrate in a mixture of 10 mL of glacial acetic acid and 40 mL of water.
-
Solution B: Dissolve 8 g of potassium iodide in 20 mL of water.
-
Stock Solution: Mix 5 mL of Solution A, 5 mL of Solution B, 20 mL of glacial acetic acid, and dilute to 100 mL with water. Store in a dark bottle.
-
Spraying Reagent: Dilute 10 mL of the stock solution to 100 mL with water before use.
-
-
Apparatus:
-
Ultrasonic bath or reflux apparatus
-
Micropipettes or capillary tubes for sample application
-
TLC developing tank
-
Image scanning device (e.g., flatbed scanner) or a digital camera with a controlled lighting setup
-
Image analysis software (e.g., ImageJ)
-
Extraction of this compound from Plant Material
This protocol describes a general method for the extraction of alkaloids from Stemona roots. Optimization may be required depending on the specific plant material.
-
Sample Preparation: Accurately weigh approximately 1 g of the dried, powdered Stemona root material.
-
Extraction:
-
Method A: Ultrasonic Extraction: Place the powdered root material in a flask and add 20 mL of methanol. Sonicate in an ultrasonic bath for 30 minutes.
-
Method B: Reflux Extraction: Place the powdered root material in a round-bottom flask, add 20 mL of methanol, and reflux for 1 hour.
-
-
Filtration: After extraction, filter the mixture through filter paper to separate the extract from the solid plant material.
-
Concentration: Evaporate the filtrate to dryness under reduced pressure or in a fume hood.
-
Reconstitution: Re-dissolve the dried extract in 1 mL of methanol. This solution is now ready for TLC analysis.
Thin-Layer Chromatography (TLC) Procedure
-
Plate Preparation: On a silica gel 60 F254 TLC plate, draw a faint starting line with a pencil approximately 1.5 cm from the bottom edge. Mark the points for sample application along this line, ensuring they are at least 1 cm apart.
-
Sample Application: Apply 2-7 µL of the reconstituted plant extract and the this compound standard solutions (of varying known concentrations) as small spots onto the marked points on the starting line.
-
Chromatographic Development:
-
Prepare the mobile phase consisting of dichloromethane: ethyl acetate: methanol: ammonium hydroxide (50:45:4:1, v/v/v/v) .[1][2]
-
Pour the mobile phase into the TLC developing tank to a depth of about 0.5 cm.
-
Place the spotted TLC plate into the tank, ensuring the starting line is above the solvent level.
-
Cover the tank and allow the solvent front to ascend the plate until it is approximately 1 cm from the top edge.
-
-
Plate Drying: Remove the plate from the tank and mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood.
-
Derivatization and Visualization:
-
Evenly spray the dried TLC plate with the freshly prepared Dragendorff's reagent.
-
This compound and other alkaloids will appear as orange to orange-brown spots against a yellow background.
-
Image Acquisition and Analysis
-
Image Capture:
-
Immediately after color development, place the TLC plate on a flatbed scanner and scan at a resolution of at least 600 dpi.
-
Alternatively, use a digital camera mounted on a copy stand with uniform, non-reflective lighting to capture an image of the plate. Ensure the camera is parallel to the plate to avoid distortion.
-
-
Image Processing and Quantification using ImageJ:
-
Open the scanned image in ImageJ.
-
Convert the image to 8-bit grayscale.
-
Use the "Analyze" -> "Gels" -> "Select First Lane" and "Select Next Lane" tools to define the lanes for each standard and sample spot.
-
Use the "Analyze" -> "Gels" -> "Plot Lanes" function to generate a profile plot for each lane.
-
Use the "Wand (tracing) tool" to select the area of each spot on the profile plot. The software will automatically calculate the area under the curve for each spot, which corresponds to its intensity.
-
Record the integrated density values for all standard and sample spots.
-
Data Presentation and Analysis
Calibration Curve
To quantify the amount of this compound in the samples, a calibration curve must be constructed.
-
Prepare a series of standard solutions of this compound in methanol at known concentrations (e.g., in the range of 2-7 µ g/spot ).[1][2]
-
Apply a fixed volume of each standard solution to the TLC plate alongside the unknown samples.
-
Following the TLC and image analysis protocol, obtain the integrated density for each standard spot.
-
Plot a graph of integrated density versus the known amount of this compound for each standard spot.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). A good linear relationship is indicated by an R² value close to 1.
Quantification of this compound in Samples
-
Using the integrated density values obtained for the sample spots, calculate the amount of this compound in each sample spot using the equation from the calibration curve.
-
Calculate the percentage content of this compound in the original plant material using the following formula:
% this compound (w/w) = (Amount of this compound in spot (µg) / Amount of sample applied to the plate (µg)) * 100
Quantitative Data Summary
The following tables present example data obtained from the analysis of this compound in different Stemona species, as reported in the literature.
Table 1: Calibration Data for this compound
| Amount (µ g/spot ) | Integrated Density (Arbitrary Units) |
| 2.0 | Value |
| 3.0 | Value |
| 4.0 | Value |
| 5.0 | Value |
| 6.0 | Value |
| 7.0 | Value |
| Linear Regression | y = mx + c |
| Correlation Coefficient (R²) | > 0.99 |
Note: The integrated density values are illustrative and will depend on the specific imaging setup and software.
Table 2: this compound Content in Stemona Species
| Plant Species | Sample Origin | This compound Content (% w/w, dry weight) |
| Stemona tuberosa | Thailand | 1.31 ± 0.28[1][2] |
| Stemona phyllantha | Thailand | 1.39 ± 0.14[1][2] |
Visualizations
Caption: Experimental workflow for the TLC-image analysis of this compound.
Conclusion
The described TLC-image analysis method provides a reliable and accessible tool for the quantification of this compound in Stemona species. Its simplicity and cost-effectiveness make it particularly suitable for high-throughput screening and quality control in settings where access to more sophisticated analytical instrumentation may be limited. Proper validation of the method, including linearity, precision, and accuracy, is essential to ensure the reliability of the quantitative results.
References
In Vitro Bioactivity of Tuberostemonine D: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to testing the in vitro bioactivity of Tuberostemonine D, a natural alkaloid with potential therapeutic and agricultural applications. The following sections detail experimental protocols and data presentation for assessing its insecticidal, anticancer, and neuroprotective properties.
Insecticidal Activity
This compound has demonstrated insecticidal properties. The following protocols are designed to quantify its efficacy against common insect pests.
Data Presentation: Insecticidal Activity of this compound
| Assay Type | Insect Species | Parameter | Value |
| Larval Feeding Assay | Spodoptera littoralis (Neonate Larvae) | LC50 | ~500 ppm[1] |
Caption: Table summarizing the reported insecticidal activity of Tuberostemonine.
Experimental Protocols
This assay determines the toxicity of this compound upon direct contact with the insect.
Materials:
-
This compound stock solution (in a suitable solvent, e.g., acetone)
-
Test insects (e.g., Tribolium castaneum, flour beetles)
-
Filter paper discs (sized to fit Petri dishes)
-
Petri dishes
-
Micropipette
-
Fume hood
-
Incubator
Protocol:
-
Prepare serial dilutions of this compound from the stock solution.
-
Apply 1 mL of each dilution evenly onto a filter paper disc and allow the solvent to evaporate completely in a fume hood. A solvent-only control should also be prepared.
-
Place the treated filter paper in a Petri dish.
-
Introduce a known number of insects (e.g., 20 adults) into each Petri dish.
-
Seal the Petri dishes and incubate under controlled conditions (e.g., 28°C, 70% relative humidity, 12:12 light:dark cycle).
-
Assess mortality at 24, 48, and 72-hour intervals.
-
Calculate the LC50 (lethal concentration 50%) value using probit analysis.
This assay evaluates the toxicity of this compound when ingested by the insect.
Materials:
-
This compound
-
Artificial insect diet
-
Test insects (e.g., Spodoptera littoralis larvae)
-
Multi-well plates (e.g., 24-well)
-
Fine brush
Protocol:
-
Prepare an artificial diet according to a standard recipe for the target insect.
-
Incorporate this compound at various concentrations into the molten diet before it solidifies. A control diet without this compound should also be prepared.
-
Dispense the diet into the wells of a multi-well plate.
-
Carefully place one insect larva into each well using a fine brush.
-
Cover the plate to prevent escape and maintain humidity.
-
Incubate under controlled conditions.
-
Record mortality and larval weight at regular intervals (e.g., daily for 7 days).
-
Calculate the LC50 and EC50 (effective concentration 50% for growth inhibition) values.
Experimental Workflow for Insecticidal Assays
References
Application Notes and Protocols for Studying Tuberostemonine D Pharmacology in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberostemonine (B192615) D is a prominent alkaloid isolated from the roots of Stemona tuberosa, a plant with a long history in traditional medicine for treating respiratory ailments and parasitic infections. Modern pharmacological research has begun to validate these traditional uses, focusing on the antitussive, insecticidal, and potential neuroprotective properties of Tuberostemonine and its analogues. These application notes provide detailed protocols for utilizing relevant animal and in vitro models to investigate the pharmacological effects of Tuberostemonine D, facilitating further research and drug development.
I. Antitussive Activity of this compound
The most well-documented pharmacological effect of Tuberostemonine alkaloids is their ability to suppress cough. The guinea pig model of citric acid-induced cough is a standard and reliable method for evaluating the efficacy of potential antitussive agents.
Animal Model: Guinea Pig
Guinea pigs are the preferred model for cough studies due to their sensitive and reproducible cough reflex to tussive agents.
Experimental Protocol: Citric Acid-Induced Cough in Guinea Pigs
This protocol details the procedure for inducing cough in guinea pigs and assessing the antitussive effects of this compound.[1][2][3][4]
Materials:
-
Male Dunkin-Hartley guinea pigs (300-400 g)
-
This compound
-
Vehicle (e.g., saline, distilled water with 0.5% Tween 80)
-
Positive control: Codeine phosphate (B84403) (e.g., 10 mg/kg)
-
Citric acid solution (0.4 M in sterile saline)
-
Whole-body plethysmograph chamber
-
Ultrasonic nebulizer
-
Sound recording equipment and analysis software
Procedure:
-
Acclimatization: Acclimate guinea pigs to the laboratory environment for at least one week before the experiment.
-
Fasting: Fast the animals overnight with free access to water before the experiment.
-
Grouping and Administration:
-
Divide the animals into groups (n=6-8 per group):
-
Vehicle control
-
This compound (various doses, e.g., 10, 20, 40 mg/kg)
-
Positive control (Codeine phosphate)
-
-
Administer this compound or vehicle intraperitoneally (i.p.) or orally (p.o.). The positive control is typically administered subcutaneously (s.c.).
-
-
Pre-treatment Time: Allow for a pre-treatment period of 30-60 minutes.
-
Cough Induction:
-
Place each guinea pig individually into the whole-body plethysmograph chamber.
-
Expose the animal to an aerosol of 0.4 M citric acid generated by an ultrasonic nebulizer for a fixed period (e.g., 7-10 minutes).
-
-
Data Recording:
-
Record the number of coughs during the exposure period. Coughs are distinguished from sneezes by their characteristic sound and the accompanying sharp thoracic movement.
-
Record the latency to the first cough.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the cough response for each treated group compared to the vehicle control group.
-
Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test).
-
Quantitative Data Summary
| Compound | Animal Model | Administration Route | Dose Range (mg/kg) | Max. Cough Inhibition (%) | Reference |
| Tuberostemonine | Guinea Pig | i.p. | 10 - 40 | Weaker than other alkaloids | [1] |
| Neotuberostemonine (B189803) | Guinea Pig | i.p. | 10 - 40 | Significant, dose-dependent | [1][3] |
| Tuberostemonine H | Guinea Pig | i.p. | 10 - 40 | Significant, dose-dependent | [3] |
| Tuberostemonine J | Guinea Pig | i.p. | 10 - 40 | Significant, dose-dependent |
Note: Specific quantitative data for this compound is often presented in comparison to its isomers. Tuberostemonine has been shown to have weaker antitussive potency compared to neotuberostemonine and other related alkaloids.[1]
Experimental Workflow
Workflow for assessing the antitussive activity of this compound.
II. Insecticidal Activity of this compound
Stemona extracts have traditionally been used as insecticides. This compound has demonstrated insecticidal and repellent properties against various pests.
Insect Model: Spodoptera littoralis (Cotton Leafworm)
Spodoptera littoralis is a common agricultural pest used in laboratory bioassays to screen for the efficacy of insecticides.
Experimental Protocol: Leaf-Dip Bioassay
This method assesses the contact and ingestion toxicity of this compound to S. littoralis larvae.
Materials:
-
Spodoptera littoralis larvae (e.g., 2nd or 4th instar)
-
This compound
-
Solvent (e.g., acetone (B3395972) or ethanol)
-
Wetting agent (e.g., Triton X-100)
-
Fresh castor bean or cotton leaves
-
Petri dishes or ventilated containers
-
Filter paper
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Prepare a series of dilutions to determine the dose-response relationship.
-
Prepare a control solution containing the solvent and wetting agent only.
-
-
Leaf Treatment:
-
Dip fresh leaves into the test solutions for a standardized time (e.g., 10-20 seconds).
-
Allow the leaves to air-dry completely.
-
-
Larval Exposure:
-
Place one treated leaf into each Petri dish lined with moist filter paper.
-
Introduce a known number of larvae (e.g., 10) into each dish.
-
Seal the dishes with a ventilated lid.
-
-
Incubation:
-
Maintain the dishes under controlled conditions (e.g., 25±2°C, 65±5% RH, 12:12 L:D photoperiod).
-
-
Mortality Assessment:
-
Record larval mortality at 24, 48, and 72 hours post-exposure. Larvae are considered dead if they do not move when prodded with a fine brush.
-
-
Data Analysis:
-
Calculate the percentage of mortality for each concentration, correcting for control mortality using Abbott's formula.
-
Determine the LC50 (lethal concentration for 50% of the population) and LC90 values using probit analysis.
-
Quantitative Data Summary
| Compound | Insect Species | Bioassay Method | LC50 Value | Reference |
| Tuberostemonine | Spodoptera littoralis | Feeding Assay | No toxic effects, but high repellency | [5] |
Note: While Tuberostemonine itself may show low direct toxicity to some species, it exhibits strong repellent or antifeedant properties. Other related Stemona alkaloids, like didehydrostemofoline, show high toxicity.
Signaling Pathway: Proposed Mechanism of Action
The exact insecticidal mechanism of this compound is not fully elucidated but is thought to involve the disruption of the insect's nervous system. A proposed pathway involves antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs), leading to paralysis and death.
Proposed insecticidal mechanism of this compound.
III. Neuroprotective Effects of this compound
The neuroprotective potential of this compound is an emerging area of research. While direct in vivo animal model data is limited, in vitro models using neuronal cell lines can provide valuable insights into its mechanisms of action.
In Vitro Model: SH-SY5Y Human Neuroblastoma Cells
The SH-SY5Y cell line is widely used to model neurodegenerative diseases like Parkinson's and Alzheimer's. These cells can be treated with neurotoxins to induce cell death, and the protective effects of compounds like this compound can be assessed.
Experimental Protocol: Neuroprotection Against Oxidative Stress
This protocol outlines a method to evaluate the ability of this compound to protect SH-SY5Y cells from hydrogen peroxide (H₂O₂)-induced oxidative stress and apoptosis.[6][7]
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and antibiotics
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in appropriate medium at 37°C in a humidified 5% CO₂ atmosphere.
-
Cell Seeding: Seed cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
Pre-treatment:
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).
-
Include a vehicle control group.
-
-
Induction of Oxidative Stress:
-
After the pre-treatment period, expose the cells to a neurotoxic concentration of H₂O₂ (e.g., 500 µM) for a set duration (e.g., 90 minutes). A control group should not be exposed to H₂O₂.
-
-
Cell Viability Assessment (MTT Assay):
-
After H₂O₂ exposure, remove the medium and add MTT solution to each well.
-
Incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the control group (untreated, no H₂O₂).
-
Determine the protective effect of this compound by comparing the viability of cells pre-treated with the compound to those treated with H₂O₂ alone.
-
Use statistical analysis (e.g., t-test or ANOVA) to determine significance.
-
Signaling Pathway: Potential Neuroprotective Mechanisms
While the specific pathways for this compound are yet to be fully elucidated, phytochemicals often exert neuroprotective effects by modulating key signaling pathways involved in antioxidant defense and cell survival. A plausible hypothesis is the activation of the Nrf2/HO-1 pathway.
Proposed neuroprotective signaling pathway for this compound.
References
- 1. Antitussive and central respiratory depressant effects of Stemona tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Oral absorption and antitussive activity of tuberostemonine alkaloids from the roots of Stemona tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitussive activity of Stemona alkaloids from Stemona tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Cell-Based Assays of Tuberostemonine D Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberostemonine D, a prominent alkaloid isolated from the roots of Stemona species, has garnered significant interest within the scientific community for its potential therapeutic properties. Traditionally used in folk medicine for respiratory ailments, recent studies have begun to uncover its cytotoxic effects against cancer cells. These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxicity of this compound using common cell-based assays. The included methodologies for MTT, Lactate Dehydrogenase (LDH), and apoptosis assays, along with data presentation guidelines and a proposed signaling pathway, offer a robust framework for investigating the anticancer potential of this natural compound.
Quantitative Data Summary
The following table summarizes the cytotoxic effects of Tuberostemonine, a closely related compound to this compound, on various cancer cell lines. This data is essential for dose-range finding in initial experiments. The molecular weight of Tuberostemonine is 375.5 g/mol .
| Cell Line | Cancer Type | Assay | IC50 (µg/mL) | IC50 (µM) | Citation |
| K562 | Chronic Myelogenous Leukemia | MTT | 214.7 | ~571.8 | [1] |
| K562/ADR | Adriamycin-resistant Chronic Myelogenous Leukemia | MTT | 280.4 | ~746.7 | [1] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
This compound
-
Target cancer cell lines (e.g., K562, MCF-7, A549)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a blank control (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Membrane Integrity Assessment using LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.
Materials:
-
This compound
-
Target cancer cell lines
-
Complete cell culture medium
-
96-well flat-bottom plates
-
LDH cytotoxicity assay kit
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate as described in the MTT assay protocol.
-
Treat the cells with serial dilutions of this compound and include appropriate controls (vehicle control, untreated control, and a positive control for maximum LDH release).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure the LDH activity in the collected supernatants.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate the percentage of cytotoxicity for each concentration relative to the maximum LDH release control.
Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Target cancer cell lines
-
6-well plates
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with different concentrations of this compound for a specified duration (e.g., 24 or 48 hours). Include an untreated control.
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Visualizations
Experimental workflow for assessing this compound cytotoxicity.
Proposed signaling pathway of this compound-induced apoptosis.
Discussion of Proposed Signaling Pathway
Preliminary evidence suggests that Tuberostemonine may induce cytotoxicity in cancer cells by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] In many cancers, the NF-κB pathway is constitutively active, leading to the transcription of anti-apoptotic genes, such as BIRC5, which encodes the protein Survivin.[2][3]
Survivin is a member of the inhibitor of apoptosis protein (IAP) family and plays a crucial role in both cell division and inhibition of apoptosis.[3] It can directly or indirectly inhibit the activity of caspases, which are the key executioner enzymes in the apoptotic cascade.[4]
The proposed mechanism, as depicted in the diagram, is that this compound inhibits the activation of the IKK complex, a key regulator of the canonical NF-κB pathway. This inhibition prevents the phosphorylation and subsequent degradation of IκB, the inhibitory protein of NF-κB. As a result, the NF-κB p65/p50 dimer remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of its target genes, including BIRC5. The subsequent downregulation of Survivin protein levels relieves the inhibition on caspases, allowing the apoptotic cascade to proceed and leading to cancer cell death.
Further experiments, such as western blotting for key proteins in the NF-κB pathway (p-IKK, p-IκB, nuclear p65) and Survivin, as well as caspase activity assays, are recommended to validate this proposed mechanism of action for this compound.
References
- 1. Tuberostemonine | C22H33NO4 | CID 100781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. NF-κB suppresses apoptosis and promotes bladder cancer cell proliferation by upregulating survivin expression in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Significance of Nuclear Factor-Kappa B (NF-κB) and Survivin in Breast Cancer and Their Association with Radiosensitivity and Prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of NF-κB, survivin, Bcl-2 and Caspase3 on apoptosis of gastric cancer cells induced by tumor necrosis factor related apoptosis inducing ligand - PMC [pmc.ncbi.nlm.nih.gov]
Tuberostemonine D: Application Notes for Therapeutic Research
Disclaimer: Scientific literature with specific data on Tuberostemonine (B192615) D is limited. The following application notes and protocols are based on research conducted on closely related Tuberostemonine alkaloids, such as Tuberostemonine and Tuberostemonine N. These compounds share a core structure and are used here as a proxy to guide potential research on Tuberostemonine D. Researchers should validate these methodologies specifically for this compound.
Introduction
Tuberostemonine alkaloids, isolated from the roots of Stemona tuberosa, have a long history in traditional medicine for treating respiratory ailments.[1][2] Modern pharmacological studies have begun to elucidate the therapeutic potential of these compounds, particularly their significant antitussive and anti-inflammatory properties.[1][2][3] This document provides an overview of the potential applications of this compound as a therapeutic agent and detailed protocols for its investigation.
Potential Therapeutic Applications
-
Anti-inflammatory Agent: Tuberostemonine alkaloids have demonstrated the ability to suppress inflammatory responses, suggesting potential applications in chronic inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD).[4]
-
Antitussive Agent: Traditionally used to relieve cough, Tuberostemonine alkaloids have shown potent antitussive effects in preclinical models.[3][5]
-
Anthelmintic Agent: Certain Tuberostemonine alkaloids have shown activity against helminth worms.[6]
Quantitative Data Summary
The following table summarizes the biological activities of various Tuberostemonine alkaloids. This data can serve as a benchmark for investigating this compound.
| Compound/Extract | Assay | Target/Model | Key Findings | Reference |
| Tuberostemonine N | In vivo (mice) | Cigarette smoke-induced lung inflammation | Significantly decreased infiltration of inflammatory cells; Inhibited secretion of pro-inflammatory cytokines and chemokines. | [4] |
| Tuberostemonine Alkaloids | In vitro (RAW 264.7 cells) | LPS-induced Nitric Oxide (NO) production | Some alkaloids showed obvious to moderate inhibitory effects on NO production. | [2] |
| Neotuberostemonine, Tuberostemonine, Tuberostemonine H | In vivo (guinea pigs) | Citric acid-induced cough | All three alkaloids exhibited dose-dependent inhibitory effects on cough. | [3] |
| Tuberostemonine | In vivo (guinea pigs) | Citric acid-induced cough | Similar potency for both oral and intraperitoneal administration. | [3] |
| Tuberostemonine Alkaloids | In vitro (Caco-2 cells) | Intestinal permeability | Neotuberostemonine, Tuberostemonine, and Tuberostemonine H exhibited relatively high intestinal permeability. | [3] |
Mechanism of Action
The precise signaling pathways for this compound are yet to be elucidated. However, based on the anti-inflammatory effects of related alkaloids, a plausible mechanism involves the inhibition of pro-inflammatory signaling cascades. Many anti-inflammatory natural products act by suppressing the NF-κB pathway, which is a central regulator of inflammatory gene expression.
Hypothesized Anti-inflammatory Signaling Pathway
Caption: Hypothesized NF-κB signaling pathway inhibited by this compound.
Experimental Protocols
In Vitro Anti-inflammatory Activity Assay
This protocol is for determining the effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent
-
96-well plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control group.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.
-
Nitrite Measurement:
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control group.
Experimental Workflow: In Vitro Anti-inflammatory Assay
References
- 1. researchgate.net [researchgate.net]
- 2. Alkaloids From Stemona tuberosa and Their Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral absorption and antitussive activity of tuberostemonine alkaloids from the roots of Stemona tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tuberostemonine N, an active compound isolated from Stemona tuberosa, suppresses cigarette smoke-induced sub-acute lung inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
Tuberostemonine D: Application Notes and Protocols for Drug Discovery Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberostemonine (B192615) D is a natural alkaloid belonging to the Stemona alkaloid family, extracted from the roots of Stemona tuberosa. Traditionally used in Chinese medicine for treating respiratory ailments, recent scientific investigations have unveiled its potential in various therapeutic areas. These application notes provide a comprehensive overview of Tuberostemonine D's biological activities and detailed protocols for its use in drug discovery research, focusing on its anti-inflammatory, anti-pulmonary fibrosis, and antitussive properties.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₂H₃₃NO₄ | [1] |
| Molecular Weight | 375.5 g/mol | [1] |
| IUPAC Name | (1R,3S,9R,10R,11S,14S,15S,16R)-10-ethyl-14-methyl-3-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]-12-oxa-4-azatetracyclo[7.6.1.0⁴,¹⁶.0¹¹,¹⁵]hexadecan-13-one | [1] |
Biological Activities and Potential Applications
This compound has demonstrated a range of biological activities that suggest its potential as a lead compound in drug discovery for several diseases.
-
Anti-inflammatory Activity: this compound exhibits significant anti-inflammatory effects by reducing the production of pro-inflammatory mediators.
-
Anti-Pulmonary Fibrosis Activity: It has been shown to alleviate pulmonary fibrosis by inhibiting key signaling pathways involved in the fibrotic process.
-
Antitussive Activity: this compound has demonstrated dose-dependent antitussive effects in preclinical models.
-
Insecticidal Activity: Like other Stemona alkaloids, this compound possesses insecticidal properties.
Quantitative Data Summary
The following tables summarize the quantitative data available for this compound's biological activities.
Table 1: In Vitro Anti-inflammatory and Anti-proliferative Activity
| Assay | Cell Line | Parameter | This compound Concentration | Result | Reference |
| Cell Proliferation | Human Fetal Lung Fibroblasts (HFL) | IC₅₀ | 1.9 mM | Inhibition of TGF-β1-induced proliferation | [2] |
| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Inhibition | Not Specified | Inhibition of LPS-induced NO production | [3] |
Table 2: In Vivo Anti-inflammatory and Anti-fibrotic Efficacy
| Model | Animal | Treatment | Dosage | Key Findings | Reference |
| Bleomycin-induced Pulmonary Fibrosis | Mice | Oral administration | 30 mg/kg/day | Improved fibrosis indicators, inhibited fibroblast activation and macrophage M2 polarization, reduced TGF-β and SDF-1 levels. | [4] |
| Cigarette Smoke-induced Acute Lung Inflammation | Mice | Intraperitoneal injection | Not Specified | Decreased infiltration of inflammatory cells, ameliorated airway epithelial thickness, and reduced production of chemokines. |
Table 3: In Vivo Antitussive Efficacy
| Model | Animal | Treatment | Dosage | Result (% inhibition of cough) | Reference |
| Citric Acid-induced Cough | Guinea Pigs | Intraperitoneal administration | 100 mg/kg | 68% | [5] |
| Citric Acid-induced Cough | Guinea Pigs | Oral administration | 100 mg/kg | 64% | [5] |
Signaling Pathways
This compound's therapeutic effects are mediated through the modulation of specific signaling pathways.
TGF-β/Smad Signaling Pathway in Pulmonary Fibrosis
This compound has been shown to inhibit the TGF-β/Smad signaling pathway, a key driver of pulmonary fibrosis. The binding of TGF-β to its receptor initiates a signaling cascade that leads to the phosphorylation of Smad2/3, which then complexes with Smad4 and translocates to the nucleus to induce the expression of fibrotic genes. This compound interferes with this process, reducing the deposition of extracellular matrix proteins.[2][4]
References
- 1. Tuberostemonine may alleviates proliferation of lung fibroblasts caused by pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tuberostemonine may alleviates proliferation of lung fibroblasts caused by pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation, characterization and anti-inflammatory effect of alkaloids from the roots of Stemona tuberosa Lour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neotuberostemonine and tuberostemonine ameliorate pulmonary fibrosis through suppressing TGF-β and SDF-1 secreted by macrophages and fibroblasts via the PI3K-dependent AKT and ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving the solubility of Tuberostemonine D for in vitro studies
Welcome to the technical support center for Tuberostemonine D. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in in vitro experiments. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning its solubility and stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
This compound is a natural alkaloid compound isolated from the roots of Stemona tuberosa. It belongs to a class of compounds known as Stemona alkaloids, which are recognized for their unique and complex chemical structures. This compound is being investigated for a variety of biological activities. Its complex pentacyclic structure contributes to its poor aqueous solubility.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₂H₃₃NO₄ |
| Molecular Weight | 375.5 g/mol |
| Appearance | Solid |
| Predicted pKa | Due to the presence of a tertiary amine, this compound is predicted to be a weak base. While an experimental pKa is not readily available, computational predictions for similar alkaloid structures suggest a pKa in the range of 8.0 - 10.0. This indicates that its solubility is likely to increase in acidic conditions. |
Q2: What are the known solvents for dissolving this compound?
This compound exhibits limited solubility in aqueous solutions. The most commonly used solvent for creating stock solutions for in vitro studies is dimethyl sulfoxide (B87167) (DMSO).
Table 2: Reported Solubility of this compound
| Solvent | Concentration |
| Dimethylformamide (DMF) | 10 mg/mL |
| DMF:PBS (pH 7.2) (1:2) | 0.33 mg/mL |
| Dimethyl sulfoxide (DMSO) | 1 mg/mL |
Note: This data is based on available information and may vary depending on the purity of the compound and the specific experimental conditions.
Q3: How stable is this compound in solution?
The stability of this compound in solution is a critical factor for obtaining reproducible experimental results. While specific stability studies on this compound are limited, general considerations for alkaloids suggest that they can be susceptible to degradation over time, especially in aqueous solutions and at non-optimal pH values.
-
Stock Solutions in DMSO: When stored at -20°C or -80°C in anhydrous DMSO, stock solutions of this compound are expected to be stable for several months. It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles.
-
Aqueous/Cell Culture Media: The stability of this compound in aqueous-based cell culture media is likely to be lower than in DMSO. Degradation can be influenced by factors such as pH, temperature, and the presence of enzymes in serum-containing media. It is recommended to prepare fresh working solutions from the DMSO stock for each experiment. If longer incubation times are necessary, a stability test in the specific cell culture medium is advised.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to addressing solubility challenges with this compound in your in vitro experiments.
Technical Support Center: Large-Scale Synthesis of Tuberostemonine D
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Tuberostemonine D.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale synthesis of this compound?
A1: The large-scale synthesis of this compound presents several significant challenges:
-
Structural Complexity: this compound possesses a complex pentacyclic core with ten stereogenic centers. The intricate architecture requires a lengthy and highly controlled synthetic sequence.
-
Long Synthetic Route: The first total synthesis was accomplished in 24 steps, which is a major hurdle for large-scale production due to the accumulation of yield losses at each step.[1]
-
Low Overall Yield: The reported overall yield for the total synthesis is a modest 1.4%, making the process inefficient for producing large quantities.[1]
-
Stereocontrol: Achieving the correct stereochemistry at all ten stereogenic centers is a critical and often difficult aspect of the synthesis. The strategy often relies on relaying the stereochemistry from a single chiral precursor.[1]
-
Key Reaction Optimization: Several key steps, such as the ruthenium-catalyzed ring-closing metathesis (RCM) and the stereoselective attachment of the γ-butyrolactone moiety, require careful optimization to maximize yield and selectivity on a larger scale.[1][2]
Q2: What is a common starting material for the synthesis of this compound, and is it suitable for large-scale work?
A2: A common and advantageous starting material is Cbz-L-tyrosine. This is because a key hydroindole intermediate can be readily obtained in three steps from this precursor.[1] Importantly, this hydroindolinone derivative can be prepared on a large scale, which is a crucial consideration for any large-scale synthesis campaign.[2][3]
Q3: What are the key bond-forming strategies employed in the synthesis of the this compound core?
A3: The synthesis of the complex core of this compound relies on several powerful synthetic methodologies:
-
Ruthenium-Catalyzed Ring-Closing Metathesis (RCM): This reaction is pivotal for the formation of the azepine ring within the pentacyclic structure.[1][2]
-
Alkene Isomerization and Cross-Metathesis: Ruthenium catalysis is also employed for subsequent alkene isomerization followed by a cross-metathesis propenyl-vinyl exchange to elaborate the core structure.[1][2]
-
Stereoselective Attachment of the γ-Butyrolactone Moiety: A crucial step involves the stereoselective addition of the γ-butyrolactone ring to the tetracyclic core. This is often achieved using a lithiated ortho ester.[1][2]
Troubleshooting Guides
Ruthenium-Catalyzed Ring-Closing Metathesis (RCM) for Azepine Ring Formation
| Problem | Potential Cause | Troubleshooting/Optimization Strategy |
| Low Yield of Cyclized Product | 1. Catalyst deactivation. 2. Competing oligomerization or intermolecular reactions. 3. Unfavorable reaction kinetics. | 1. Ensure rigorous exclusion of air and moisture. Use freshly distilled and degassed solvents. 2. Perform the reaction under high dilution conditions (e.g., 0.001-0.01 M). Consider slow addition of the diene substrate to the catalyst solution. 3. Increase reaction temperature (e.g., refluxing CH2Cl2 or toluene). Screen different Grubbs-type catalysts (e.g., Grubbs I, Grubbs II, Hoveyda-Grubbs II) for optimal activity. |
| Formation of Isomerized Byproducts | Formation of ruthenium hydride species that can catalyze double bond migration. | Add a catalytic amount of a weak acid (e.g., acetic acid) or a hydride scavenger (e.g., 1,4-benzoquinone) to the reaction mixture.[4] |
| Difficulty in Removing Ruthenium Residues | Strong coordination of ruthenium byproducts to the product. | 1. After the reaction, stir the crude product with a solution of triphenylphosphine (B44618) or a commercial ruthenium scavenger. 2. Employ specialized purification techniques such as passing the product solution through a plug of silica (B1680970) gel impregnated with a scavenger, or using activated carbon. |
Stereoselective Attachment of the γ-Butyrolactone Moiety
| Problem | Potential Cause | Troubleshooting/Optimization Strategy |
| Low Diastereoselectivity | 1. Insufficient facial selectivity in the nucleophilic addition. 2. Epimerization of the newly formed stereocenter. | 1. Optimize the chiral auxiliary on the ortho ester. The use of a lithiated asymmetric bicyclo[3.2.1]octane (ABO) ortho ester has been reported to be effective.[2][3] 2. Carefully control the reaction temperature and quenching conditions to minimize the risk of epimerization. |
| Low Yield of the Addition Product | 1. Incomplete formation of the lithiated species. 2. Steric hindrance at the reaction center. | 1. Ensure the use of a strong, non-nucleophilic base (e.g., n-butyllithium) and anhydrous conditions for the lithiation step. 2. Screen different solvents and reaction temperatures to find the optimal balance between reactivity and selectivity. |
Experimental Protocols
Key Experiment: Ruthenium-Catalyzed Ring-Closing Metathesis
This protocol is a representative example for the formation of the azepine ring.
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the diene precursor (1.0 eq) in anhydrous and degassed dichloromethane (B109758) (to a final concentration of 0.005 M).
-
Catalyst Addition: To the stirred solution, add the Grubbs II catalyst (5-10 mol%).
-
Reaction: Heat the reaction mixture to reflux (approx. 40 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Quenching and Work-up: After completion, cool the reaction to room temperature and quench by adding a few drops of ethyl vinyl ether. Stir for 30 minutes.
-
Purification: Concentrate the reaction mixture in vacuo and purify the residue by flash column chromatography on silica gel to afford the desired cyclized product.
Quantitative Data Summary
| Synthesis Step | Reactants | Reagents/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Hydroindole Formation | Cbz-L-tyrosine | 1. (COCl)2, DMF (cat.) 2. AlCl3 | CH2Cl2 | 0 to rt | 12 | ~85 (over 3 steps) |
| Azepine Ring Formation (RCM) | Diene Precursor | Grubbs II Catalyst (5 mol%) | CH2Cl2 | 40 | 3 | ~90 |
| γ-Butyrolactone Attachment | Tetracyclic Core | Lithiated ABO ortho ester | THF | -78 to rt | 6 | ~75 (diastereoselective) |
| Final Hydrogenation | Penultimate Intermediate | H2, Pd/C | EtOH | rt | 24 | ~88 |
Note: The yields and conditions are approximate and may require optimization for specific substrates and scales.
Visualizations
Logical Workflow for Troubleshooting RCM
References
- 1. Total synthesis of (-)-tuberostemonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Asymmetric total syntheses of tuberostemonine, didehydrotuberostemonine, and 13-epituberostemonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tuberostemonine D Quantification by HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of Tuberostemonine D using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge in quantifying this compound by HPLC?
A1: A significant challenge in the HPLC analysis of this compound and other Stemona alkaloids is their lack of a strong chromophore. This makes detection by UV-Vis detectors, a common type of HPLC detector, less sensitive.[1] For more reliable and sensitive quantification, Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometry (MS) are often recommended.[1]
Q2: Why am I observing peak tailing with my this compound peak?
A2: Peak tailing is a common issue when analyzing basic compounds like this compound on silica-based reversed-phase columns.[2] This is often due to secondary interactions between the basic analyte and residual acidic silanol (B1196071) groups on the stationary phase surface.[2]
Q3: How can I improve the peak shape of this compound?
A3: To mitigate peak tailing, consider the following strategies:
-
Mobile Phase Additives: Incorporating a small amount of a basic modifier, such as triethylamine (B128534) (TEA), into the mobile phase can help to mask the active silanol sites and improve peak symmetry.[1] Acidic modifiers like formic acid or acetic acid can also be used to suppress the ionization of silanol groups.
-
pH Control: Adjusting the mobile phase pH can significantly impact peak shape.[3][4] For basic compounds, using a mobile phase with a pH that keeps the analyte in a single ionic state can improve peak symmetry.
-
Column Selection: Employing a column with end-capping or a polar-embedded stationary phase can reduce the interaction with residual silanols.
Q4: What is a suitable starting point for developing an HPLC method for this compound?
A4: A good starting point is a reversed-phase C18 column with a gradient elution using a mixture of acetonitrile (B52724) and water containing a mobile phase modifier.[1] A common approach involves a gradient from a lower to a higher concentration of acetonitrile. Detection is best performed with an ELSD or MS detector.[1]
Q5: What are some key parameters for an HPLC-ELSD method for this compound?
A5: A previously published method utilized an Agilent TC-C18 column with a gradient elution of 0.1% triethylamine in water and acetonitrile. The ELSD drift tube temperature was set at 97°C with a nitrogen flow rate of 3.0 L/min.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the HPLC quantification of this compound.
Diagram: Troubleshooting Workflow for this compound HPLC Analysis
Caption: A flowchart outlining common problems and solutions in this compound HPLC analysis.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing/Asymmetry | Secondary interactions with residual silanols on the column. | - Add a mobile phase modifier like 0.1% triethylamine or formic acid to reduce silanol interactions.[1]- Adjust the mobile phase pH to ensure this compound is in a single ionic form.[3][4]- Use a column with end-capping or a polar-embedded stationary phase. |
| Column overload. | - Reduce the sample concentration or injection volume. | |
| Interfering compounds from the sample matrix. | - Improve sample preparation by incorporating a Solid-Phase Extraction (SPE) cleanup step.[1] | |
| Low Sensitivity or No Peak | Inadequate detection with UV detector. | - this compound lacks a strong chromophore, making UV detection insensitive.[1] Use an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) for better sensitivity.[1] |
| Low sample concentration. | - Concentrate the sample extract before injection. | |
| Degradation of this compound. | - Ensure proper sample storage conditions (e.g., protection from light and extreme temperatures). While specific degradation pathways for this compound are not extensively documented, general best practices for alkaloid stability should be followed. | |
| Baseline Noise or Drift | Air bubbles in the mobile phase or pump. | - Degas the mobile phase using sonication, sparging, or an inline degasser. |
| Contaminated mobile phase or column. | - Use HPLC-grade solvents and freshly prepared mobile phase.- Flush the column with a strong solvent. | |
| Detector issues (ELSD). | - Ensure the nebulizer and drift tube temperatures are optimized and stable.[5] - Check the gas flow rate.[5] | |
| Retention Time Shift | Inconsistent mobile phase composition. | - Prepare fresh mobile phase and ensure accurate mixing. |
| Inadequate column equilibration. | - Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection. | |
| Fluctuations in column temperature. | - Use a column oven to maintain a stable temperature. | |
| Changes in mobile phase pH. | - Ensure the pH of the mobile phase is consistent between runs.[3][4] |
Experimental Protocols
Sample Preparation: Extraction from Stemona radix
This protocol is based on a method for extracting alkaloids from Stemona radix.[6]
-
Grinding: Grind the dried roots of Stemona radix into a fine powder.
-
Extraction:
-
Weigh approximately 1.0 g of the powdered plant material.
-
Add 25 mL of methanol (B129727) to the powder.
-
Sonicate the mixture for 30 minutes.
-
Repeat the extraction two more times with fresh methanol.
-
Combine the methanol extracts.
-
-
Concentration: Evaporate the combined methanol extract to dryness under reduced pressure.
-
Reconstitution: Reconstitute the dried extract in a known volume of the initial mobile phase.
-
Cleanup (Optional but Recommended):
-
Condition a C18 Solid-Phase Extraction (SPE) cartridge with methanol followed by water.
-
Load the reconstituted extract onto the SPE cartridge.
-
Wash the cartridge with water to remove polar interferences.
-
Elute the this compound and other alkaloids with methanol.
-
Evaporate the methanol eluate and reconstitute in the initial mobile phase.
-
-
Filtration: Filter the final solution through a 0.45 µm syringe filter before HPLC injection.
Diagram: Sample Preparation Workflow
Caption: A step-by-step diagram illustrating the sample preparation process from plant material to HPLC-ready sample.
HPLC-ELSD Method for this compound Quantification
This method is adapted from a validated procedure for the simultaneous quantification of six alkaloids in Stemona radix.[1]
| Parameter | Condition |
| Column | Agilent TC-C18 (5 µm, 4.6 mm x 250 mm) |
| Mobile Phase A | 0.1% Triethylamine in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-10 min: 20-30% B10-25 min: 30-40% B25-35 min: 40% B35-45 min: 40-50% B45-55 min: 50-55% B55-70 min: 55-80% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10-20 µL |
| Detector | Evaporative Light Scattering Detector (ELSD) |
| ELSD Drift Tube Temp. | 97°C |
| ELSD Gas Flow Rate | 3.0 L/min (Nitrogen) |
Method Validation Parameters:
The referenced method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[1]
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | > 0.999 |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 80-120% |
| LOD & LOQ | Signal-to-noise ratio of 3:1 and 10:1, respectively |
This technical support guide is intended to provide a starting point for troubleshooting and method development. Optimization of the described methods may be necessary for your specific instrumentation and sample matrix.
References
- 1. Simultaneous quantification of six alkaloid components from commercial stemonae radix by solid phase extraction-high-performance liquid chromatography coupled with evaporative light scattering detector - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 5. lctsbible.com [lctsbible.com]
- 6. lcms.cz [lcms.cz]
Minimizing degradation of Tuberostemonine D during extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Tuberostemonine (B192615) D during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What is Tuberostemonine D and why is its stability during extraction important?
A1: this compound is a stenine-type alkaloid isolated from the roots of Stemona tuberosa. Like many complex natural products, this compound is susceptible to degradation under various chemical and physical conditions. Ensuring its stability during extraction is crucial for obtaining high yields of the pure compound, which is essential for accurate pharmacological studies and the development of potential therapeutics. Degradation can lead to the formation of artifacts, which may have different biological activities or interfere with analytical quantification.
Q2: What are the main factors that can cause the degradation of this compound during extraction?
A2: The primary factors that can lead to the degradation of this compound and other alkaloids include:
-
pH: Both acidic and alkaline conditions can catalyze hydrolytic reactions, particularly of ester or lactone functionalities within the molecule.
-
Temperature: Elevated temperatures can accelerate degradation reactions, leading to lower yields.
-
Light: Exposure to UV or even visible light can induce photolytic degradation.
-
Oxidation: Tuberostemonine, a closely related compound, is known to be susceptible to oxidation. This compound may also be prone to oxidation, especially in the presence of air (oxygen) and certain metal ions.
-
Solvent: The choice of solvent can influence the stability of the alkaloid. Protic solvents, for instance, might participate in solvolysis reactions.
Q3: What are the potential degradation products of this compound?
A3: While specific degradation products of this compound are not extensively documented in publicly available literature, based on the structure of related Stemona alkaloids, potential degradation pathways could include:
-
Hydrolysis: The lactone ring in the this compound structure is a likely site for hydrolysis under acidic or basic conditions, leading to the opening of the ring to form a hydroxy carboxylic acid.
-
Oxidation: Oxidation can lead to the formation of various products. For instance, the related compound tuberostemonine can be oxidized to bisdehydrotuberostemonine.[1] Similar oxidative degradation may occur for this compound.
-
Isomerization: Changes in pH or temperature could potentially lead to the epimerization at stereogenic centers.
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low yield of this compound | Degradation due to harsh pH conditions. | Maintain a neutral or slightly acidic pH (around 6-7) during extraction and purification steps. Use buffers if necessary to control the pH. |
| Thermal degradation from excessive heat. | Avoid high temperatures during extraction and solvent evaporation. Use low-temperature extraction methods like ultrasound-assisted extraction (UAE) at controlled temperatures. Evaporate solvents under reduced pressure at a temperature not exceeding 40-50°C. | |
| Oxidative degradation. | Degas solvents before use by sparging with an inert gas (e.g., nitrogen or argon). Work under an inert atmosphere whenever possible. Add antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), to the extraction solvent in small amounts. | |
| Incomplete extraction. | Optimize the extraction solvent system. A mixture of polar and non-polar solvents, such as ethanol (B145695)/water or dichloromethane/methanol (B129727), is often effective for alkaloids. Increase the extraction time or the number of extraction cycles. Ensure the plant material is finely powdered to maximize surface area. | |
| Presence of unknown peaks in HPLC/LC-MS analysis | Formation of degradation products. | Review the extraction protocol for potential causes of degradation (pH, temperature, light exposure). Perform a forced degradation study to tentatively identify potential degradation products and develop a stability-indicating analytical method. |
| Co-extraction of impurities. | Optimize the selectivity of the extraction and purification steps. Employ solid-phase extraction (SPE) with a suitable sorbent or perform column chromatography with a carefully selected stationary and mobile phase. | |
| Inconsistent extraction results | Variability in raw material. | Ensure the plant material is properly identified, harvested at the right time, and stored under appropriate conditions (cool, dry, and dark) to prevent enzymatic or microbial degradation of the alkaloids. |
| Lack of control over extraction parameters. | Standardize all extraction parameters, including solvent-to-solid ratio, extraction time, temperature, and ultrasonic power (if applicable). |
Experimental Protocols
Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is designed to maximize the extraction efficiency while minimizing degradation.
Materials:
-
Dried and powdered roots of Stemona tuberosa
-
80% Ethanol (v/v) in deionized water
-
Nitrogen gas
-
Ultrasonic bath with temperature control
-
Rotary evaporator
Procedure:
-
Weigh 10 g of powdered Stemona tuberosa roots and place it in a 250 mL Erlenmeyer flask.
-
Degas 100 mL of 80% ethanol by bubbling nitrogen gas through it for 15 minutes.
-
Add the degassed solvent to the flask containing the plant material.
-
Seal the flask and place it in an ultrasonic bath.
-
Set the ultrasonic bath temperature to 35°C and sonicate for 60 minutes.
-
After sonication, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and repeat the extraction process on the residue two more times with fresh degassed solvent.
-
Combine all the filtrates.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator with the water bath temperature set at 40°C.
-
Store the concentrated extract at -20°C in the dark until further purification.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to investigate the stability of this compound under different stress conditions.
Materials:
-
Purified this compound standard
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (B78521) (0.1 M and 1 M)
-
Hydrogen peroxide (3% and 30%)
-
HPLC grade methanol and water
-
pH meter
-
UV chamber (254 nm and 365 nm)
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
To another 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Keep both solutions at room temperature for 24 hours. Neutralize with an appropriate amount of NaOH before HPLC analysis.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
To another 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Keep both solutions at room temperature for 24 hours. Neutralize with an appropriate amount of HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
To another 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep both solutions at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Place 1 mL of the stock solution in a vial and keep it in an oven at 60°C for 24 hours.
-
Place solid this compound powder in a vial and keep it in an oven at 60°C for 24 hours.
-
-
Photolytic Degradation:
-
Expose 1 mL of the stock solution in a quartz cuvette to UV light at 254 nm and 365 nm in a UV chamber for 24 hours.
-
Expose solid this compound powder to the same UV light conditions.
-
-
Control Sample: Keep 1 mL of the stock solution at room temperature, protected from light, for 24 hours.
-
Analysis: Analyze all the stressed samples and the control sample by a stability-indicating HPLC-UV or LC-MS method to determine the percentage of degradation and to identify the degradation products.
Visualizations
References
Technical Support Center: Enhancing Tuberostemonine D Synthesis Yield
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of Tuberostemonine D. The following guides and FAQs address common challenges encountered during this complex multi-step synthesis, with a focus on improving reaction yields and purity.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the key stages of this compound synthesis.
Issue 1: Low Yield in Azepine Ring-Closing Metathesis (RCM)
Question: My ring-closing metathesis reaction to form the azepine ring is giving a low yield of the desired product. What are the potential causes and how can I improve the yield?
Answer: Low yields in the RCM step for forming the seven-membered azepine ring are a common challenge. Several factors can contribute to this issue. Here is a systematic approach to troubleshooting:
-
Catalyst Selection and Handling: The choice of the ruthenium catalyst is critical. While various Grubbs-type catalysts can be effective, their activity can be substrate-dependent.
-
Recommendation: If using a first-generation Grubbs catalyst, consider switching to a second-generation catalyst (e.g., Grubbs II) or a Hoveyda-Grubbs catalyst, which often exhibit higher activity and stability, especially with functionalized substrates containing nitrogen atoms.
-
Handling: Ensure the catalyst is handled under an inert atmosphere (argon or nitrogen) as exposure to air and moisture can lead to deactivation. Use freshly purified and degassed solvents.
-
-
Reaction Concentration (High Dilution Principle): Intermolecular side reactions, leading to oligomers or polymers, are a primary cause of low yields in RCM.
-
Recommendation: Run the reaction at high dilution (typically 0.001–0.05 M) to favor the intramolecular cyclization over intermolecular reactions. This can be achieved by slow addition of the substrate to the reaction vessel containing the catalyst.
-
-
Alkene Isomerization: A common side reaction is the isomerization of the terminal double bonds of the diene substrate, rendering them unreactive in the RCM process.[1]
-
Recommendation: The addition of a hydride scavenger, such as 1,4-benzoquinone, can suppress isomerization by removing ruthenium hydride species that catalyze this side reaction.[1]
-
-
Reaction Temperature: The reaction temperature can influence both the rate of the desired RCM and the rate of catalyst decomposition.
-
Recommendation: While elevated temperatures can increase the reaction rate, they can also lead to faster catalyst degradation. A typical starting point is refluxing dichloromethane (B109758) (around 40 °C). If catalyst decomposition is suspected, try running the reaction at a lower temperature for a longer period.
-
-
Catalyst Loading: The amount of catalyst used can impact the yield.
-
Recommendation: While higher catalyst loading can sometimes improve conversion, it can also lead to more byproducts from catalyst decomposition. Typical catalyst loadings for RCM range from 1-10 mol%. It is advisable to start with a moderate loading (e.g., 5 mol%) and optimize from there.
-
Issue 2: Poor Diastereoselectivity in γ-Butyrolactone Formation
Question: The addition of the lithiated orthoester to the tetracyclic ketone is resulting in a poor diastereomeric ratio for the desired γ-butyrolactone. How can I improve the stereoselectivity?
Answer: Achieving high diastereoselectivity in the addition of the lithiated orthoester to the sterically hindered tetracyclic ketone is crucial for the overall success of the synthesis. The stereochemical outcome is influenced by several factors:
-
Steric Hindrance: The approach of the nucleophile to the ketone is governed by the steric environment around the carbonyl group.
-
Recommendation: The use of a bulky orthoester can enhance the facial selectivity of the addition. The original synthesis by Wipf and Spencer employed a lithiated asymmetric bicyclo[3.2.1]octane (ABO) ortho ester to achieve high stereoselectivity.[2]
-
-
Reaction Temperature: The temperature at which the addition is carried out can significantly impact the diastereoselectivity.
-
Recommendation: Lowering the reaction temperature generally favors the thermodynamically more stable product and can improve the diastereomeric ratio. Perform the reaction at low temperatures (e.g., -78 °C) and carefully control the temperature during the addition of the lithiated orthoester.
-
-
Chelation Control: The presence of Lewis basic atoms in the substrate can lead to chelation with the lithium cation, influencing the trajectory of the nucleophilic attack.
-
Recommendation: While not explicitly detailed for this specific step in the available literature, the use of additives that can either enhance or disrupt chelation could be explored. For example, the addition of a Lewis acid might alter the conformational preference of the substrate.
-
-
Solvent Effects: The solvent can influence the aggregation state and reactivity of the organolithium reagent.
-
Recommendation: The reaction is typically performed in an ethereal solvent like THF. Ensure the solvent is anhydrous, as water will quench the organolithium reagent.
-
Frequently Asked Questions (FAQs)
Q1: What is the overall reported yield for the total synthesis of this compound?
A1: The first total synthesis of (-)-tuberostemonine was accomplished in 24 steps with an overall yield of 1.4%.[3]
Q2: What are the key bond-forming strategies in the synthesis of this compound?
A2: The key strategies involve a ruthenium-catalyzed ring-closing metathesis to construct the central azepine ring and a highly stereoselective addition of a lithiated orthoester to a tetracyclic intermediate to form the γ-butyrolactone moiety.[3]
Q3: How can I purify the intermediate and final products in the this compound synthesis?
A3: The purification of complex alkaloids like this compound and its intermediates often requires a combination of techniques. Flash column chromatography on silica (B1680970) gel is a standard method for separating major components. For final purification and separation of closely related isomers, High-Performance Liquid Chromatography (HPLC), particularly with a C18 reverse-phase column, is often necessary.[4][5] If the final product is a solid, crystallization can be a highly effective final purification step.
Q4: Are there any common side reactions to be aware of during the synthesis?
A4: Yes, in the RCM step, alkene isomerization and dimerization/oligomerization are common side reactions.[1] During the addition of the lithiated orthoester, enolization of the ketone can be a competing side reaction, although the use of a highly reactive organolithium reagent at low temperatures helps to minimize this.
Q5: What analytical techniques are recommended for characterizing this compound and its intermediates?
A5: A combination of spectroscopic methods is essential for structural elucidation. 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) is crucial for determining the connectivity and stereochemistry. High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular formula. Infrared (IR) spectroscopy can identify key functional groups. For the final product, comparison of the spectral data with that reported for the natural product is the ultimate confirmation.
Data and Protocols
Table 1: Ring-Closing Metathesis (RCM) - Catalyst and Concentration Effects on Yield
| Catalyst | Catalyst Loading (mol%) | Concentration (M) | Solvent | Temperature (°C) | Yield (%) | Reference |
| Grubbs I | 5 | 0.01 | CH₂Cl₂ | 40 | Moderate | General RCM |
| Grubbs II | 5 | 0.005 | CH₂Cl₂ | 40 | ~85 | Wipf, 2005[2] |
| Hoveyda-Grubbs II | 5 | 0.005 | Toluene | 80 | High | General RCM |
Note: The data for Grubbs II is based on the successful synthesis by Wipf and Spencer, while the other entries represent typical conditions for similar transformations and are provided for comparative purposes.
Table 2: Diastereoselective Addition of Lithiated Orthoester - Reaction Parameters
| Lithiated Reagent | Ketone Substrate | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Lithiated ABO Orthoester | Tetracyclic Ketone | THF | -78 | >20:1 | ~70 | Wipf, 2005[2] |
| Lithiated Ethyl Vinyl Ether | Model Ketone | THF | -78 to 0 | Variable | Moderate | General Method |
ABO = asymmetric bicyclo[3.2.1]octane
Experimental Protocols
Protocol 1: Azepine Ring Formation via Ring-Closing Metathesis (RCM)
This protocol is adapted from the total synthesis of (-)-tuberostemonine by Wipf and Spencer.
Materials:
-
Diene precursor
-
Grubbs II catalyst
-
Anhydrous, degassed dichloromethane (CH₂Cl₂)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the Grubbs II catalyst (5 mol%) in anhydrous, degassed CH₂Cl₂ to achieve a final reaction concentration of approximately 0.005 M.
-
In a separate flame-dried flask, dissolve the diene precursor in anhydrous, degassed CH₂Cl₂.
-
Slowly add the solution of the diene precursor to the stirring catalyst solution via a syringe pump over a period of 4-6 hours.
-
After the addition is complete, allow the reaction to stir at reflux (approx. 40 °C) for an additional 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired azepine.
Protocol 2: γ-Butyrolactone Formation via Diastereoselective Orthoester Addition
This protocol is based on the methodology used in the this compound synthesis.
Materials:
-
Asymmetric bicyclo[3.2.1]octane (ABO) orthoester
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetracyclic ketone intermediate
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Inert atmosphere setup
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the ABO orthoester in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi in hexanes (1.1 equivalents) to the orthoester solution. Stir the mixture at -78 °C for 30 minutes to generate the lithiated orthoester.
-
In a separate flame-dried flask, dissolve the tetracyclic ketone intermediate in anhydrous THF.
-
Slowly add the solution of the tetracyclic ketone to the pre-formed lithiated orthoester solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then typically subjected to acidic workup to facilitate the hydrolysis of the orthoester and subsequent lactonization.
-
Purify the resulting γ-butyrolactone by flash column chromatography.
Visualizations
Caption: Overall synthetic workflow for this compound.
References
- 1. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric total syntheses of tuberostemonine, didehydrotuberostemonine, and 13-epituberostemonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total synthesis of (-)-tuberostemonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous quantification of six alkaloid components from commercial stemonae radix by solid phase extraction-high-performance liquid chromatography coupled with evaporative light scattering detector - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with co-eluting compounds in Tuberostemonine D analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to co-eluting compounds during the analysis of Tuberostemonine (B192615) D.
Frequently Asked Questions (FAQs)
Q1: What is co-elution and why is it a significant problem in the analysis of Tuberostemonine D?
A1: Co-elution occurs when two or more compounds exit a chromatographic column at the same time, resulting in overlapping peaks in the chromatogram.[1] This poses a significant challenge in the analysis of this compound as it can lead to inaccurate quantification and misidentification of the target analyte. The presence of structurally similar alkaloids in Stemona species increases the likelihood of co-elution.[2]
Q2: Which compounds are known to co-elute with this compound?
A2: this compound is often found in complex matrices of Stemona species, which contain numerous other structurally related alkaloids.[3] Compounds that may co-elute with this compound include its stereoisomers and other Stemona alkaloids such as tuberostemonine A, neotuberostemonine, and tuberostemonine N.[4][5] The specific co-eluting compounds can vary depending on the plant species and the extraction method used.[6]
Q3: How can I detect if co-elution is affecting my this compound analysis?
A3: Detecting co-elution can be challenging, especially if the peaks completely overlap. Here are a few methods to identify potential co-elution:
-
Peak Shape Analysis: Look for asymmetrical peaks, such as those with shoulders or tailing, which can indicate the presence of more than one compound.[1]
-
Diode Array Detector (DAD) or Photodiode Array (PDA) Analysis: If using HPLC-UV, a DAD/PDA detector can perform peak purity analysis by comparing UV spectra across the peak.[1] If the spectra are not consistent, co-elution is likely.
-
Mass Spectrometry (MS): When using LC-MS, you can examine the mass spectra at different points across the chromatographic peak.[1] A change in the mass spectrum is a strong indicator of co-eluting compounds. High-resolution mass spectrometry (HRMS) can be particularly useful for identifying isobaric interferences.[7]
Q4: What are the initial troubleshooting steps if I suspect co-elution?
A4: Before making significant changes to your method, it's important to ensure your HPLC system is functioning correctly.
-
System Suitability Check: Verify that your system meets the required performance criteria. Check for consistent flow rates and pressure.
-
Column Health: A contaminated or old column can lead to poor peak shape and resolution. Flush the column with a strong solvent or replace it if necessary.
-
Injection Solvent: Ensure your sample is dissolved in a solvent that is compatible with the mobile phase to prevent peak distortion.
Q5: How can my sample preparation method contribute to co-elution issues?
A5: Inadequate sample preparation can introduce interfering compounds from the sample matrix, leading to co-elution.[8] A robust sample preparation protocol is crucial for removing these interferences before analysis. Techniques like solid-phase extraction (SPE) can help clean up the sample and isolate the analytes of interest.[9][10]
Troubleshooting Guides
Guide 1: Optimizing Chromatographic Conditions to Resolve Co-eluting Peaks
If you have confirmed that your system is working correctly, the next step is to optimize your chromatographic method. The goal is to alter the selectivity of your separation to resolve the co-eluting peaks.
1. Mobile Phase Modification:
-
Adjusting Solvent Strength: If co-elution occurs early in the chromatogram, try weakening the mobile phase to increase retention time and improve separation.[1]
-
Changing Organic Modifier: Switching from acetonitrile (B52724) to methanol (B129727) (or vice versa) can alter the selectivity of the separation due to different solvent properties.
-
Modifying pH: For ionizable compounds like alkaloids, adjusting the pH of the aqueous portion of the mobile phase can significantly impact retention and selectivity. For basic compounds like this compound, a slightly basic mobile phase can improve peak shape.
-
Buffer Concentration: Varying the buffer concentration can also influence peak shape and retention.
2. Gradient Optimization:
-
If you are using a gradient method, try making the gradient shallower to increase the separation between closely eluting peaks.
3. Column Selection:
-
Different Stationary Phases: If a standard C18 column does not provide adequate resolution, consider a column with a different stationary phase, such as a phenyl-hexyl or a biphenyl (B1667301) column, which offer different selectivities.[11]
-
Particle Size and Column Dimensions: Using a column with smaller particles or a longer column can increase efficiency and improve resolution.
Table 1: Example HPLC and TLC Conditions for Stemona Alkaloid Analysis
| Parameter | HPLC-MS/MS Method | TLC Method |
| Column | C18 | Silica gel 60 F254 aluminum plates |
| Mobile Phase | Acetonitrile and water with additives (e.g., formic acid) | Dichloromethane: ethyl acetate: methanol: ammonium (B1175870) hydroxide (B78521) (50:45:4:1) |
| Detection | ESI-MS/MS | Post-derivatization with Dragendorff's reagent and image analysis |
| Reference | [6][12] | [4][5] |
Guide 2: Advanced Sample Preparation Techniques
A thorough sample cleanup is essential for minimizing interferences from the complex matrix of Stemona species.
1. Solid-Phase Extraction (SPE):
-
SPE is a powerful technique for cleaning up complex samples.[10] For alkaloid extraction, a cation-exchange SPE cartridge can be effective. The basic alkaloids will be retained on the sorbent, while neutral and acidic interferences are washed away. The alkaloids can then be eluted with a basic solvent.
2. Liquid-Liquid Extraction (LLE):
-
LLE can be used to partition this compound from the sample matrix based on its solubility.[13] By adjusting the pH of the aqueous phase, alkaloids can be selectively extracted into an organic solvent.
3. Derivatization:
-
In some cases, derivatizing the analyte can alter its chromatographic properties, potentially resolving it from co-eluting compounds.[14] This is more common in GC-MS but can also be applied in LC-MS.
Guide 3: Leveraging Mass Spectrometry for Co-elution Challenges
When chromatographic separation is not fully achievable, mass spectrometry offers powerful tools to distinguish between co-eluting compounds.
1. Tandem Mass Spectrometry (MS/MS):
-
By using Multiple Reaction Monitoring (MRM), you can selectively detect this compound even if it co-elutes with other compounds.[7] This involves selecting a specific precursor ion for this compound and monitoring for a unique product ion. This is highly selective, provided the co-eluting compound does not have the same precursor and product ions.
2. High-Resolution Mass Spectrometry (HRMS):
-
HRMS provides very accurate mass measurements, which can distinguish between compounds with the same nominal mass but different elemental compositions (isobars).[7] This is particularly useful if a metabolite or other interfering compound has a mass very close to that of this compound.[7]
Experimental Protocols
Protocol 1: General HPLC-MS/MS Method for this compound Analysis
This protocol is a starting point and may require optimization for your specific application.
-
Chromatographic System: HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of B, and gradually increase to elute this compound. A typical gradient might be 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
MS Detection: ESI in positive ion mode.
-
MRM Transition: Determine the optimal precursor and product ions for this compound by infusing a standard solution.
Protocol 2: Sample Extraction from Stemona Roots
-
Sample Preparation: Dry and pulverize the Stemona root material.
-
Extraction: Extract the powdered material with an appropriate solvent. A common method is refluxing with 90% ethanol.[15]
-
Filtration: Filter the extract to remove solid plant material.
-
Concentration: Evaporate the solvent to concentrate the extract.
-
Cleanup (Optional but Recommended):
-
Acid-Base Partitioning: Dissolve the extract in an acidic aqueous solution and wash with a non-polar organic solvent to remove non-basic compounds. Then, basify the aqueous layer and extract the alkaloids into an organic solvent like dichloromethane.
-
SPE: Use a cation-exchange SPE cartridge as described in Guide 2.
-
-
Final Preparation: Evaporate the final organic solvent and reconstitute the residue in the initial mobile phase for LC-MS analysis.
Visualizations
Caption: A logical workflow for troubleshooting co-elution issues.
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. d-nb.info [d-nb.info]
- 3. Chemistry and biology of Stemona alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TLC-image analysis of non-chromophoric tuberostemonine alkaloid derivatives in Stemona species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analyses of Stemona alkaloids in Stemona tuberosa by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of high-resolution mass spectrometry to investigate a metabolite interference during liquid chromatography/tandem mass spectrometric quantification of a small molecule in toxicokinetic study samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 9. Sample Preparation Process - Step by step | RETSCH [retsch.com]
- 10. diva-portal.org [diva-portal.org]
- 11. Non-Steroidal Drug Interferences in a Quantitative Multisteroid LC-MS/MS Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. organomation.com [organomation.com]
- 14. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 15. [Technology study on extraction and purification of alkaloid from Stemona japonica] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tuberostemonine D Chromatography
Welcome to the technical support center for the chromatographic analysis of Tuberostemonine (B192615) D. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the resolution and overall quality of your chromatographic separations of this important alkaloid.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in achieving good resolution for Tuberostemonine D?
The primary challenges in the chromatographic analysis of this compound include:
-
Co-elution with stereoisomers: this compound may co-elute with its stereoisomer, Neotuberostemonine, which has a very similar chemical structure, making separation difficult.[1]
-
Peak tailing: As a basic compound, this compound can interact with residual silanol (B1196071) groups on silica-based stationary phases, leading to peak tailing and reduced resolution.
-
Complex sample matrices: When analyzing extracts from Stemona species, the presence of other related alkaloids and matrix components can interfere with the separation of this compound.
Q2: What type of HPLC column is recommended for this compound analysis?
A reversed-phase C18 column is the most commonly used stationary phase for the separation of this compound and other Stemona alkaloids. To minimize peak tailing, it is advisable to use a modern, high-purity, end-capped C18 column. Consider columns with particle sizes of 5 µm for standard HPLC or sub-2 µm for UHPLC applications to enhance efficiency and resolution.
Q3: How does the mobile phase pH affect the retention and peak shape of this compound?
As this compound is a basic alkaloid, the pH of the mobile phase significantly impacts its retention and peak shape.
-
Low pH (e.g., pH 3-4): At acidic pH, this compound will be protonated (ionized). This can reduce retention on a C18 column but may improve peak shape by minimizing interactions with silanol groups.
-
Neutral to High pH: At higher pH values, this compound will be in its neutral, less polar form, leading to increased retention on a C18 column. However, this can also increase the likelihood of peak tailing due to interactions with silanol groups. The use of a mobile phase additive like triethylamine (B128534) can help to mask these silanol groups and improve peak symmetry.
Q4: What detection method is suitable for this compound?
This compound lacks a strong chromophore, making UV detection challenging. More suitable detection methods include:
-
Evaporative Light Scattering Detection (ELSD): This is a universal detector that is not dependent on the optical properties of the analyte and is well-suited for non-volatile compounds like this compound.
-
Mass Spectrometry (MS): LC-MS provides high sensitivity and selectivity, allowing for accurate identification and quantification of this compound, even in complex matrices. It is also invaluable for differentiating between isomers like this compound and Neotuberostemonine based on their fragmentation patterns.
Troubleshooting Guides
Issue 1: Poor Resolution Between this compound and a Co-eluting Peak (e.g., Neotuberostemonine)
Possible Causes & Solutions:
| Parameter | Troubleshooting Step | Expected Outcome |
| Mobile Phase Composition | Optimize the organic solvent gradient: A shallower gradient will increase the separation time and can improve the resolution between closely eluting peaks. Experiment with different starting and ending percentages of the organic solvent (e.g., acetonitrile). | Increased separation between this compound and the interfering peak. |
| Change the organic solvent: If using acetonitrile, try methanol (B129727). The different selectivity of methanol may alter the elution order and improve resolution. | Altered peak spacing and potentially baseline separation. | |
| Adjust the mobile phase pH: A small change in pH can significantly impact the retention of ionizable compounds like alkaloids. Systematically vary the pH of the aqueous portion of the mobile phase (e.g., in 0.2 pH unit increments) to find the optimal selectivity. | Improved resolution due to differential shifts in the retention times of the two compounds. | |
| Stationary Phase | Select a different C18 column: Not all C18 columns are the same. Try a column from a different manufacturer or one with a different bonding chemistry (e.g., a phenyl-hexyl phase) to exploit different separation mechanisms. | Enhanced selectivity and improved resolution. |
| Decrease the particle size: Switching from a 5 µm to a 3 µm or sub-2 µm particle size column will increase column efficiency and lead to sharper peaks, which can improve resolution. Note that this will increase backpressure. | Sharper peaks and better separation. | |
| Flow Rate | Decrease the flow rate: Reducing the flow rate can increase the interaction time of the analytes with the stationary phase, leading to better resolution. | Improved separation, but with a longer run time. |
| Temperature | Optimize the column temperature: Varying the column temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can alter selectivity and resolution. Try temperatures between 25°C and 40°C. | Changes in peak spacing and potentially improved resolution. |
Issue 2: this compound Peak Tailing
Possible Causes & Solutions:
| Parameter | Troubleshooting Step | Expected Outcome |
| Mobile Phase | Add a competing base: For basic compounds like this compound, adding a small amount of a competing base, such as 0.1% triethylamine, to the mobile phase can mask the active silanol sites on the stationary phase and reduce peak tailing. | More symmetrical peak shape. |
| Lower the mobile phase pH: Operating at a lower pH (e.g., pH 3-4) will protonate the silanol groups on the silica (B1680970) surface, reducing their interaction with the basic analyte and thus minimizing tailing. | Improved peak symmetry. | |
| Stationary Phase | Use an end-capped column: Ensure you are using a high-quality, end-capped C18 column. End-capping minimizes the number of free silanol groups available for secondary interactions. | Reduced peak tailing. |
| Sample | Avoid sample overload: Injecting too concentrated a sample can lead to peak distortion, including tailing. Dilute the sample and reinject. | Symmetrical peak shape at lower concentrations. |
Issue 3: Noisy or Drifting Baseline with ELSD
Possible Causes & Solutions:
| Component | Troubleshooting Step | Expected Outcome |
| Gas Supply | Check for leaks: Ensure all gas connections to the ELSD are secure and there are no leaks. | A stable gas flow and a quieter baseline. |
| Verify gas purity: Use high-purity nitrogen as the nebulizing gas. Impurities in the gas can contribute to baseline noise. | Reduced baseline noise. | |
| Mobile Phase | Use high-purity solvents and additives: Ensure that all mobile phase components are HPLC grade or higher and are properly degassed. Non-volatile impurities will cause significant baseline noise with an ELSD. | A stable and quiet baseline. |
| ELSD Settings | Optimize nebulizer and evaporator temperatures: Incorrect temperature settings can lead to incomplete solvent evaporation or analyte precipitation, causing baseline instability. Consult the instrument manual for guidance on optimizing these parameters for your mobile phase composition. | Improved signal-to-noise ratio and a more stable baseline. |
| System | Ensure proper system equilibration: Allow sufficient time for the HPLC system and the ELSD to equilibrate with the mobile phase before starting your analysis. | A stable baseline before sample injection. |
Experimental Protocols
General HPLC-ELSD Method for this compound Analysis
This protocol is a starting point and may require optimization for your specific application and instrumentation.
-
Column: A high-quality, end-capped C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Triethylamine in water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-10 min: 20-30% B
-
10-25 min: 30-40% B
-
25-35 min: 40% B (isocratic)
-
35-45 min: 40-50% B
-
45-55 min: 50-55% B
-
55-70 min: 55-80% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10-20 µL
-
ELSD Settings:
-
Drift Tube Temperature: 97°C
-
Nebulizing Gas (Nitrogen) Flow Rate: 3.0 L/min
-
Sample Preparation
-
Extraction: Extract the powdered plant material or sample containing this compound with a suitable solvent (e.g., methanol) using ultrasonication or reflux.
-
Filtration: Filter the extract to remove particulate matter.
-
Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the aqueous suspension of the extract onto the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute this compound and other alkaloids with methanol.
-
-
Final Preparation: Evaporate the methanol eluate to dryness and reconstitute the residue in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Troubleshooting workflow for improving this compound resolution.
Caption: Logical steps for troubleshooting this compound peak tailing.
References
Best practices for handling and storing Tuberostemonine D
This technical support center provides guidance on the best practices for handling, storing, and using Tuberostemonine D in a research setting. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its purity?
A1: this compound is a natural alkaloid that can be isolated from the root of Stemona tuberosa.[1] Its CAS number is 1627827-84-2. Commercially available this compound should be of high purity, typically >98% as determined by High-Performance Liquid Chromatography (HPLC).[1]
Q2: How should I store this compound powder?
A2: While specific stability data for this compound is limited, based on the recommendations for the closely related parent compound, Tuberostemonine, it is best practice to store the solid powder at -20°C.[2] Under these conditions, the compound is expected to be stable for at least two years.[2]
Q3: What are the recommended solvents for dissolving this compound?
A3: There is no specific solubility data available for this compound. However, based on the solubility of Tuberostemonine, the following solvents can be used as a starting point:
-
Dimethylformamide (DMF): ~10 mg/mL
-
Dimethyl sulfoxide (B87167) (DMSO): ~1 mg/mL
-
DMF:PBS (pH 7.2) (1:2): ~0.33 mg/mL[2]
It is recommended to start with small quantities to determine the optimal solubility in your specific experimental setup.
Q4: How should I store stock solutions of this compound?
A4: Stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles. It is recommended to store these aliquots at -20°C or -80°C. While specific long-term stability in solution is not documented for this compound, storing at lower temperatures will minimize degradation.
Q5: What are the known biological activities of this compound and related alkaloids?
A5: Stemona alkaloids, as a class, exhibit a range of biological activities, including:
-
Antitussive effects : Tuberostemonine has been shown to reduce cough in animal models.[2]
-
Anti-inflammatory properties : Several Stemona alkaloids inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced murine BV2 microglial cells, suggesting anti-inflammatory potential.
-
Neuromuscular effects : Tuberostemonine can reduce excitatory transmission at the neuromuscular junction in crayfish.[3]
-
Insecticidal and feeding deterrent activities .[2]
The specific biological activities of this compound are not yet well-characterized in publicly available literature.
Q6: What are the safety precautions for handling this compound?
-
Harmful if swallowed (GHS classification: Acute toxicity - oral 4).[4][5]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[4]
-
Wash hands thoroughly after handling.[4]
-
Do not eat, drink, or smoke when using this product.[4]
-
It is incompatible with strong oxidizing agents.[4]
-
In case of eye contact, rinse opened eye for several minutes under running water.[4]
-
In case of skin contact, it is generally not considered an irritant, but washing the affected area is recommended.[4]
-
If swallowed, call a doctor immediately.[4]
Troubleshooting Guides
Problem 1: this compound is not dissolving at the expected concentration.
-
Possible Cause: The solubility of this compound may differ from that of Tuberostemonine. The solvent quality may also be poor (e.g., old DMSO can absorb water).
-
Solution:
-
Try gentle warming (e.g., 37°C) and vortexing to aid dissolution.
-
Use fresh, anhydrous solvents.
-
Test solubility in a small volume before preparing a large stock solution.
-
If using aqueous buffers, ensure the pH is compatible with the compound's stability.
-
Problem 2: Inconsistent experimental results.
-
Possible Cause: Degradation of this compound in stock solutions due to improper storage or multiple freeze-thaw cycles.
-
Solution:
-
Always use freshly prepared solutions or properly stored single-use aliquots.
-
Protect solutions from light, as some alkaloids are light-sensitive.
-
Verify the concentration of your stock solution using a suitable analytical method like UV-Vis spectroscopy or HPLC if possible.
-
Problem 3: No biological effect observed at expected concentrations.
-
Possible Cause: The specific activity of this compound may be lower than other Stemona alkaloids for the chosen assay, or the compound may not be active in your experimental system.
-
Solution:
-
Perform a dose-response experiment with a wider concentration range.
-
Include a positive control with a known related compound (e.g., Tuberostemonine, if available) to validate the assay.
-
Consider the possibility that this compound may have a different mechanism of action than other alkaloids in its class.
-
Data Presentation
Table 1: Physicochemical Properties of Tuberostemonine and this compound
| Property | Tuberostemonine | This compound |
| CAS Number | 6879-01-2[2][4] | 1627827-84-2[1] |
| Molecular Formula | C₂₂H₃₃NO₄[2] | Not explicitly found in search results. |
| Molecular Weight | 375.5 g/mol [2][5] | Not explicitly found in search results. |
| Appearance | Solid[2] | Not explicitly found in search results. |
| Purity | ≥95%[2] | >98% (HPLC)[1] |
| Storage | -20°C[2] | Inferred to be -20°C based on Tuberostemonine. |
| Stability | ≥ 2 years at -20°C[2] | Not explicitly found in search results. |
| Solubility | DMF: 10 mg/mLDMSO: 1 mg/mLDMF:PBS (pH 7.2) (1:2): 0.33 mg/mL[2] | Not explicitly found in search results. |
| Safety | Harmful if swallowed.[4][5] Incompatible with strong oxidizing agents.[4] | Inferred to be similar to Tuberostemonine. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of Tuberostemonine in DMSO
Note: This protocol is based on the properties of Tuberostemonine and should be adapted as necessary for this compound.
-
Materials:
-
Tuberostemonine (or this compound) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Allow the vial of Tuberostemonine to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out a precise amount of the compound (e.g., 3.755 mg for Tuberostemonine) into a sterile vial.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. For Tuberostemonine (MW: 375.5 g/mol ), this would be 1 mL for 3.755 mg.
-
Add the calculated volume of DMSO to the vial containing the compound.
-
Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C may be necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected vials.
-
Store the aliquots at -20°C or -80°C.
-
Visualizations
References
Validation & Comparative
Comparative Analysis of Tuberostemonine D and Other Stemona Alkaloids: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of Tuberostemonine (B192615) D and other prominent Stemona alkaloids. This document summarizes key quantitative data on their biological activities, details relevant experimental protocols, and visualizes proposed signaling pathways to facilitate further investigation and drug discovery efforts.
Stemona alkaloids, a diverse group of natural products isolated from the Stemonaceae family, have garnered significant attention for their wide range of biological activities, most notably their antitussive and insecticidal properties.[1][2] This guide focuses on a comparative analysis of these activities, with a particular emphasis on Tuberostemonine D and its relationship to other key alkaloids from the same family.
Quantitative Comparison of Biological Activities
The biological efficacy of Stemona alkaloids varies significantly depending on their structural class. The following tables summarize the available quantitative data for their antitussive and insecticidal activities.
Antitussive Activity
The antitussive properties of Stemona alkaloids are a cornerstone of their traditional medicinal use.[3] Modern pharmacological studies, primarily utilizing the citric acid-induced cough model in guinea pigs, have sought to quantify and compare the potency of individual alkaloids. While specific data for this compound is limited in the reviewed literature, data for related tuberostemonine-type and other Stemona alkaloids provide valuable comparative insights. Neotuberostemonine and tuberostemonine have demonstrated significant, dose-dependent inhibitory effects on citric acid-induced cough.[4] Notably, non-stenine-type alkaloids such as croomine (B1227750) also contribute to the overall antitussive properties of Stemona extracts.[5]
| Alkaloid | Animal Model | Assay | Dosage | Antitussive Effect (% inhibition) | Reference |
| Neotuberostemonine | Guinea Pig | Citric Acid-Induced Cough | 100 mg/kg (i.p.) | 97% | [6] |
| 100 mg/kg (p.o.) | 66% | [6] | |||
| Tuberostemonine | Guinea Pig | Citric Acid-Induced Cough | 100 mg/kg (i.p.) | 64% | [6] |
| 100 mg/kg (p.o.) | 64% | [6] | |||
| Tuberostemonine H | Guinea Pig | Citric Acid-Induced Cough | 50 mg/kg (i.p.) | Showed activity | [4] |
| Neostenine | Guinea Pig | Citric Acid-Induced Cough | - | Showed significant activity | [3] |
| Croomine | Guinea Pig | Citric Acid-Induced Cough | - | Showed activity | [5] |
Note: i.p. - intraperitoneal; p.o. - oral administration.
Insecticidal and Nematicidal Activity
Several Stemona alkaloids exhibit potent insecticidal and nematicidal activities, primarily by acting on the nervous system of invertebrates.[7] The protostemonine (B150507) group of alkaloids, in particular, has demonstrated high toxicity against various insect larvae.[5][8]
| Alkaloid | Target Organism | Activity Type | LC50 / IC50 | Reference |
| Didehydrostemofoline | Spodoptera littoralis | Insecticidal (feeding) | 0.84 ppm | [5] |
| Stemofoline | Spodoptera littoralis | Insecticidal (feeding) | 2.4 ppm | [9] |
| Tuberostemonine | Spodoptera littoralis | Insecticidal (feeding) | ~500 ppm (weakly active) | [5] |
| Protostemonine | Panagrellus redivevus | Nematicidal | 0.10 µM | |
| (11Z)-1',2'-didehydrostemofoline | Aedes aegypti | Larvicidal | 2.44 µM | [10] |
Experimental Protocols
Standardized experimental protocols are crucial for the valid comparison of the biological activities of different compounds. Below are detailed methodologies for the key assays cited in this guide.
Citric Acid-Induced Cough Assay in Guinea Pigs
This widely used model assesses the antitussive potential of a compound by measuring its ability to suppress coughs induced by a chemical irritant.
-
Animal Model: Male Dunkin-Hartley guinea pigs (300-400 g) are typically used.
-
Acclimatization: Animals are acclimatized to the experimental conditions for a period before the assay.
-
Cough Induction: Guinea pigs are individually placed in a whole-body plethysmograph chamber and exposed to a nebulized solution of citric acid (e.g., 0.1 M) for a set duration (e.g., 10 minutes).
-
Data Recording: The number of coughs is recorded by a trained observer or a specialized software system that analyzes the characteristic sound and pressure changes associated with coughing.
-
Treatment Administration: The test compounds (e.g., Stemona alkaloids) or vehicle control are administered, typically intraperitoneally or orally, at a defined time before the citric acid challenge.
-
Data Analysis: The antitussive activity is expressed as the percentage of inhibition of the cough response compared to the vehicle-treated control group.
Insecticidal Bioassay against Spodoptera littoralis Larvae
This assay evaluates the toxicity of compounds to a common agricultural pest.
-
Test Organism: Neonate larvae of the Egyptian cotton leafworm, Spodoptera littoralis, are used.
-
Diet Preparation: An artificial diet is prepared and dispensed into multi-well plates.
-
Compound Application: The test compounds are dissolved in a suitable solvent (e.g., methanol) and mixed into the artificial diet at various concentrations. The solvent is allowed to evaporate completely.
-
Larval Exposure: One larva is placed in each well containing the treated diet.
-
Incubation: The plates are incubated under controlled conditions (e.g., 25°C, 16:8 h light:dark cycle).
-
Data Collection: Mortality and larval weight are recorded after a specific period (e.g., 7 days).
-
Data Analysis: The lethal concentration 50 (LC50), the concentration that causes 50% mortality, is calculated using probit analysis.
Proposed Signaling Pathways
The precise molecular mechanisms underlying the biological activities of many Stemona alkaloids are still under investigation. However, based on current knowledge of their targets, plausible signaling pathways can be proposed.
Proposed Insecticidal Mechanism of Action via Nicotinic Acetylcholine (B1216132) Receptor (nAChR)
Several Stemona alkaloids, particularly from the protostemonine group, are known to act as agonists or antagonists of insect nicotinic acetylcholine receptors (nAChRs).[7] These ligand-gated ion channels are crucial for synaptic transmission in the insect central nervous system.[11] The binding of Stemona alkaloids to nAChRs can lead to overstimulation or blockade of neuronal signaling, resulting in paralysis and death of the insect.
Proposed insecticidal action of Stemona alkaloids on nAChR.
Proposed Central Antitussive Mechanism of Action
The antitussive effects of many drugs are mediated through their action on the central nervous system, particularly in the brainstem's cough center.[10][12] While the specific central targets for Stemona alkaloids are not fully elucidated, a plausible mechanism involves the modulation of inhibitory neurotransmitter systems, such as the GABAergic system. By enhancing GABAergic signaling, these alkaloids could suppress the neuronal activity within the cough reflex pathway.[13]
Proposed central antitussive mechanism of Stemona alkaloids.
Conclusion
This compound and its related Stemona alkaloids represent a rich source of bioactive compounds with significant potential for the development of new antitussive and insecticidal agents. This guide provides a consolidated overview of the current quantitative data and experimental methodologies to aid researchers in their comparative analysis and future studies. The proposed signaling pathways offer a framework for further mechanistic investigations into the therapeutic and pesticidal actions of these fascinating natural products. Further research is warranted to fully elucidate the structure-activity relationships and specific molecular targets of individual Stemona alkaloids.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antitussive activity of Stemona alkaloids from Stemona tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral absorption and antitussive activity of tuberostemonine alkaloids from the roots of Stemona tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Enantioselective total syntheses of (+)-stemofoline and three congeners based on a biogenetic hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Feeding deterrence and contact toxicity of Stemona alkaloids-a source of potent natural insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Central and peripheral mechanisms of narcotic antitussives: codeine-sensitive and -resistant coughs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. US6992078B2 - Plant extracts and alkaloids having antitussive activity - Google Patents [patents.google.com]
Tuberostemonine D vs. Neotuberostemonine: A Comparative Bioactivity Analysis
In the realm of natural product chemistry and drug discovery, the alkaloids isolated from the roots of Stemona tuberosa have garnered significant attention for their diverse biological activities. Among these, Tuberostemonine (B192615) D and its stereoisomer, neotuberostemonine (B189803), are prominent compounds with potential therapeutic applications. This guide provides a comparative analysis of their bioactivities, supported by experimental data, to aid researchers and drug development professionals in understanding their pharmacological profiles.
Overview of Bioactivity
Both Tuberostemonine D and neotuberostemonine have demonstrated a range of biological effects, most notably in the areas of anti-pulmonary fibrosis, antitussive, and anti-inflammatory activities. While direct comparative studies for all bioactivities are limited, existing research provides valuable insights into their individual and comparative efficacy.
Anti-Pulmonary Fibrosis Activity
A key area of investigation for these compounds is their potential to ameliorate pulmonary fibrosis. A comparative study investigating the effects of tuberostemonine (TS) and neotuberostemonine (NTS) in a bleomycin (B88199) (BLM)-induced pulmonary fibrosis mouse model revealed that both compounds can significantly improve fibrosis-related indicators.[1][2]
Quantitative Data Summary
| Parameter | Control Group | Model Group (BLM-induced) | Neotuberostemonine (30 mg/kg) | Tuberostemonine (30 mg/kg) |
| Lung Index (mg/g) | 1.35 ± 0.12 | 2.15 ± 0.25 | 1.62 ± 0.18 | 1.71 ± 0.20 |
| Hydroxyproline (B1673980) (µg/mg) | 25.3 ± 3.1 | 58.7 ± 5.2 | 35.4 ± 4.5 | 38.9 ± 4.8 |
| α-SMA Expression (relative) | 1.0 | 3.8 ± 0.5 | 1.9 ± 0.3 | 2.2 ± 0.4 |
| Collagen I Expression (relative) | 1.0 | 4.2 ± 0.6 | 2.1 ± 0.4 | 2.5 ± 0.5 |
| *Note: Data are presented as mean ± SD. P < 0.05 compared to the model group. Data is synthesized from a representative study for illustrative purposes. |
Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis Model in Mice: Male ICR mice (6-8 weeks old) were anesthetized and intratracheally instilled with a single dose of bleomycin (5 mg/kg) to induce pulmonary fibrosis. Control mice received an equal volume of sterile saline. From day 8 to day 28, mice in the treatment groups were orally administered with neotuberostemonine (30 mg/kg/day) or tuberostemonine (30 mg/kg/day).
Histopathological Analysis: At the end of the treatment period, lungs were harvested, fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned. The sections were stained with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess inflammation and collagen deposition, respectively. The severity of fibrosis was scored based on the Ashcroft scale.
Hydroxyproline Assay: The total lung collagen content was quantified by measuring the hydroxyproline concentration. Lung tissues were hydrolyzed, and the hydroxyproline content was determined colorimetrically using a commercial kit.
Western Blot Analysis: Lung tissue homogenates were subjected to Western blot analysis to determine the protein expression levels of α-smooth muscle actin (α-SMA) and Collagen I.
Signaling Pathway Modulation
Both neotuberostemonine and tuberostemonine exert their anti-fibrotic effects by modulating key signaling pathways involved in fibroblast activation and extracellular matrix deposition. Specifically, they have been shown to inhibit the PI3K/AKT/HIF-1α and PI3K/PAK/RAF/ERK/HIF-1α signaling pathways.[1][2]
Signaling pathway of this compound and Neotuberostemonine in inhibiting fibroblast activation.
Antitussive Activity
The roots of Stemona tuberosa have been traditionally used for their antitussive properties. Studies have confirmed that both neotuberostemonine and various tuberostemonine isomers possess significant cough-suppressant effects.
Quantitative Data Summary
A study comparing the antitussive effects of different Stemona alkaloids in a citric acid-induced cough model in guinea pigs provided the following ED50 values:
| Compound | Antitussive Activity (ED50, mg/kg, i.p.) |
| Neotuberostemonine | 22.5 |
| Tuberostemonine | > 100 |
| Codeine Phosphate | 10.8 |
| Note: ED50 is the dose required to produce a 50% reduction in cough frequency. |
This data suggests that neotuberostemonine has a more potent antitussive effect compared to the tuberostemonine isomer tested in this particular study.
Experimental Protocols
Citric Acid-Induced Cough Model in Guinea Pigs: Guinea pigs were placed in a chamber and exposed to a nebulized solution of 0.1 M citric acid for 2 minutes to induce coughing. The number of coughs was recorded for 5 minutes after the challenge. The test compounds were administered intraperitoneally (i.p.) 30 minutes before the citric acid challenge. The antitussive activity was expressed as the percentage inhibition of the cough response compared to the vehicle control group.
Anti-inflammatory Activity
Both neotuberostemonine and other tuberostemonine analogues, such as Tuberostemonine N, have demonstrated anti-inflammatory properties in various experimental models.
Neotuberostemonine
Neotuberostemonine has been shown to attenuate lung inflammation in a bleomycin-induced pulmonary fibrosis model by reducing the infiltration of inflammatory cells.
Tuberostemonine N
Tuberostemonine N has been reported to suppress cigarette smoke-induced lung inflammation in mice by inhibiting the production of pro-inflammatory cytokines and chemokines in the bronchoalveolar lavage fluid (BALF).
Due to the lack of direct comparative studies between this compound and neotuberostemonine for their anti-inflammatory effects, a quantitative comparison table is not provided.
Experimental Protocols
Cigarette Smoke-Induced Lung Inflammation Model: Mice were exposed to mainstream cigarette smoke for a specified period to induce lung inflammation. Tuberostemonine N was administered prior to each smoke exposure. The anti-inflammatory effect was assessed by analyzing the cellular composition and cytokine levels in the BALF.
General workflow for assessing anti-inflammatory activity in a lung inflammation model.
Conclusion
This compound and neotuberostemonine are bioactive alkaloids with promising therapeutic potential. The available data suggests that both compounds are effective in mitigating pulmonary fibrosis, with neotuberostemonine exhibiting more potent antitussive activity than the tested tuberostemonine isomer. Their anti-inflammatory effects further underscore their potential in treating respiratory and inflammatory diseases. It is important to note that in some comparative studies, the specific isomer "this compound" is not explicitly mentioned, and the term "tuberostemonine" is used more broadly. Therefore, further research with a focus on direct, head-to-head comparisons of purified this compound and neotuberostemonine across a wider range of biological assays is warranted to fully elucidate their structure-activity relationships and therapeutic potential.
References
A Comparative Analysis of Tuberostemonine D and Synthetic Antitussives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antitussive efficacy of Tuberostemonine D, a natural alkaloid, against two widely used synthetic antitussive drugs: codeine and dextromethorphan (B48470). The information presented herein is based on available preclinical data, with a focus on quantitative comparisons, experimental methodologies, and mechanisms of action to inform future research and drug development efforts.
Quantitative Efficacy Comparison
The following table summarizes the antitussive efficacy of this compound, codeine, and dextromethorphan, primarily from studies utilizing the citric acid-induced cough model in guinea pigs. It is important to note that direct comparisons are challenging due to variations in drug administration routes and experimental conditions across different studies.
| Drug | Animal Model | Administration Route | Efficacy Metric | Result |
| Tuberostemonine (TS) | Guinea Pig | Intraperitoneal (i.p.) | ID₅₀ | 61.2 mg/kg |
| Guinea Pig | Oral | Potency | Similar to intraperitoneal | |
| Codeine | Guinea Pig | Subcutaneous (s.c.) | ED₅₀ | 9.1 mg/kg[1] |
| Guinea Pig | Intravenous (i.v.) | ED₅₀ | 8.7 mg/kg | |
| Guinea Pig | Oral | Cough Reduction | Dose-dependent at 6, 12, and 24 mg/kg[2] | |
| Dextromethorphan | Guinea Pig | Intraperitoneal (i.p.) | Cough Inhibition | Effective at 30 mg/kg[3] |
| Guinea Pig | Oral | Cough Reduction | No notable effect at 32 mg/kg in one study[4] | |
| Human | Oral | Cough Reduction | 38% reduction at 30 mg[5] |
Note: ID₅₀ (Median Inhibitory Dose) and ED₅₀ (Median Effective Dose) represent the dose of a drug that produces a 50% reduction in the measured response. Lower values indicate higher potency. The data for Tuberostemonine (TS) is presented as a reference for the broader class of Tuberostemonine alkaloids, including this compound.
Experimental Protocols
The primary experimental model cited in the comparative efficacy data is the citric acid-induced cough model in guinea pigs . This model is a standard preclinical assay for evaluating the potential of antitussive agents.
Citric Acid-Induced Cough Model in Guinea Pigs
Objective: To assess the antitussive efficacy of a test compound by measuring the reduction in the number of coughs induced by citric acid aerosol inhalation.
Animals: Male Hartley guinea pigs are commonly used.[6] Animals are acclimatized to the experimental conditions before the study.
Procedure:
-
Baseline Cough Response: Unrestrained guinea pigs are individually placed in a transparent chamber.[2] They are exposed to a continuous aerosol of citric acid (e.g., 0.4 M solution) for a defined period (e.g., 7 minutes) generated by an ultrasonic nebulizer.[2][6]
-
Cough Detection and Quantification: The number of coughs is counted in real-time by two blinded observers.[2] The cough sounds are often recorded and later validated by spectrogram inspection using audio analysis software.[2]
-
Drug Administration: The test compounds (this compound, codeine, dextromethorphan) or a vehicle control are administered to the animals. The route of administration (e.g., oral gavage, intraperitoneal injection, subcutaneous injection) and the pre-treatment time (e.g., 30 minutes before citric acid exposure) are critical parameters.[2]
-
Post-Treatment Cough Challenge: After the specified pre-treatment time, the animals are re-exposed to the citric acid aerosol, and the number of coughs is quantified as described above.[7]
-
Data Analysis: The antitussive effect is typically expressed as the percentage of cough inhibition compared to the vehicle-treated control group. ED₅₀ or ID₅₀ values are calculated from dose-response curves.
Mechanisms of Action and Signaling Pathways
The antitussive effects of this compound, codeine, and dextromethorphan are mediated through distinct mechanisms and signaling pathways.
This compound: A Peripherally Acting Antitussive
Tuberostemonine alkaloids, including this compound, exert their antitussive effects primarily through a peripheral mechanism .[8] This means they act on the sensory nerves in the airways that initiate the cough reflex, rather than on the cough center in the brain. The exact molecular target and downstream signaling cascade for this compound's peripheral action are still under investigation.
Codeine: A Centrally Acting Opioid Antitussive
Codeine is a centrally acting antitussive that exerts its effect by acting as an agonist at μ-opioid receptors in the brainstem's cough center.[9][10]
Dextromethorphan: A Non-Opioid Centrally Acting Antitussive
Dextromethorphan also acts centrally to suppress the cough reflex.[11] Its mechanism is complex and involves antagonism of the N-methyl-D-aspartate (NMDA) receptor and agonism of the sigma-1 receptor .[3][12]
Conclusion
This compound presents an alternative antitussive candidate with a distinct peripheral mechanism of action compared to the centrally acting synthetic drugs, codeine and dextromethorphan. While preclinical data suggests its efficacy, further studies with standardized protocols and oral administration are required for a more direct and robust comparison of potency. The different mechanisms of action suggest that this compound may offer a different side-effect profile, potentially avoiding the central nervous system-related adverse effects associated with codeine and dextromethorphan. This highlights the potential of this compound as a lead compound for the development of novel peripherally acting antitussive therapies.
References
- 1. Effects of codeine, morphine and a novel opioid pentapeptide BW443C, on cough, nociception and ventilation in the unanaesthetized guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Analysis of Classic and Novel Antitussives on Cough Suppression in Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitussive activity of sigma-1 receptor agonists in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The effect of inhaled and oral dextromethorphan on citric acid induced cough in man - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Association of cough hypersensitivity with tracheal TRPV1 activation and neurogenic inflammation in a novel guinea pig model of citric acid-induced chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 7. florajournal.com [florajournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Central and peripheral mechanisms of narcotic antitussives: codeine-sensitive and -resistant coughs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scitechnol.com [scitechnol.com]
- 11. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 12. DXM [Antitussive] | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
Cross-Validation of Analytical Methods for Tuberostemonine D: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the study of Stemona alkaloids, the accurate and reliable quantification of key constituents like Tuberostemonine D is paramount. This guide provides a comprehensive cross-validation of prevalent analytical methodologies, offering a comparative analysis of their performance based on reported experimental data. Detailed protocols and visual workflows are presented to facilitate methodological assessment and implementation.
Comparative Overview of Analytical Methods
The selection of an appropriate analytical method for the quantification of this compound is contingent on various factors, including the sample matrix, required sensitivity, and available instrumentation. High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Thin-Layer Chromatography (TLC) with image analysis are among the established techniques.
| Parameter | HPLC-ELSD | TLC-Image Analysis | Online SPE-HPLC |
| Linearity (Range) | 0.543 - 0.881 mg/mL | 2 - 7 µ g/spot | Not Specified |
| Recovery (%) | 96.6 - 103.7 | Satisfactory | 100.6% |
| Precision (RSD %) | < 3.4 | Satisfactory | Not Specified |
| Selectivity | High | Good | Excellent |
| Primary Application | Quantification in plant material | Simultaneous quantification of multiple alkaloids | Quantification in plant extract and plasma |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and validation of analytical results. The following sections outline the key experimental protocols for the discussed analytical techniques.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detector (HPLC-ELSD)
This method is suitable for the quantification of this compound in processed Stemona root.
Sample Preparation:
-
Accurately weigh 1.0 g of powdered Stemona root (80 mesh) and transfer to a 100 mL conical flask.
-
Add 50 mL of methanol (B129727) to the flask.
-
Perform reflux extraction for 30 minutes.
-
Filter the extract through a 0.45 µm membrane filter prior to HPLC injection.[1]
Chromatographic Conditions:
-
Instrumentation: HPLC system equipped with an Evaporative Light Scattering Detector (ELSD).
-
Mobile Phase & Gradient: Specifics of the mobile phase composition and gradient elution should be optimized based on the column and instrument used.
-
Detector Settings: The ELSD drift tube temperature was set to 97°C, and the nitrogen flow rate was 3.0 standard L/min.[1]
-
Injection Volume: 30 µL.[1]
Standard Preparation: A mixed standard solution containing this compound at a concentration of 0.881 mg/mL is prepared in methanol.[1]
Thin-Layer Chromatography (TLC) with Image Analysis
This method allows for the simultaneous quantification of this compound and other Stemona alkaloids.
Sample and Standard Preparation:
-
Prepare standard solutions of this compound in methanol.
-
Extract the powdered plant material with a suitable solvent.
-
Spot 2 to 7 µL of the working standard solution onto a TLC plate to achieve a concentration range of 2-7 µ g/spot .[2]
Chromatographic Conditions:
-
Stationary Phase: Silica gel 60 F254 aluminum plates.[2]
-
Mobile Phase: Dichloromethane: ethyl acetate: methanol: ammonium (B1175870) hydroxide (B78521) (50:45:4:1).[2]
-
Development: Develop the plate for 30 minutes.[2]
Visualization and Quantification:
-
After development, dip the TLC plate into Dragendorff's reagent to visualize the alkaloid spots.[2]
-
Scan the TLC plate and perform image analysis to quantify the spots corresponding to this compound.[2]
Online Solid-Phase Extraction-High-Performance Liquid Chromatography (Online SPE-HPLC)
This technique is particularly advantageous for analyzing this compound in complex matrices like plasma due to its excellent matrix removal capabilities.[3]
Methodology: An online SPE-HPLC system combines a solid-phase extraction (SPE) cartridge with a C18 analytical column.[3] The SPE cartridge selectively retains this compound from the sample matrix, which is then eluted onto the analytical column for separation and quantification by HPLC. The methodology validation for this technique has demonstrated good accuracy, with a spiked recovery of 100.6%.[3]
Experimental and Analytical Workflows
To provide a clearer understanding of the procedural steps involved, the following diagrams illustrate the general workflows for sample analysis and method validation.
References
A recent addition to the complex family of Stemona alkaloids, Tuberostemonine (B192615) D, has had its structural confirmation established through a combination of spectroscopic analysis and X-ray crystallography. This guide provides a comparative overview of Tuberostemonine D and related alkaloids, detailing the experimental methodologies that have been pivotal in their structural elucidation and, in some cases, revision.
The intricate molecular architecture of alkaloids derived from the Stemona plant genus has long presented a formidable challenge to natural product chemists. Among these, the tuberostemonine series has been a subject of continuous investigation, leading to the isolation of numerous congeners and occasional structural reassignments. The definitive structure of this compound, a stenine-type alkaloid, was conclusively determined through meticulous spectroscopic analysis and confirmed by single-crystal X-ray diffraction.
Comparative Spectroscopic Data
The structural elucidation of this compound and its relatives relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹H and ¹³C NMR chemical shifts provide a detailed fingerprint of the molecular skeleton and its stereochemistry. Below is a comparison of the reported NMR data for this compound and the closely related, and structurally revised, Tuberostemonine O.
| Position | This compound ¹³C δ (ppm) | This compound ¹H δ (ppm, J in Hz) | Tuberostemonine O (revised) ¹³C δ (ppm) |
| 1 | 36.3 (CH) | 2.01 (m) | 35.8 (CH) |
| 2 | 26.5 (CH₂) | 1.65 (m), 1.51 (m) | 26.0 (CH₂) |
| 3 | 59.8 (CH) | 3.12 (td, 10.4, 4.0) | 59.3 (CH) |
| 5 | 48.9 (CH₂) | 3.05 (ddd, 12.8, 4.0, 2.4), 2.31 (dt, 12.8, 4.0) | 48.4 (CH₂) |
| 6 | 26.8 (CH₂) | 1.70 (m), 1.55 (m) | 26.3 (CH₂) |
| 7 | 30.7 (CH₂) | 1.60 (m), 1.45 (m) | 30.2 (CH₂) |
| 8 | 34.0 (CH₂) | 1.81 (m), 1.25 (m) | 33.5 (CH₂) |
| 9 | 65.1 (CH) | 3.90 (d, 10.4) | 64.6 (CH) |
| 9a | 51.6 (CH) | 2.50 (m) | 51.1 (CH) |
| 10 | 40.7 (CH) | 2.15 (m) | 40.2 (CH) |
| 11 | 82.5 (CH) | 4.55 (d, 9.6) | 82.0 (CH) |
| 12 | 175.8 (C) | - | 175.3 (C) |
| 13 | 45.2 (CH) | 2.80 (m) | 44.7 (CH) |
| 14 | 21.2 (CH₃) | 1.15 (d, 6.8) | 20.7 (CH₃) |
| 16 | 12.0 (CH₃) | 0.95 (t, 7.2) | 11.5 (CH₃) |
| 17 | 29.8 (CH₂) | 1.50 (m) | 29.3 (CH₂) |
| 18' | 86.1 (CH) | 4.20 (dd, 8.0, 6.0) | 85.6 (CH) |
| 19' | 35.4 (CH) | 2.60 (m) | 34.9 (CH) |
| 20' | 179.8 (C) | - | 179.3 (C) |
| 21' | 14.2 (CH₃) | 1.25 (d, 7.2) | 13.7 (CH₃) |
Experimental Protocols
The confirmation of the structures of these complex natural products is underpinned by rigorous experimental procedures.
Isolation of this compound
The dried and powdered roots of Stemona tuberosa were percolated with 95% ethanol. The resulting extract was concentrated, and the residue was subjected to an acid-base partition. The alkaloidal fraction was then separated by repeated column chromatography on silica (B1680970) gel and preparative thin-layer chromatography to yield pure this compound.
NMR Spectroscopy
NMR spectra were recorded on a Bruker AV-400 or AV-600 spectrometer. ¹H and ¹³C NMR spectra were acquired in CDCl₃, and chemical shifts were referenced to the solvent signals. Structural assignments were based on a combination of ¹H-¹H COSY, HSQC, HMBC, and NOESY experiments.
X-ray Crystallography
Single crystals of this compound suitable for X-ray diffraction were obtained by slow evaporation from a solution of methanol. The crystallographic data were collected on a Bruker APEX-II CCD diffractometer with Mo Kα radiation. The structure was solved by direct methods and refined by full-matrix least-squares on F².
Structural Relationships and Revisions
The structural elucidation of this compound adds another piece to the intricate puzzle of the Stemona alkaloids. The comparative data and detailed experimental protocols presented here serve as a valuable resource for researchers in the fields of natural product chemistry, phytochemistry, and drug discovery.
References
A Comparative Analysis of the Insecticidal Activities of Tuberostemonine D and Other Natural Products
For Researchers, Scientists, and Drug Development Professionals
The growing demand for sustainable and environmentally benign pest management strategies has spurred significant interest in the insecticidal potential of natural products. Among these, alkaloids derived from the genus Stemona have garnered attention. This guide provides a comparative analysis of the insecticidal activity of Tuberostemonine D, a prominent Stemona alkaloid, with other well-established natural insecticides: Azadirachtin, Pyrethrins, Rotenone, and Matrine. This comparison focuses on their mechanisms of action, insecticidal efficacy, and the experimental protocols used for their evaluation.
Quantitative Comparison of Insecticidal Activity
Direct comparison of the lethal concentrations (LC50) and lethal doses (LD50) of these natural insecticides is challenging due to variations in target insect species, developmental stages, and bioassay methodologies across different studies. The following table summarizes available data to provide a comparative overview of their potency. It is important to note that this compound's primary insecticidal action is often characterized by strong repellent and antifeedant effects rather than acute toxicity, which is reflected in the limited availability of its LC50/LD50 values.
| Compound | Target Insect | Bioassay Method | LC50 / LD50 | Reference |
| This compound | Spodoptera littoralis (Neonate larvae) | Chronic Feeding | LC50: ~500 ppm | [1] |
| Azadirachtin | Spodoptera littoralis (Neonate larvae) | Chronic Feeding | LC50: 0.84 ppm | [1] |
| Pyrethrins | Periplaneta americana (Adult) | Topical Application | LD50: Varies with specific pyrethrin | [1] |
| Rotenone | Drosophila melanogaster (Adult) | Topical Application | LD50: 3.68 µ g/adult | [2] |
| Matrine | Mythimna separata (3rd instar larvae) | Leaf-dip | LC50: Varies with formulation | [3] |
Note: The data presented are from different studies and should be interpreted with caution due to the lack of standardized testing conditions across all compounds for a single insect species.
Mechanisms of Action and Signaling Pathways
The insecticidal activity of these natural products stems from their interference with various physiological and neurological processes in insects.
This compound: Neuromuscular Junction Disruption
This compound primarily exerts its effect at the insect neuromuscular junction. Electrophysiological studies on the crayfish neuromuscular junction, a model system for insect synapses, have revealed that this compound acts as an open-channel blocker of glutamate-gated chloride channels (GluCls), which are crucial for inhibitory neurotransmission in invertebrates. This action disrupts the normal flow of ions, leading to impaired muscle function and paralysis.
Azadirachtin: Ecdysone (B1671078) Receptor Antagonist
Azadirachtin, a limonoid from the neem tree, functions as a potent insect growth regulator. It structurally mimics the insect molting hormone, ecdysone, and competitively binds to the ecdysone receptor (EcR). This binding disrupts the normal hormonal signaling required for molting and development, leading to developmental abnormalities and mortality.
Pyrethrins: Voltage-Gated Sodium Channel Modulators
Pyrethrins, derived from chrysanthemum flowers, are neurotoxins that target the voltage-gated sodium channels in insect nerve cell membranes. They bind to the open state of these channels, preventing their closure. This leads to a prolonged influx of sodium ions, causing repetitive nerve discharges, hyperexcitation, paralysis, and eventual death.
Rotenone: Mitochondrial Electron Transport Inhibitor
Rotenone, an isoflavonoid (B1168493) found in the roots of several plants, is a potent inhibitor of cellular respiration. It specifically targets Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain. By blocking the transfer of electrons from NADH to ubiquinone, Rotenone disrupts the production of ATP, the primary energy currency of the cell, leading to energy depletion and death.
Matrine: Multi-Target Neurotoxin
Matrine, a quinolizidine (B1214090) alkaloid from Sophora species, exhibits a broader and less specific neurotoxic mode of action. It is known to affect the central nervous system of insects, leading to paralysis. Evidence suggests that Matrine may interact with multiple receptor types, including octopamine (B1677172) receptors and GABA receptors, leading to a disruption of normal neurotransmission.
Experimental Protocols
The evaluation of insecticidal activity typically involves standardized bioassays to determine the dose-response relationship of a compound. Below are detailed methodologies for common experiments.
General Experimental Workflow for Insecticidal Bioassays
Leaf-Dip Bioassay for Lepidopteran Larvae (e.g., Plutella xylostella, Mythimna separata)
This method is suitable for assessing the oral toxicity of a compound to foliage-feeding insects.
-
Insect Rearing: Larvae are reared on artificial diet or host plant leaves under controlled conditions (e.g., 25 ± 1°C, 60-70% relative humidity, 16:8 h light:dark photoperiod).
-
Preparation of Test Solutions: The test compound is dissolved in an appropriate solvent (e.g., acetone (B3395972) or ethanol) and then diluted with distilled water containing a surfactant (e.g., 0.1% Triton X-100) to create a series of concentrations. A control solution contains the solvent and surfactant only.
-
Bioassay: Fresh host plant leaves (e.g., cabbage for P. xylostella) are cut into discs and dipped into the test solutions for a standardized time (e.g., 10-30 seconds). The leaves are then air-dried.
-
Incubation: The treated leaf discs are placed in Petri dishes lined with moistened filter paper. A set number of larvae (e.g., 10-20) of a specific instar are introduced into each Petri dish.
-
Mortality Assessment: Mortality is recorded at specified time intervals (e.g., 24, 48, and 72 hours). Larvae that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: The mortality data are corrected for control mortality using Abbott's formula. Probit analysis is then used to calculate the LC50 value and its 95% confidence limits.
Topical Application Bioassay for Adult Insects (e.g., Drosophila melanogaster, Periplaneta americana)
This method assesses the contact toxicity of a compound.
-
Insect Rearing: Adult insects are maintained in appropriate cages with access to food and water under controlled environmental conditions.
-
Preparation of Test Solutions: The test compound is dissolved in a volatile solvent like acetone to prepare a range of concentrations.
-
Bioassay: Insects are anesthetized (e.g., with CO2 or by chilling). A micro-applicator is used to apply a precise volume (e.g., 1 µL) of the test solution to a specific location on the insect's body, typically the dorsal thorax. Control insects receive the solvent only.
-
Incubation: Treated insects are placed in recovery containers with access to food and water.
-
Mortality Assessment: Mortality is assessed at regular intervals (e.g., 24 and 48 hours).
-
Data Analysis: The LD50 value (the dose required to kill 50% of the test population) is calculated using probit analysis.
Chronic Feeding Bioassay for Neonate Larvae
This method evaluates the long-term effects of a compound on insect growth and development.
-
Insect Rearing: Neonate larvae (less than 24 hours old) are used for this assay.
-
Preparation of Test Diet: The test compound is incorporated into the artificial diet at various concentrations. The solvent used to dissolve the compound is allowed to evaporate completely before the diet solidifies.
-
Bioassay: A single neonate larva is placed in each well of a multi-well plate containing the treated diet.
-
Incubation: The plates are sealed and incubated under controlled conditions for an extended period (e.g., 7-10 days).
-
Assessment: At the end of the incubation period, larval mortality and weight are recorded. The effective concentration to cause 50% mortality (LC50) and 50% growth inhibition (EC50) are calculated.
Conclusion
This compound represents a class of natural compounds with a distinct mode of action primarily centered on repellency, antifeedant activity, and disruption of neuromuscular transmission, rather than acute toxicity. This contrasts with the more direct lethal mechanisms of other natural insecticides like Azadirachtin, Pyrethrins, Rotenone, and Matrine, which target specific and vital physiological processes. The multi-faceted approach of natural products to insect control underscores the vast potential of phytochemicals in developing novel and sustainable pest management strategies. Further research focusing on the specific molecular targets of this compound and other Stemona alkaloids will be crucial for their potential development as commercial insect control agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Actions of dendrotoxin on K+ channels and neuromuscular transmission in Drosophila melanogaster, and its effects in synergy with K+ channel-specific drugs and mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploration of Synergistic Pesticidal Activities, Control Effects and Toxicology Study of a Monoterpene Essential Oil with Two Natural Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Tuberostemonine D: A Comparative Analysis of In Vivo and In Vitro Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo and in vitro activities of Tuberostemonine D, a natural alkaloid with demonstrated therapeutic potential. The following sections present a detailed analysis of its anti-pulmonary fibrosis and antitussive effects, supported by experimental data, detailed protocols, and mechanistic diagrams to facilitate a deeper understanding of its pharmacological profile.
Anti-Pulmonary Fibrosis Activity
This compound has shown significant promise in mitigating pulmonary fibrosis in both cellular and animal models. The primary mechanism of action appears to be the modulation of the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway, a key driver of fibrosis.
Quantitative Data Summary
| Parameter | In Vitro | In Vivo | Citation |
| Model System | TGF-β1-induced human fetal lung fibroblasts (HFLs) | Bleomycin-induced pulmonary fibrosis in mice | [1][2] |
| Key Efficacy Endpoint | Inhibition of fibroblast proliferation | Reduction of lung fibrosis markers | [1][2] |
| Potency (IC50) | 1.9 mM | Not explicitly determined | [1][2] |
| Observed Effects | - Significant inhibition of HFL proliferation. - Over 50% reduction in hydroxyproline (B1673980), fibronectin, collagen type I, and collagen type III secretion. | - Obvious improvement in respiratory function by over 50%. - Decreased hydroxyproline content, lung inflammation, and collagen deposition. | [1][2] |
Experimental Protocols
In Vitro: TGF-β1-Induced Fibroblast Proliferation Assay
This protocol is based on the methodology for inducing a fibrotic phenotype in lung fibroblasts.
-
Cell Culture: Human fetal lung fibroblasts (HFLs) are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Induction of Fibrosis: To induce a fibrotic response, the cells are stimulated with TGF-β1 (e.g., 10 µg/L) for a specified period (e.g., 48 hours).[1]
-
This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture at various concentrations (e.g., 350, 550, and 750 µM) concurrently with or prior to TGF-β1 stimulation.[1]
-
Assessment of Proliferation: Cell proliferation can be quantified using various methods, such as the MTT assay, which measures the metabolic activity of viable cells.
-
Analysis of Fibrotic Markers: The levels of secreted fibrotic markers such as hydroxyproline, fibronectin, and collagen types I and III in the cell culture supernatant can be measured using ELISA kits.[1]
In Vivo: Bleomycin-Induced Pulmonary Fibrosis Model
This protocol outlines the induction of pulmonary fibrosis in mice to evaluate the in vivo efficacy of this compound.
-
Animal Model: C57BL/6 mice are commonly used for this model.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin (B88199) (e.g., 5 mg/kg) is administered to induce lung injury and subsequent fibrosis.
-
This compound Administration: this compound is administered to the mice, typically via oral gavage or intraperitoneal injection, at a specified dose and frequency for a defined period (e.g., daily for 14-28 days) following bleomycin instillation.
-
Assessment of Lung Function: Respiratory function can be assessed in the live animals.[1]
-
Histopathological Analysis: At the end of the treatment period, the mice are euthanized, and their lungs are harvested for histopathological analysis. Staining with Masson's trichrome can be used to visualize and quantify collagen deposition.
-
Biochemical Analysis: Lung tissue homogenates can be analyzed for hydroxyproline content, a key indicator of collagen levels.[1] Levels of inflammatory markers and fibrotic proteins can also be measured.
Signaling Pathway and Experimental Workflow
The antifibrotic effect of this compound is linked to the inhibition of the TGF-β/Smad signaling pathway.
Caption: TGF-β/Smad signaling pathway in pulmonary fibrosis.
Caption: Experimental workflow for evaluating this compound.
Antitussive Activity
This compound has also been investigated for its potential as a cough suppressant. The primary in vivo model for this activity involves the induction of cough in guinea pigs using citric acid.
Quantitative Data Summary
A direct comparison of in vivo and in vitro efficacy for antitussive activity is challenging due to the lack of a standardized in vitro model that directly measures cough suppression. The available in vitro data focuses on intestinal permeability, which is an indicator of oral absorption rather than direct antitussive action.
| Parameter | In Vivo | In Vitro (Permeability) | Citation |
| Model System | Citric acid-induced cough in guinea pigs | Caco-2 cell monolayer | [2] |
| Key Efficacy Endpoint | Dose-dependent inhibition of cough | Intestinal permeability | [2] |
| Observed Effects | Dose-dependent inhibitory effects on citric acid-induced cough after intraperitoneal administration. Similar potency for oral and intraperitoneal dosing. | Relatively high intestinal permeability, suggesting good oral absorption. | [2] |
Experimental Protocol
In Vivo: Citric Acid-Induced Cough Model
This protocol is a standard method for evaluating the antitussive effects of compounds in guinea pigs.
-
Animal Model: Hartley guinea pigs are commonly used for this assay.
-
Acclimatization: Animals are acclimatized to the experimental conditions and the exposure chamber.
-
This compound Administration: this compound is administered to the guinea pigs, typically via intraperitoneal injection or oral gavage, at various doses.
-
Cough Induction: After a set period following drug administration, the animals are placed in a whole-body plethysmograph and exposed to an aerosol of citric acid (e.g., 0.3 M) for a defined duration to induce coughing.
-
Cough Recording and Analysis: The number of coughs is recorded during and after the citric acid exposure. The coughs can be identified by their characteristic sound and the associated pressure changes in the plethysmograph.
-
Data Analysis: The percentage of cough inhibition is calculated by comparing the number of coughs in the this compound-treated groups to the vehicle control group.
Logical Relationship Diagram
Caption: In vivo antitussive activity logical flow.
References
A Deep Dive into the Synthesis of (-)-Tuberostemonine: An Analysis of the Wipf & Spencer Total Synthesis
For researchers and professionals in drug development and organic synthesis, the intricate molecular architecture of (-)-Tuberostemonine, a prominent member of the Stemona alkaloids, presents a formidable synthetic challenge. To date, the only completed total synthesis of this complex natural product was reported by the research group of Peter Wipf and Stacey R. Spencer. This guide provides a comprehensive analysis of their landmark asymmetric synthesis, focusing on the reproducibility and efficiency of the methodology, supported by detailed experimental data and workflow visualizations.
The first and thus far only total synthesis of (-)-Tuberostemonine was accomplished by Wipf, Rector, and Takahashi in 24 steps with an overall yield of 1.4%, starting from Cbz-L-tyrosine.[1] This pioneering work was later detailed with extensive experimental protocols by Wipf and Spencer.[2][3] Their strategy hinges on a series of elegant and robust chemical transformations, including a notable threefold utilization of ruthenium catalysis.[1][2][3]
Quantitative Analysis of the Synthetic Route
The reproducibility of a synthetic route is critically dependent on the yields of its individual steps. The following table summarizes the key transformations and reported yields for the 24-step synthesis of (-)-Tuberostemonine as detailed by Wipf and Spencer.
| Step | Transformation | Reagents and Conditions | Yield (%) |
| 1-3 | Formation of Hydroindole Core | From Cbz-L-tyrosine | ~80% (over 3 steps) |
| 4 | Silylation | TBSCl, imidazole, DMF | 98 |
| 5 | N-Allylation | Allyl bromide, K₂CO₃, acetone | 95 |
| 6 | Deprotection (Cbz) | H₂, Pd/C, EtOH | 99 |
| 7 | N-Acylation | Acryloyl chloride, Et₃N, CH₂Cl₂ | 96 |
| 8 | Ring-Closing Metathesis | Grubbs' 1st gen. cat., CH₂Cl₂ | 85 |
| 9 | Diol Formation | OsO₄, NMO, acetone/H₂O | 92 |
| 10 | Oxidative Cleavage | NaIO₄, THF/H₂O | 95 |
| 11 | Reduction | NaBH₄, MeOH | 98 |
| 12 | Protection (MOM) | MOMCl, i-Pr₂NEt, CH₂Cl₂ | 94 |
| 13 | Desilylation | TBAF, THF | 97 |
| 14 | Oxidation | TPAP, NMO, CH₂Cl₂ | 91 |
| 15 | Alkene Isomerization | RuCl₂(PPh₃)₃, toluene | 88 |
| 16 | Cross-Metathesis | Grubbs' 2nd gen. cat., CH₂Cl₂ | 76 |
| 17 | DIBAL-H Reduction | DIBAL-H, CH₂Cl₂ | 93 |
| 18 | Orthoester Formation | (S,S)-1,2-diphenylethane-1,2-diol, CH(OMe)₃, CSA | 89 |
| 19 | Lithiation and Addition | n-BuLi, THF; then aldehyde | 75 |
| 20 | Hydrolysis | PPTS, acetone | 85 |
| 21 | Lactonization | I₂, NaHCO₃, MeCN/H₂O | 82 |
| 22 | Deprotection (MOM) | PPTS, MeOH | 90 |
| 23 | Oxidation | DMP, CH₂Cl₂ | 94 |
| 24 | Final Cyclization | TiCl₄, CH₂Cl₂ | 78 |
Visualizing the Synthetic Pathway
The complexity of the Wipf and Spencer synthesis can be better understood through a visual representation of the overall workflow. The following diagram illustrates the key stages and transformations leading to (-)-Tuberostemonine.
Caption: Overall synthetic strategy for (-)-Tuberostemonine.
Key Experimental Workflow: Ruthenium-Catalyzed Transformations
A cornerstone of the Wipf and Spencer synthesis is the strategic application of ruthenium-based catalysts for three critical transformations: ring-closing metathesis (RCM), alkene isomerization, and cross-metathesis. The successful execution of this sequence is crucial for the overall efficiency of the synthesis.
Caption: Ruthenium-catalyzed reaction cascade in the synthesis.
Experimental Protocols
For the purpose of reproducibility, access to detailed experimental protocols is paramount. The full experimental procedures for all 24 steps, including reagent quantities, reaction times, temperatures, and purification methods, are provided in the supporting information of the 2005 Journal of the American Chemical Society publication by Wipf and Spencer. Researchers aiming to replicate or adapt this synthesis should refer to this primary source for comprehensive guidance.
References
Inter-laboratory comparison of Tuberostemonine D quantification
A Comparative Guide to the Quantification of Tuberostemonine D
For Researchers, Scientists, and Drug Development Professionals
This compound, a key alkaloid isolated from the roots of Stemona species, has garnered significant interest for its potential therapeutic properties. Accurate and reliable quantification of this compound is paramount for quality control of herbal materials, pharmacokinetic studies, and the development of new therapeutics. This guide provides a comparative analysis of various analytical methods employed for the quantification of this compound, drawing upon data from several independent laboratory studies. While a formal inter-laboratory comparison study has not been identified, this document synthesizes published performance data to offer a valuable reference for researchers in this field.
Comparative Analysis of Analytical Methods
The quantification of this compound is predominantly achieved through chromatographic techniques. The most commonly reported methods include Thin-Layer Chromatography (TLC) with image analysis, High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Each method presents distinct advantages in terms of selectivity, sensitivity, and accessibility.
Table 1: Summary of Performance Data for this compound Quantification Methods
| Analytical Method | Laboratory/Study | Sample Matrix | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | Precision (%RSD) |
| TLC-Image Analysis | Study A[1] | Stemona tuberosa root extract | 2-7 (µ g/spot ) | - | - | 95.8 - 102.5 | 5.29 - 14.80 |
| HPLC-DAD | Hypothetical Lab B | Stemona japonica extract | 0.5 - 100 | 0.15 | 0.5 | 98.2 - 101.5 | < 2.0 |
| LC-MS/MS | Hypothetical Lab C | Rat Plasma | 0.1 - 50 | 0.03 | 0.1 | 97.5 - 103.2 | < 1.8 |
*Data for HPLC-DAD and LC-MS/MS are representative values derived from typical performance characteristics of these methods as described in the literature for similar alkaloids, in the absence of a direct inter-laboratory comparison study for this compound.[2][3][4]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for achieving reproducible and comparable results. Below are generalized methodologies for the key analytical techniques discussed.
Sample Preparation: Extraction of this compound from Plant Material
A robust extraction method is fundamental for the accurate quantification of this compound.
-
Maceration Protocol:
-
Air-dry and powder the root material of the Stemona species.
-
Accurately weigh 1 gram of the powdered material.
-
Macerate with 20 mL of 70% ethanol (B145695) in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process twice more.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the residue in a known volume of methanol (B129727) for analysis.
-
TLC-Image Analysis Protocol[1]
This method offers a simple and cost-effective approach for quantification.
-
Chromatographic Conditions:
-
Stationary Phase: Silica gel 60 F254 aluminum plates.
-
Mobile Phase: Dichloromethane: Ethyl acetate: Methanol: Ammonium hydroxide (B78521) (50:45:4:1, v/v/v/v).
-
Sample Application: Apply 2-7 µg of standard and sample extracts as spots.
-
Development: Develop the plate in a saturated chromatographic chamber.
-
Detection: Visualize spots under UV light (254 nm) and capture the image.
-
-
Quantification:
-
Use image analysis software to measure the area and intensity of the spots.
-
Construct a calibration curve by plotting the peak area against the concentration of the this compound standard.
-
Calculate the concentration in the samples from the calibration curve.
-
HPLC-DAD Protocol
HPLC-DAD provides a more robust and higher resolution method for quantification.[2][5]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode Array Detector (DAD) monitoring at 210 nm.
-
Injection Volume: 10 µL.
-
-
Quantification:
-
Generate a calibration curve by injecting known concentrations of this compound standard.
-
Plot the peak area versus concentration to establish linearity.
-
Determine the concentration in the extracted samples by interpolating their peak areas from the calibration curve.
-
LC-MS/MS Protocol
LC-MS/MS is the most sensitive and selective method, ideal for complex matrices and low concentrations.[3][4]
-
Chromatographic Conditions:
-
Column: UPLC C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and an internal standard.
-
-
Quantification:
-
Prepare a calibration curve by spiking a blank matrix with known concentrations of this compound and a constant concentration of an appropriate internal standard.
-
Plot the ratio of the peak area of this compound to the internal standard against the concentration.
-
Calculate the concentration in the samples using the regression equation from the calibration curve.
-
Visualized Workflows
The following diagrams illustrate the logical flow of the experimental procedures for the quantification of this compound.
Caption: General workflow for the quantification of this compound.
Caption: Detailed workflow for LC-MS/MS quantification of this compound.
References
Metabolic Fate of Tuberostemonine D and its Stereoisomers: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic profiles of tuberostemonine (B192615) D and its stereoisomers, with a focus on providing researchers and drug development professionals with key data and experimental insights. The differential metabolism of these stereoisomers can significantly influence their pharmacokinetic properties, efficacy, and toxicity profiles, making this a critical area of investigation in the development of tuberostemonine-based therapeutics.
Executive Summary
Stereoisomers of the alkaloid tuberostemonine, particularly tuberostemonine (TS) and its diastereomer neotuberostemonine (B189803) (NS), exhibit distinct metabolic pathways in vivo. Studies in rat models have demonstrated significant differences in both Phase I and Phase II metabolism, leading to a varied number and nature of metabolites. Neotuberostemonine undergoes more extensive Phase I metabolism, resulting in a greater number of metabolites, primarily through hydrolysis and hydroxylation. In contrast, tuberostemonine is more susceptible to Phase II conjugation, particularly with glutathione (B108866) and its derivatives. These metabolic disparities likely contribute to the observed differences in their pharmacological activities and pharmacokinetic behaviors.
Comparative Metabolic Profiles
The metabolic fate of tuberostemonine (TS) and neotuberostemonine (NS) has been systematically investigated in rats, revealing stereoselective metabolism. The primary metabolic reactions include hydrolysis, hydroxylation, and glucuronidation, with notable quantitative and qualitative differences between the two stereoisomers.
Phase I Metabolism
Phase I metabolism of both isomers predominantly involves hydrolysis of the lactone rings and hydroxylation at various positions. However, neotuberostemonine is metabolized more extensively via these pathways.
| Metabolite Type | Neotuberostemonine (NS) | Tuberostemonine (TS) |
| Total Phase I Metabolites | 48 | 23 |
| Hydrolyzed | 3 | 3 |
| Hydroxylated | 14 | 7 |
| Monohydrolyzed + Hydroxylated | 20 | 9 |
| Dihydrolyzed + Hydroxylated | 10 | 3 |
Table 1: Summary of Phase I metabolites of neotuberostemonine (NS) and tuberostemonine (TS) identified in rats. Data sourced from Wang et al., 2017.[1]
Phase II Metabolism
Phase II metabolism shows a contrasting pattern, with tuberostemonine producing a greater number of and more diverse conjugates. This suggests a more significant role for conjugation in the detoxification and elimination of tuberostemonine compared to neotuberostemonine.
| Metabolite Type | Neotuberostemonine (NS) | Tuberostemonine (TS) |
| Total Phase II Metabolites | 0 | 9 |
| Glucuronic Acid Conjugates | 0 | 1 |
| Glutathione (GSH) Conjugates | 0 | 2 |
| Cysteine-Glycine Conjugates | 0 | Not specified |
| Cysteine Conjugates | 0 | Not specified |
| N-acetylcysteine Conjugates | 0 | Not specified |
Table 2: Summary of Phase II metabolites of tuberostemonine (TS) identified in rats. No Phase II metabolites were reported for neotuberostemonine (NS) under the same experimental conditions. Data sourced from Wang et al., 2017.[1]
Distribution of Metabolites
The metabolites of both stereoisomers were detected in various biological matrices, indicating widespread distribution and multiple routes of excretion.
| Biological Matrix | Neotuberostemonine (NS) Metabolites | Tuberostemonine (TS) Metabolites |
| Plasma | 11 | 9 |
| Bile | 39 | 24 |
| Urine | 22 | 24 |
| Feces | 30 | 15 |
Table 3: Number of metabolites of neotuberostemonine (NS) and tuberostemonine (TS) detected in different biological matrices in rats. Data sourced from Wang et al., 2017.[1]
Pharmacokinetic Parameters
| Parameter | Value (at 20 mg/kg, oral) | Value (at 40 mg/kg, oral) |
| Cmax (ng/mL) | 11.37 | 137.6 |
| AUC0-∞ (ng·h/mL) | 17.68 | 167.4 |
| t1/2 (h) | 2.28 | 3.04 |
Table 4: Pharmacokinetic parameters of neotuberostemonine in rats after oral administration. Data sourced from a study on the pharmacokinetics of neotuberostemonine.[2][3]
The low total recovery of unchanged neotuberostemonine (0.90%) in urine, feces, and bile suggests extensive metabolism is the primary clearance mechanism.[2][3]
Experimental Protocols
The following section outlines a typical experimental protocol for the in vivo metabolic profiling of tuberostemonine stereoisomers in a rat model.
Animal Studies
1. Animal Model: Male Sprague-Dawley rats (200-250 g) are commonly used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum. They are typically acclimatized for at least one week before the experiment.
2. Dosing: Tuberostemonine D or its stereoisomers are administered orally via gavage at a specific dose (e.g., 40 mg/kg). A vehicle control group receives the vehicle solution (e.g., 0.5% carboxymethylcellulose sodium).
3. Sample Collection:
- Blood: Blood samples are collected from the tail vein at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes. Plasma is separated by centrifugation and stored at -80°C.
- Urine and Feces: Animals are housed in metabolic cages for the collection of urine and feces over a 24 or 48-hour period. Samples are collected at specified intervals and stored at -80°C.
- Bile: For biliary excretion studies, rats undergo cannulation of the bile duct. Bile is collected at regular intervals for up to 24 hours.
Sample Preparation and Analysis
1. Sample Pre-treatment:
- Plasma: Proteins are precipitated by adding a solvent like methanol (B129727) or acetonitrile, followed by centrifugation.
- Urine: Samples are typically diluted and centrifuged before analysis.
- Feces and Bile: Homogenization and extraction with an appropriate solvent are performed.
2. Analytical Method: Ultra-high performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS) is a standard technique for the separation and identification of metabolites.
Visualizing Metabolic Pathways and Workflows
The following diagrams illustrate the metabolic pathways and the experimental workflow.
Caption: Comparative metabolic pathways of Neotuberostemonine and Tuberostemonine.
Caption: Experimental workflow for metabolic profiling of tuberostemonine stereoisomers.
References
- 1. Pharmacokinetics, biodistribution and excretion studies of neotuberostemonine, a major bioactive alkaloid of Stemona tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neotuberostemonine and tuberostemonine ameliorate pulmonary fibrosis through suppressing TGF-β and SDF-1 secreted by macrophages and fibroblasts <i>via</i> the PI3K-dependent AKT and ERK pathways [cjnmcpu.com]
- 3. Neotuberostemonine inhibits the differentiation of lung fibroblasts into myofibroblasts in mice by regulating HIF-1α signaling - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Tuberostemonine D: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before proceeding with disposal, it is imperative to handle Tuberostemonine D with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves (such as nitrile), safety glasses with side shields or chemical splash goggles, and a laboratory coat.[2] If working with the solid form in a way that may generate dust, respiratory protection is also recommended.[2]
Step-by-Step Disposal Protocol
The disposal of this compound should be managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2] Adherence to federal, state, and local regulations is mandatory.[3]
-
Waste Identification and Collection :
-
This compound waste, whether in solid form, in solution, or as contaminated labware (e.g., pipette tips, vials), should be treated as hazardous chemical waste.
-
Collect waste in a designated, sturdy, and leak-proof container that is compatible with the chemical.[4][5][6] The container must be kept closed except when adding waste.[4][5]
-
-
Labeling :
-
Clearly label the waste container with the words "Hazardous Waste."[2][4][5]
-
The label must include the full chemical name, "this compound," and a description of its composition if it is a mixture.[4] Avoid using chemical abbreviations or formulas.[4]
-
Indicate the associated hazards (e.g., toxic, harmful if swallowed).[5]
-
-
Storage :
-
Store the hazardous waste container in a designated and secure satellite accumulation area near the point of generation.[3][5]
-
Ensure that incompatible wastes are segregated to prevent dangerous reactions.[3][4][5] For instance, store acids and bases separately, and keep oxidizing agents away from organic compounds.[5][7]
-
The use of secondary containment, such as a tray, is recommended to contain any potential leaks.[4][6]
-
-
Disposal of Empty Containers :
-
A container that held this compound is not considered empty until it has been triple-rinsed with a suitable solvent.[3][4]
-
The first rinseate must be collected and disposed of as hazardous waste.[4]
-
After thorough rinsing and air-drying, and once all hazard labels are removed or defaced, the container may be disposed of as regular laboratory trash or recycling, in accordance with institutional policies.[3][4]
-
-
Spill Management :
-
In the event of a spill, evacuate the immediate area and ensure it is well-ventilated.[2]
-
Wearing appropriate PPE, contain a liquid spill with an inert absorbent material. For a solid spill, gently cover it with a damp paper towel to prevent dust from becoming airborne.[2]
-
Carefully collect the contaminated materials into a labeled hazardous waste container.[2]
-
Decontaminate the spill area, and dispose of all cleanup materials as hazardous waste.[2]
-
Quantitative Data
No quantitative data regarding the disposal of this compound was available in the search results.
Experimental Protocols
No experimental protocols for the disposal of this compound were cited in the search results. The procedures outlined above are based on general hazardous waste management guidelines.
Chemical Waste Disposal Workflow
The following diagram illustrates a general decision-making process for the disposal of laboratory chemical waste like this compound.
Caption: General workflow for the disposal of laboratory chemical waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Navigating the Safe Handling of Tuberostemonine D: A Comprehensive Guide
Essential Safety Information
Based on the available data for Tuberostemonine, researchers should handle Tuberostemonine D with a high degree of caution. The primary hazards include acute oral toxicity.[1][2]
Key Safety Data Summary
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statements |
| Acute toxicity - oral 4[1] | GHS07[1] | Warning[1] | H302: Harmful if swallowed[1] | P264: Wash thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P312: If swallowed: Call a POISON CENTER/doctor if you feel unwell.P330: Rinse mouth.P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[2] |
Operational Plan: From Receipt to Disposal
A meticulous, step-by-step approach to handling this compound is critical to minimize exposure risk.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leakage.
-
Wear appropriate personal protective equipment (PPE), including gloves and a lab coat.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][3]
-
The container should be tightly sealed and clearly labeled.
2. Weighing and Aliquoting (Dry Powder):
-
All manipulations of powdered this compound should be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[4]
-
Required PPE:
-
Use disposable bench liners to protect work surfaces.[4]
-
Employ a micro-spatula for transferring the powder, handling it gently to prevent the generation of airborne dust.[4]
3. Solution Preparation:
-
All solution preparations must be performed within a chemical fume hood.[4]
-
Required PPE:
4. Handling During In-Vitro / In-Vivo Experiments:
-
Required PPE:
-
Ensure all containers are securely capped before mixing or vortexing.[4]
5. Spill Management:
-
In case of a spill, evacuate the area and ensure it is well-ventilated.
-
For liquid spills, cover with an absorbent pad.[6]
-
For solid spills, gently cover with a damp absorbent pad to avoid aerosolizing the powder.[6]
-
Collect all contaminated materials into a designated hazardous waste container.[6]
-
Decontaminate the spill area thoroughly.
6. Disposal:
-
Solid Waste: All disposable materials that have come into contact with this compound (e.g., gloves, bench liners, weighing papers) must be collected in a dedicated, clearly labeled hazardous waste container.[4]
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container for liquids.[4]
-
Disposal of hazardous waste must be in accordance with all applicable federal, state, and local regulations. It is often required to be managed through an outside vendor for incineration.[7]
Safe Handling Workflow
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Tuberostemonine | C22H33NO4 | CID 100781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. utoledo.edu [utoledo.edu]
- 6. benchchem.com [benchchem.com]
- 7. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
